3-(2-Bromoacetyl)-7-fluorochromen-2-one
Description
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Properties
IUPAC Name |
3-(2-bromoacetyl)-7-fluorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKTXAWIRPEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-bromoacetyl)-7-fluorochromen-2-one structure and properties
An In-depth Technical Guide to 3-(2-bromoacetyl)-7-fluorochromen-2-one: Structure, Properties, and Applications
Introduction
Coumarins, a class of benzopyrone-based heterocyclic compounds, are ubiquitous in nature and serve as a privileged scaffold in medicinal chemistry and materials science.[1] Their unique photophysical properties have established them as foundational fluorophores in biological imaging and sensing applications.[2] Within this versatile family, 3-(2-bromoacetyl)-7-fluorochromen-2-one emerges as a highly functionalized derivative of significant interest to researchers in drug discovery and chemical biology.
This molecule is characterized by two key features: a highly reactive bromoacetyl group at the 3-position, which acts as an electrophilic warhead for covalent modification of biological targets, and a fluorine atom at the 7-position, which modulates the compound's physicochemical and pharmacological properties.[1] The bromoacetyl moiety enables its use as a covalent inhibitor, a fluorescent labeling agent, and a versatile synthetic building block for more complex heterocyclic systems.[1][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's structure, physicochemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and methodologies.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This section details the structural identity and key physicochemical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Structure and Identification
-
IUPAC Name: 3-(2-bromoacetyl)-7-fluorochromen-2-one[1]
-
Synonyms: 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one[4]
-
Chemical Structure:
The structure is defined by a coumarin (2H-chromen-2-one) core. A bromoacetyl group (-C(O)CH₂Br) is attached at position 3, and a fluorine atom is substituted at position 7. The bromoacetyl group is a potent electrophile, while the fluorine atom acts as an electron-withdrawing group that can enhance metabolic stability.[1]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1446333-79-4 | [1][4][5] |
| Molecular Formula | C₁₁H₆BrFO₃ | [4] |
| Molecular Weight | 285.07 g/mol | [4] |
| Appearance | Solid. The related 6-fluoro analog appears as yellow needles. | |
| Purity | Commercially available at ≥95% | [4] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon). Refrigerated storage is also suitable for short-term use. | [1][4] |
| Canonical SMILES | C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | [1] |
| InChI Key | QTKTXAWIRPEKHC-UHFFFAOYSA-N | [1][4] |
Synthesis and Characterization
The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one is typically achieved through the electrophilic bromination of its acetyl precursor.[1] This reaction leverages the reactivity of the α-carbon of the acetyl group.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from the established synthesis of the structurally similar 3-bromoacetyl-6-fluoro-2H-1-benzopyran-2-one.
-
Dissolution: Dissolve 1 mmol of 3-acetyl-7-fluorochromen-2-one in 5 mL of anhydrous, alcohol-free chloroform in a round-bottom flask.
-
Bromine Addition: In a separate vial, prepare a solution of 1.1 mmol of bromine (Br₂) in 2 mL of anhydrous chloroform. Add this solution dropwise to the coumarin solution with intermittent shaking. Gentle warming may be required to initiate the reaction.
-
Reaction: Heat the reaction mixture on a water bath for approximately 15-20 minutes until the reaction is complete (monitor by TLC).
-
Isolation: Cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted bromine and impurities.
-
Crystallization: Recrystallize the crude product from glacial acetic acid to yield pure 3-(2-bromoacetyl)-7-fluorochromen-2-one as a crystalline solid.
-
Drying: Dry the final product under vacuum.
Structural Characterization
Validation of the final structure is critical and is performed using a combination of spectroscopic techniques.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect strong carbonyl (C=O) stretching frequencies for the lactone (~1700 cm⁻¹) and the ketone (~1650 cm⁻¹), as well as a characteristic C-Br bond vibration in the 500–600 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the parent 3-(bromoacetyl)coumarin shows a characteristic singlet for the methylene protons (-CH₂Br) at approximately δ = 4.74 ppm.[6] A similar singlet is expected for the 7-fluoro derivative, along with complex aromatic signals corresponding to the protons on the benzopyrone ring system.
-
¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (lactone and ketone), the methylene carbon attached to bromine, and the aromatic carbons, including those directly bonded to fluorine.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern, particularly the loss of the bromoacetyl group, can further validate the structure.[1]
Part 2: Chemical Reactivity and Mechanism
The utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one stems directly from its engineered reactivity. The bromoacetyl group serves as a potent electrophile, enabling covalent interactions with a wide range of nucleophiles.
The Bromoacetyl Moiety: A Reactive Electrophile
The core of the compound's reactivity is the α-haloketone functionality. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating irreversible Sɴ2 reactions.
Reaction with Biological Nucleophiles
This electrophilicity is particularly useful for targeting nucleophilic residues in proteins, most notably the thiol group of cysteine and the ε-amino group of lysine. The reaction with a cysteine residue proceeds via an Sɴ2 mechanism, forming a stable thioether bond and releasing hydrobromic acid. This covalent and often irreversible modification is the basis for its function as a covalent inhibitor and labeling reagent.
Caption: Covalent modification of a protein cysteine residue.
Influence of the 7-Fluoro Substituent
The fluorine atom at the 7-position is not a passive spectator. As a highly electronegative element, it exerts a strong electron-withdrawing effect on the coumarin ring system. This can:
-
Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the compound's biological half-life.[1]
-
Modulate Target Interactions: The fluorine atom can alter the electronic distribution of the coumarin core, potentially enhancing binding affinity to target proteins through non-covalent interactions.[1]
-
Tune Photophysical Properties: Substitution on the coumarin ring can shift the absorption and emission wavelengths, a key consideration for its use in fluorescence applications.
Part 3: Key Applications in Research and Development
The unique combination of a reactive warhead and a fluorescent scaffold makes 3-(2-bromoacetyl)-7-fluorochromen-2-one a powerful tool in several research domains.
Covalent Enzyme Inhibition
Covalent inhibitors form a chemical bond with their target enzyme, leading to prolonged and often irreversible inhibition. This mechanism can offer advantages in potency and duration of action over non-covalent inhibitors. The bromoacetyl group makes this compound an ideal candidate for activity-based protein profiling (ABPP) and for the development of targeted covalent drugs.
Case Study: Inhibition of Prostaglandin G/H Synthase 1 (PGHS-1)
Research has identified PGHS-1 (also known as cyclooxygenase-1 or COX-1) as a biological target for this class of compounds.[1] PGHS-1 is a key enzyme in the synthesis of prostaglandins, which are lipid signaling molecules involved in inflammation and cell proliferation.[1] By covalently modifying a key residue in the enzyme's active site, the compound can disrupt prostaglandin synthesis, a pathway often dysregulated in cancer.[1] This makes it a valuable lead compound for anticancer agent development.[1]
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- 2. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
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- 5. 3-(2-BROMOACETYL)-7-FLUOROCHROMEN-2-ONE [1446333-79-4] | Chemsigma [chemsigma.com]
- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Strategic Synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one from 3-acetyl-7-fluorocoumarin
An In-depth Technical Guide for Drug Development Professionals
Abstract
The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one represents a critical transformation in the field of medicinal chemistry. This halogenated coumarin derivative serves as a highly versatile precursor for the development of novel heterocyclic compounds with significant therapeutic potential.[1][2][3][4] The bromoacetyl moiety at the C-3 position is a potent electrophilic site, readily undergoing nucleophilic substitution to enable the construction of diverse molecular scaffolds, including pyran, pyridine, thiazole, and pyrazole derivatives.[1][2][3] The incorporation of a fluorine atom at the C-7 position can enhance metabolic stability and modulate the compound's interaction with biological targets.[3] This guide provides a comprehensive examination of the α-bromination of 3-acetyl-7-fluorocoumarin, detailing the underlying reaction mechanism, a field-proven experimental protocol, critical safety and handling procedures, and methods for structural verification of the final product.
Mechanistic Rationale and Strategic Considerations
The conversion of 3-acetyl-7-fluorocoumarin to its α-bromo derivative is a classic example of the electrophilic α-halogenation of a ketone. The efficacy of this reaction hinges on the generation of an enol or enolate intermediate from the acetyl group, which then acts as a nucleophile.
Causality of Reagent Selection:
The reaction is typically conducted in an acidic medium, most commonly using glacial acetic acid as the solvent. The acid serves a dual purpose: it acts as a solvent and as a catalyst for the enolization of the acetyl group. The enol form, an electron-rich alkene, readily attacks the electrophilic bromine. While elemental bromine (Br₂) is a traditional and effective brominating agent, its high toxicity and difficult handling have led to the adoption of alternatives.[5] Reagents such as N-bromosuccinimide (NBS) and tetrabutylammonium tribromide (TBATB) are often preferred as they are solid, easier to handle, and can provide a controlled, slow release of bromine, minimizing side reactions.[1][5][6] Copper(II) bromide (CuBr₂) is another viable solid brominating agent for this type of transformation.[1][7]
The general mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the acetyl group is protonated by the acidic solvent (e.g., acetic acid).
-
Enolization: This protonation increases the acidity of the α-protons, facilitating the formation of the enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of the brominating agent (e.g., Br₂).
-
Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
This procedure must be performed in a certified chemical fume hood.
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-7-fluorocoumarin (e.g., 0.025 moles) in a suitable solvent such as chloroform or glacial acetic acid (approx. 50 mL). [5][8]2. Bromine Addition: In a separate container, carefully prepare a solution of liquid bromine (e.g., 0.025 moles) in the same solvent (approx. 15 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirring solution of 3-acetyl-7-fluorocoumarin over 15-20 minutes. An initial color change may be observed.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for approximately 1 hour. [8]Monitor the reaction progress if analytical equipment (e.g., TLC) is available.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing 200 mL of ice-cold water. A yellow solid should precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with copious amounts of cold water to remove residual acid. Follow this with a wash using a small amount of cold diethyl ether to remove unreacted bromine and other organic impurities. [8]7. Purification: The crude product is purified by recrystallization. A common solvent system is an ethanol-chloroform mixture (e.g., 2:1 ratio). [8]Dissolve the crude solid in a minimum amount of the hot solvent system, then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product, 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Key Process Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 3-acetyl-7-fluorocoumarin | Precursor with the required coumarin core and acetyl group. |
| Brominating Agent | Liquid Bromine (Br₂) | Strong and effective electrophile for α-bromination. |
| Solvent | Glacial Acetic Acid / Chloroform | Dissolves reactants and facilitates the reaction mechanism. [5][8] |
| Stoichiometry | ~1:1 (Coumarin:Bromine) | Ensures complete conversion while minimizing dibromination. |
| Temperature | Reflux | Provides sufficient activation energy for the reaction. |
| Reaction Time | ~1 hour | Typically sufficient for complete conversion. [8] |
| Purification Method | Recrystallization (Ethanol/Chloroform) | Effective method for removing impurities and obtaining high-purity product. [8] |
Critical Safety and Handling Protocols
The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is mandatory to prevent injury and environmental contamination.
-
Bromine (Br₂): This substance is extremely toxic, highly corrosive, and can cause fatal inhalation and severe chemical burns upon contact. [9][10][11]It is also a marine pollutant. [10] * Handling: Always handle liquid bromine in a certified, high-performance chemical fume hood. [9][11][12]Use a buret or syringe pump for accurate and safe dispensing. [9] * PPE: Wear heavy-duty, chemically resistant nitrile gloves, tightly fitting safety goggles, a face shield, and a chemical-resistant lab coat. [9][11]Disposable gloves are not sufficient. [11] * Spill Kit: A bromine spill kit containing a 1 M solution of sodium thiosulfate must be readily available for immediate neutralization of spills. [11]* Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. [13]Handle with appropriate gloves and eye protection in a well-ventilated area.
-
Chloroform: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All work must be performed in a fume hood.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and governmental regulations. [9][10]Do not discharge into the environment. [9]
Structural Characterization and Data
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The spectroscopic data for 3-(bromoacetyl)coumarin derivatives are well-established. [1]
| Technique | Expected Observation for 3-(2-bromoacetyl)-7-fluorochromen-2-one |
|---|---|
| Appearance | Yellow crystalline solid [8] |
| ¹H NMR | A characteristic singlet signal for the methylene (-CH₂) protons adjacent to the bromine atom. [1] |
| ¹³C NMR | Distinct signals for the lactonic carbonyl, α,β-unsaturated ketonic carbonyl, and the methylene carbon (-CH₂Br). [1] |
| IR (cm⁻¹) | Strong absorption bands corresponding to the α,β-unsaturated ketone C=O and the lactone C=O stretching vibrations. [1] |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass (C₁₁H₆BrFO₃, MW: 285.07 g/mol ), showing the characteristic isotopic pattern for bromine. [1][14]|
Conclusion
The α-bromination of 3-acetyl-7-fluorocoumarin is a fundamental yet powerful reaction for generating 3-(2-bromoacetyl)-7-fluorochromen-2-one, a key building block in drug discovery. Its strategic importance lies in the reactive bromoacetyl handle, which opens a gateway to a vast array of complex heterocyclic structures. [1][15][16]This guide provides the necessary technical details, from mechanistic understanding to a validated experimental protocol and critical safety measures, to empower researchers to confidently and safely perform this synthesis. The resulting compound serves as a valuable platform for developing next-generation therapeutics.
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Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. [Link]
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An efficient regioselective bromination protocol of activated coumarins using 2,4,4,6-tetrabromo-2,5-cyclohexadienone - ResearchGate. [Link]
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3-(2-bromoacetyl)-7-fluorochromen-2-one CAS number 1446333-79-4
An In-Depth Technical Guide to 3-(2-bromoacetyl)-7-fluorochromen-2-one (CAS: 1446333-79-4): A Versatile Tool for Covalent Targeting and Chemical Synthesis
Introduction
3-(2-bromoacetyl)-7-fluorochromen-2-one is a specialized chemical reagent built upon the versatile coumarin scaffold. Coumarins, a class of benzopyrone-based compounds, are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This particular derivative is distinguished by two key functional modifications that define its utility for researchers in chemical biology and drug development.
The first is the bromoacetyl group at the 3-position. This α-haloketone is a potent electrophilic "warhead," designed to react with nucleophilic residues in biomolecules.[1][2] This reactivity makes the compound an ideal candidate for use as a covalent inhibitor or as a chemical probe for identifying and labeling protein targets.[4][5] The second modification is the fluorine atom at the 7-position. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The inherent fluorescence of the coumarin core further suggests its potential application as a reporter molecule in imaging and assay development.[6]
This guide provides a comprehensive technical overview of 3-(2-bromoacetyl)-7-fluorochromen-2-one, detailing its synthesis, chemical reactivity, and proven applications as a versatile synthetic building block and a powerful tool for covalent protein modification.
Physicochemical Properties
The fundamental properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1446333-79-4 | [1][7] |
| Molecular Formula | C₁₁H₆BrFO₃ | [8] |
| Molecular Weight | 285.07 g/mol | [8] |
| Synonym | 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one | |
| Appearance | Typically a solid (e.g., yellow needle-like crystals for similar analogs) | [8] |
| Purity | ≥95% (as commercially available) | |
| Storage | Refrigerated |
Synthesis and Characterization
The synthesis of 3-(bromoacetyl)coumarin derivatives is a well-established process involving the direct bromination of the corresponding 3-acetylcoumarin precursor.[1][2][8] The electron-withdrawing nature of the coumarin ring system facilitates the selective halogenation at the acetyl methyl group.
Synthetic Pathway
The primary route to 3-(2-bromoacetyl)-7-fluorochromen-2-one involves the reaction of 3-acetyl-7-fluorochromen-2-one with a brominating agent, such as elemental bromine, in a suitable solvent like chloroform or glacial acetic acid.[1][8]
Caption: Synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from the synthesis of structurally similar 3-(bromoacetyl)coumarin derivatives.[2][8]
-
Dissolution: Dissolve the starting material, 3-acetyl-7-fluorochromen-2-one (1 mmol), in a minimal amount of alcohol-free chloroform or glacial acetic acid (5-10 mL) in a round-bottom flask.
-
Reagent Preparation: In a separate container, prepare a solution of bromine (1.1 mmol) in the same solvent (2-3 mL).
-
Reaction: Add the bromine solution dropwise to the solution of the acetylcoumarin precursor with intermittent shaking or stirring. Gentle warming on a water bath (e.g., for 15-30 minutes) may be required to drive the reaction to completion.[8]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[2]
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure.
-
Purification: Filter the resulting solid and wash it with a non-polar solvent like diethyl ether to remove unreacted bromine and byproducts.[8]
-
Crystallization: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to yield the purified 3-(2-bromoacetyl)-7-fluorochromen-2-one.[8]
Characterization
The structure of the final compound should be confirmed using standard analytical techniques. For the parent 3-(bromoacetyl)coumarin, characteristic signals in ¹H NMR include a singlet for the H-4 proton of the coumarin ring and a singlet for the methylene (CH₂) protons of the bromoacetyl group.[9] In ¹³C NMR, signals corresponding to the ketonic and lactonic carbonyls, as well as the methylene carbon, are expected.[9] Infrared (IR) spectroscopy would show characteristic peaks for the two carbonyl groups (α,β-unsaturated ketone and lactone).[9] Mass spectrometry should confirm the expected molecular weight and isotopic pattern for bromine.
Chemical Reactivity and Mechanistic Insights
The synthetic and biological utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one is dominated by the high reactivity of its α-bromocarbonyl moiety.[2]
Covalent Modification of Nucleophiles
The primary mechanism of action for this compound as a chemical probe or covalent inhibitor is through a nucleophilic substitution (Sₙ2) reaction. The carbon atom adjacent to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to attack by soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[1][4][5]
Caption: Covalent modification of a protein cysteine residue.
This irreversible reaction forms a stable thioether bond, effectively tethering the fluorocoumarin moiety to the protein. This principle is the foundation for its use in activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.
Versatile Synthetic Intermediate
The bromoacetyl group serves as a versatile handle for constructing more complex heterocyclic systems. A significant body of research demonstrates that 3-(bromoacetyl)coumarins are key starting materials for synthesizing a wide array of derivatives, including pyrans, pyridines, thiophenes, thiazoles, and pyrazoles.[2][9][10][11] Many of these resulting compounds have been evaluated for and have shown significant cytotoxic activity against various cancer cell lines, highlighting the importance of the 3-(bromoacetyl)coumarin scaffold in drug discovery programs.[2][3][10]
Applications in Research and Drug Discovery
Covalent Probes for Target Identification
A primary application for 3-(2-bromoacetyl)-7-fluorochromen-2-one is as a covalent chemical probe. In this context, it can be used in complex biological systems (e.g., cell lysates or living cells) to label proteins that have a reactive nucleophile within a binding pocket. The workflow for such an experiment, often called chemical proteomics, allows for the identification of novel drug targets.[4][5]
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An In-depth Technical Guide to the Photophysical and Spectral Properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one
Abstract
This technical guide provides a comprehensive overview of the photophysical and spectral properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a halogenated coumarin derivative with significant potential in biomedical research and drug development. While specific empirical data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogs and foundational principles of fluorescence spectroscopy to present a detailed profile. We will delve into the synthesis, structural characteristics, and the influence of its substituents on the absorption and emission properties. Furthermore, this guide outlines detailed experimental protocols for the characterization of its key photophysical parameters, including fluorescence quantum yield and lifetime. The inherent reactivity of the bromoacetyl group positions this molecule as a versatile tool for the fluorescent labeling of biomolecules, a concept that will be explored through a proposed signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of functionalized coumarins.
Introduction: The Coumarin Scaffold and the Promise of 3-(2-bromoacetyl)-7-fluorochromen-2-one
Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds of both natural and synthetic origin.[1] Their rigid, planar structure and conjugated π-system endow them with intrinsic fluorescence, making them valuable fluorophores in a multitude of applications, from laser dyes to biological probes.[2] The photophysical properties of the coumarin core are highly sensitive to the nature and position of substituents on the benzopyrone ring.[3] Strategic functionalization allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity.
The subject of this guide, 3-(2-bromoacetyl)-7-fluorochromen-2-one, incorporates two key substituents that are expected to significantly modulate its properties. The electron-withdrawing bromoacetyl group at the 3-position is known to influence the intramolecular charge transfer (ICT) characteristics of the coumarin system.[4] The fluorine atom at the 7-position, also an electron-withdrawing group, can further impact the electronic distribution and, consequently, the spectral properties. Moreover, the bromoacetyl moiety serves as a reactive handle for the covalent modification of nucleophilic residues in biomolecules, such as cysteine, histidine, and lysine, making this compound a prime candidate for use as a fluorescent labeling agent.[5][6]
This guide will provide a detailed examination of the anticipated photophysical and spectral characteristics of this promising molecule, grounded in the established behavior of analogous compounds.
Synthesis and Chemical Structure
The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one typically follows a multi-step pathway common for 3-substituted coumarins. A plausible synthetic route involves the Pechmann condensation or a related reaction to form the coumarin core, followed by functionalization at the 3-position.[7]
A general synthetic approach is outlined below:
-
Formation of the 3-acetyl-7-fluorocoumarin intermediate: This can be achieved through the reaction of a 4-fluororesorcinol with an acetoacetic ester derivative under acidic conditions.
-
Bromination of the acetyl group: The 3-acetyl-7-fluorocoumarin is then brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield the final product, 3-(2-bromoacetyl)-7-fluorochromen-2-one.[7]
The chemical structure of 3-(2-bromoacetyl)-7-fluorochromen-2-one is depicted in the following diagram:
Caption: Chemical structure of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Photophysical and Spectral Properties
Absorption and Emission Spectra
Coumarin derivatives typically exhibit absorption maxima in the UV to the blue region of the electromagnetic spectrum. For 3-acetyl-7-hydroxycoumarin, an absorption maximum around 356-359 nm has been reported in solvents like acetonitrile and THF.[4] The introduction of a bromine atom to the acetyl group is not expected to cause a dramatic shift in the absorption maximum. The fluorine atom at the 7-position, being electron-withdrawing, may induce a slight hypsochromic (blue) shift in the absorption spectrum compared to a 7-hydroxy or 7-alkoxy analog.
The fluorescence emission of coumarins is generally characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. A study on 3-acetyl coumarin derivatives has shown emission maxima in the range of 453-494 nm.[4] A similar range is anticipated for 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Solvatochromism
Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of many coumarin dyes.[8] This phenomenon arises from a change in the dipole moment of the fluorophore upon electronic excitation. For many coumarins, the excited state is more polar than the ground state, leading to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.[9]
A study on 3-(bromoacetyl) coumarin has indeed confirmed that its excited state dipole moment is higher than its ground state value, indicating positive solvatochromism.[10] Therefore, it is highly probable that 3-(2-bromoacetyl)-7-fluorochromen-2-one will exhibit a red-shift in its fluorescence emission as the polarity of the solvent increases.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For coumarin derivatives, quantum yields can vary widely depending on the substitution pattern and the solvent environment. Electron-donating groups at the 7-position, such as amino or hydroxyl groups, generally lead to higher quantum yields.[4] The presence of a fluorine atom at the 7-position may result in a moderate quantum yield. For comparison, some 7-aminocoumarin derivatives can have quantum yields well above 0.5.[11]
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For many coumarin derivatives, lifetimes are typically in the range of a few nanoseconds.[9]
A summary of the anticipated photophysical properties is presented in the table below. It is important to note that these are estimated values based on analogous compounds and require experimental verification.
| Property | Anticipated Value/Behavior | Rationale/Reference Analog |
| Absorption Maximum (λabs) | ~350 - 370 nm | Based on 3-acetyl-7-hydroxycoumarin[4] with a potential slight blue-shift due to the 7-fluoro group. |
| Emission Maximum (λem) | ~450 - 500 nm | Based on 3-acetyl coumarin derivatives.[4] |
| Stokes Shift | Large | A characteristic feature of coumarin fluorophores. |
| Solvatochromism | Positive (red-shift in emission with increasing solvent polarity) | The excited state is expected to be more polar than the ground state, similar to 3-(bromoacetyl) coumarin.[10] |
| Quantum Yield (ΦF) | Moderate | The 7-fluoro substituent may lead to a moderate quantum yield compared to 7-amino derivatives.[4][11] |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Typical range for coumarin derivatives.[9] |
Experimental Protocols for Photophysical Characterization
To empirically determine the photophysical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a series of standardized spectroscopic measurements are required.
Measurement of Absorption and Emission Spectra
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or ethanol). From the stock solution, prepare a series of dilutions in the desired solvents to be tested. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer. The wavelength of maximum absorption (λabs) should be determined.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be identified.
Determination of Fluorescence Quantum Yield
The relative quantum yield can be determined using a well-characterized fluorescence standard.[12]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. Coumarin 343 in ethanol (ΦF = 0.63) is a suitable standard.[12]
-
Data Acquisition:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance values are below 0.1.
-
Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
where:
-
ΦF,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the linear fits for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard.
-
Caption: Workflow for relative quantum yield determination.
Measurement of Fluorescence Lifetime
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the sample's λabs.
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., ludox).
-
Measure the fluorescence decay of the sample.
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τF).
Application as a Fluorescent Labeling Agent
The bromoacetyl group at the 3-position of the coumarin is a key functional feature, rendering the molecule reactive towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine.[5][6] This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond and covalently attaching the fluorescent coumarin tag to the protein of interest.
This reactivity makes 3-(2-bromoacetyl)-7-fluorochromen-2-one a valuable tool for:
-
Protein labeling and visualization: Labeled proteins can be visualized in vitro and in living cells using fluorescence microscopy.
-
Enzyme activity assays: The change in the fluorescent properties upon binding to an enzyme's active site can be used to monitor enzymatic activity.
-
Drug-target interaction studies: By labeling a drug or a target protein, their interaction can be studied using fluorescence-based techniques.
The following diagram illustrates a potential signaling pathway where the compound is used to label a cysteine-containing protein.
Caption: Covalent labeling of a protein with the fluorescent probe.
Conclusion
3-(2-bromoacetyl)-7-fluorochromen-2-one is a promising fluorophore with significant potential for applications in chemical biology and drug discovery. While direct experimental data on its photophysical properties are limited, a comprehensive analysis of its structural analogs allows for a reasoned prediction of its spectral behavior. The presence of the bromoacetyl group provides a versatile handle for covalent labeling, and the fluorine substituent offers a means to fine-tune its electronic properties. The experimental protocols outlined in this guide provide a clear roadmap for the thorough characterization of this and other novel fluorophores. Further investigation into the precise photophysical parameters and biological applications of 3-(2-bromoacetyl)-7-fluorochromen-2-one is warranted and is expected to yield valuable tools for the scientific community.
References
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Abdou, M. M., Abu-Rayyan, A., Bedir, A. G., Abdel-Fattah, S., Omar, A. M. A., Ahmed, A. A., El-Desoky, E. I., & Ghaith, E. A. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38391–38433. [Link]
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Ghosh, R., & Manivannan, V. (2017). Dual Fluorescence and Solvatochromic Study on 3-Acyl Coumarins. Journal of Fluorescence, 27(4), 1247–1255. [Link]
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Moreno-Vargas, A. J., González-Bäz, N. A., Santacruz-Ortega, H., & Guerra-García, J. J. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3701. [Link]
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Corrie, J. E. T., Trentham, D. R., & Reid, G. P. (2000). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (14), 2245-2252. [Link]
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Dutta, A., & Kamat, P. V. (2017). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 16(11), 1693–1703. [Link]
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da Silva, D. L., & Machado, A. E. H. (2021). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of the Brazilian Chemical Society, 32(1), 178-202. [Link]
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Prahl, S. (2017). Coumarin 343. Oregon Medical Laser Center. [Link]
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Sekar, N., et al. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]
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Baker, J. R., et al. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(4), 557-560. [Link]
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Al-Salahi, R., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 20(6), 11535-11553. [Link]
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El-Sayed, Y. S., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(19), 6296. [Link]
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Li, Y., et al. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 29(11), 2505. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one in Aqueous Buffers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility and stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one. While specific literature on the aqueous behavior of this particular molecule is limited, this document synthesizes established principles for coumarin and α-halo ketone chemistry to provide robust, field-proven methodologies.
Introduction: The Chemical Context of 3-(2-bromoacetyl)-7-fluorochromen-2-one
3-(2-bromoacetyl)-7-fluorochromen-2-one is a halogenated coumarin derivative. The coumarin scaffold is a common motif in molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1] The bromoacetyl group at the 3-position is a key feature, acting as a reactive site for nucleophilic substitution.[1][2] This reactivity is a double-edged sword: it allows for the synthesis of various heterocyclic derivatives but also predisposes the molecule to potential instability in aqueous environments, particularly in nucleophilic buffers or at non-neutral pH.
Understanding the solubility and stability of this compound in aqueous buffers is paramount for any in vitro or in vivo application. Poor solubility can lead to inconsistent results in biological assays, while degradation can result in a loss of activity and the formation of confounding artifacts. This guide will equip the researcher with the necessary protocols to characterize these critical parameters.
Aqueous Solubility Assessment
Coumarins as a class are generally characterized by their hydrophobic nature and consequently low solubility in aqueous solutions.[3][4] Therefore, a systematic approach is required to determine the aqueous solubility of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Factors Influencing Solubility
-
pH: The solubility of coumarin derivatives can be dependent on pH, especially if the molecule possesses acidic or basic functional groups.[3] While 3-(2-bromoacetyl)-7-fluorochromen-2-one does not have a readily ionizable group, extreme pH values can catalyze hydrolysis of the lactone ring, which would alter the molecule and its solubility.
-
Co-solvents: Due to the expected low aqueous solubility, the use of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is often necessary to prepare a concentrated stock solution.[3] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with biological systems.[3]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the solubility of a compound.
Materials:
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Aqueous buffers of interest (e.g., 100 mM Phosphate buffer pH 7.4, 100 mM Citrate buffer pH 5.0)
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Incubator shaker
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-(2-bromoacetyl)-7-fluorochromen-2-one to a series of vials containing the aqueous buffers of interest. The excess solid should be clearly visible.
-
Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the calibration curve (see section 2.3).
-
-
HPLC Analysis:
-
Analyze the diluted samples by a validated HPLC method (see section 2.3) to determine the concentration of the dissolved compound.
-
The determined concentration represents the solubility of the compound in that specific buffer at that temperature.
-
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is suitable for quantifying coumarins.[5]
Table 1: Example HPLC Parameters for Solubility and Stability Studies
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Gradient | 35-50% Acetonitrile from 0-6 min; 50-100% from 6-14 min[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 330 nm (or determined by UV scan)[6] |
| Injection Volume | 20 µL |
Calibration Curve:
A calibration curve must be generated to accurately quantify the compound.
-
Prepare a concentrated stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of standards by serial dilution of the stock solution into the mobile phase.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).
Caption: Workflow for generating an HPLC calibration curve.
Aqueous Stability Assessment
The stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one in aqueous buffers is a critical parameter, as degradation can lead to a loss of the desired biological activity. The bromoacetyl moiety is an electrophilic center susceptible to nucleophilic attack, with hydrolysis being a primary concern in aqueous media.
Factors Influencing Stability
-
pH: The rate of hydrolysis of both the bromoacetyl group and the coumarin lactone ring is highly pH-dependent. Alkaline conditions are known to accelerate the degradation of some coumarins.[7]
-
Temperature: Degradation reactions are typically accelerated at higher temperatures.
-
Buffer Composition: Nucleophilic buffer species (e.g., Tris, phosphate) can potentially react with the bromoacetyl group, leading to degradation products other than simple hydrolysis.
Experimental Protocol: Isothermal Stability Study
This protocol describes how to assess the stability of the compound over time at different pH values and temperatures.
Materials:
-
Same as for the solubility study.
-
pH meter.
-
Temperature-controlled incubators or water baths.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Spike this stock solution into pre-warmed aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0) to a final concentration that is well below the determined solubility limit. The final organic solvent concentration should be kept constant and minimal (e.g., ≤1% v/v).
-
-
Incubation:
-
Aliquot the test solutions into multiple vials for each condition (pH and temperature).
-
Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately quench any further degradation by adding an equal volume of cold mobile phase or by freezing the sample at -20°C or lower.
-
-
HPLC Analysis:
-
Analyze the samples from each time point using the validated HPLC method described in section 2.3.
-
Record the peak area of the parent compound (3-(2-bromoacetyl)-7-fluorochromen-2-one) and any new peaks that appear, which are potential degradation products.
-
Data Analysis and Interpretation
-
Degradation Kinetics: Plot the percentage of the remaining parent compound against time for each condition. This will reveal the rate of degradation. For first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (k).
-
Half-Life (t½): The half-life, the time it takes for 50% of the compound to degrade, can be calculated from the rate constant (for first-order kinetics: t½ = 0.693 / k).
Table 2: Example Data Summary for Stability Study
| Buffer pH | Temperature (°C) | Half-Life (hours) | Major Degradation Product (Retention Time) |
| 4.0 | 25 | > 48 | Not observed |
| 7.4 | 25 | 12.5 | 3.2 min |
| 9.0 | 25 | 1.8 | 3.2 min |
| 7.4 | 37 | 5.6 | 3.2 min |
Predicted Degradation Pathway
The most probable degradation pathway in simple aqueous buffers is the hydrolysis of the carbon-bromine bond to form the corresponding α-hydroxyacetyl coumarin. Further degradation could involve the hydrolysis of the coumarin lactone ring, especially under basic conditions.
Caption: Predicted degradation pathway in aqueous buffer.
Best Practices and Troubleshooting
-
Stock Solution: Always prepare a fresh concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO. Store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Precipitation: If precipitation occurs upon dilution of the stock solution into an aqueous buffer, it indicates that the solubility limit has been exceeded.[3] To resolve this, either decrease the final concentration or slightly increase the percentage of the co-solvent (while remaining within acceptable limits for the intended assay).[3]
-
Light Sensitivity: Some coumarin compounds are light-sensitive.[8] It is good practice to perform experiments in amber vials or under reduced light conditions to minimize photodegradation.
Conclusion
A thorough understanding of the solubility and stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one is a prerequisite for its successful application in research and development. Due to its hydrophobic coumarin core and reactive bromoacetyl group, careful experimental evaluation is necessary. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically characterize these critical properties, ensuring the generation of reliable and reproducible data in subsequent biological and pharmacological studies.
References
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Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). [Link]
-
Ahmed, B., Al-Sokari, S. S., & Al-Hassan, K. A. (2018). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 2(10), 1039–1048. [Link]
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Dey, D., Mandal, S., & Roy, S. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Journal of Molecular Liquids, 382, 121898. [Link]
-
Joshi, S. (2012). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 2(6), 236-240. [Link]
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Lake, B. G. (1999). Coumarin Metabolism, Toxicity and Carcinogenicity: Relevance for Human Risk Assessment. Food and Chemical Toxicology, 37(4), 423-453. [Link]
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Lee, S. H., et al. (2013). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 108-114. [Link]
-
Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. FSA Method C100/04. [Link]
-
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. (2017). Journal of Liquid Chromatography & Related Technologies, 40(13), 661-668. [Link]
-
Moaz, M. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(48), 30048-30090. [Link]
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3-(2-bromoacetyl)-7-fluorochromen-2-one mechanism of fluorescence
An In-depth Technical Guide to the Fluorescence Mechanism of 3-(2-bromoacetyl)-7-fluorochromen-2-one
Introduction
Coumarin derivatives are a cornerstone of fluorescent probe design, prized for their bright photoluminescence, high quantum yields, and photostability.[1][2] Their versatile scaffold allows for chemical modifications that can tune their photophysical properties and introduce functionalities for specific sensing applications.[3][4][5] A particularly powerful strategy in probe design is the creation of "pro-fluorophores" or "turn-on" probes. These molecules are initially non-fluorescent (or "dark") but undergo a significant increase in emission upon a specific chemical reaction with an analyte of interest.[6][7][8]
This guide provides a detailed examination of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a highly effective turn-on fluorescent probe. We will explore its molecular architecture, the quenching mechanism that keeps it in a non-fluorescent state, and the specific chemical reaction with thiols that triggers a robust fluorescent signal. This probe is designed for the selective detection and labeling of sulfhydryl-containing biomolecules like cysteine residues in proteins and glutathione, making it an invaluable tool for researchers in biochemistry and drug development.[9][10]
Part 1: Molecular Architecture and Quenching Mechanism
The functionality of 3-(2-bromoacetyl)-7-fluorochromen-2-one is dictated by the precise arrangement of its three key components: the 7-fluorocoumarin core, the 3-position acetyl linker, and the terminal bromoacetyl reactive group.
Chemical Structure
The molecule's foundation is a coumarin (2H-chromen-2-one) ring system. A fluorine atom is substituted at the 7-position, and a bromoacetyl group is attached at the 3-position.
Caption: Structure of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
The Quenching Mechanism: Photoinduced Electron Transfer (PeT)
In its native state, the probe is minimally fluorescent due to an efficient intramolecular quenching process known as Photoinduced Electron Transfer (PeT).[3][7][8]
-
Excitation: When the coumarin fluorophore absorbs a photon of light, an electron is promoted to a higher energy, excited state (Coumarin*).
-
Electron Transfer: The bromoacetyl group is strongly electron-withdrawing. This property allows it to act as an electron acceptor. An electron from the excited fluorophore (the donor) is transferred to the bromoacetyl group (the acceptor).[8][11][12][13]
-
Non-Radiative Decay: This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state. Instead of emitting a photon (fluorescence), the energy is dissipated, and the molecule remains "dark."
The heavy bromine atom can also contribute to quenching via the "heavy atom effect," which promotes intersystem crossing to the triplet state, but the turn-on mechanism is dominated by the disruption of the PeT process.
Role of Key Substituents
-
Bromoacetyl Group: This group serves a dual purpose. It is the primary fluorescence quencher via PeT and the reactive site for targeting thiols.[10] As a potent electrophile, its α-carbon is highly susceptible to nucleophilic attack by the sulfhydryl group of cysteine or glutathione.[6][9][14]
-
7-Fluoro Group: Substituents at the 7-position of the coumarin ring are critical for tuning its photophysical properties. Electron-donating groups in this position generally increase the fluorescence quantum yield.[2] The fluorine atom, while highly electronegative, can participate in resonance and acts to enhance the brightness, photostability, and quantum yield of the coumarin core compared to the unsubstituted parent molecule.[15]
Part 2: The Thiol-Activated "Turn-On" Fluorescence Mechanism
The brilliance of this probe lies in its ability to transition from a quenched state to a highly fluorescent one through a specific and rapid chemical reaction.
Reaction with Thiols
The fluorescence activation is triggered by the reaction of the probe with a thiol-containing molecule (R-SH). The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism.[6][9]
-
The nucleophilic sulfur atom of the thiol attacks the electrophilic carbon atom adjacent to the carbonyl group of the bromoacetyl moiety.
-
This attack displaces the bromide ion, which is a good leaving group.
-
A stable, covalent thioether bond is formed between the coumarin probe and the thiol-containing molecule.[14][16]
Caption: Thiol-activated fluorescence turn-on mechanism.
Restoration of Fluorescence
The formation of the thioether bond is the critical event that restores fluorescence. The thioether linkage is a much weaker electron-withdrawing group compared to the initial bromoacetyl moiety. Consequently, the energy level of the acceptor orbital is raised, making the Photoinduced Electron Transfer (PeT) process energetically unfavorable.
With the non-radiative PeT pathway effectively blocked, the excited coumarin fluorophore can only return to its ground state by emitting a photon of light. This results in a dramatic, often several hundred-fold, increase in fluorescence intensity, providing a high signal-to-noise ratio for detection.[8]
Spectroscopic Properties
The reaction with thiols leads to a significant change in the photophysical properties of the molecule. The resulting thioether-linked coumarin exhibits strong absorption and emission characteristic of a 7-substituted coumarin dye.
| Property | Before Thiol Reaction (Quenched) | After Thiol Reaction (Fluorescent) |
| Fluorescence | Very Weak / Negligible | Strong |
| Typical Ex (nm) | ~380 - 400 nm | ~390 - 410 nm |
| Typical Em (nm) | Not applicable | ~480 - 500 nm[6] |
| Quantum Yield (Φ) | < 0.01 | > 0.5 (Typical for similar coumarins) |
Part 3: Practical Application & Experimental Protocols
The following protocols provide a framework for utilizing 3-(2-bromoacetyl)-7-fluorochromen-2-one. As a Senior Application Scientist, I stress that optimization of concentrations, incubation times, and buffer conditions is crucial for specific applications.
Protocol 1: In Vitro Characterization with a Model Thiol
This protocol validates the probe's "turn-on" response using a small molecule thiol like Glutathione (GSH) or N-acetylcysteine (NAC).
Materials:
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glutathione (GSH) or N-acetylcysteine (NAC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorometer and quartz cuvettes
Methodology:
-
Prepare Stock Solutions:
-
Probe Stock (10 mM): Dissolve the required amount of the probe in anhydrous DMSO. Store protected from light at -20°C.
-
Thiol Stock (100 mM): Dissolve GSH or NAC in PBS (pH 7.4). Prepare this solution fresh.
-
-
Set up Reaction:
-
In a microcentrifuge tube, prepare a 10 µM working solution of the probe by diluting the 10 mM stock in PBS (pH 7.4).
-
Prepare a negative control containing only the 10 µM probe in PBS.
-
Prepare a positive reaction by adding the thiol stock solution to the 10 µM probe solution to a final thiol concentration of 1 mM (a 100-fold excess).
-
-
Incubation:
-
Incubate both tubes at room temperature or 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorometer to scan for the excitation maximum (approx. 380-420 nm) and emission maximum (approx. 470-520 nm).
-
Measure the fluorescence intensity of the negative control and the positive reaction at the determined optimal excitation/emission wavelengths. A significant increase in fluorescence in the positive sample validates the probe's function.
-
Protocol 2: Cysteine-Specific Protein Labeling
This workflow describes the covalent labeling of a protein containing a solvent-accessible cysteine residue.
Caption: Experimental workflow for protein labeling.
Methodology:
-
Protein Preparation (Critical Step):
-
Ensure the target protein has a free, reduced cysteine. If necessary, treat the protein with a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the probe. This is best achieved by size-exclusion chromatography (desalting column) or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.4).[16]
-
-
Prepare Probe:
-
Prepare a 10-20 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Adjust the pH of the purified, reduced protein solution to 7.5-8.5. Thiol reactivity is higher at slightly alkaline pH.[14]
-
Add the probe stock solution to the protein solution dropwise while gently vortexing. Aim for a 5- to 20-fold molar excess of probe over protein. The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any unreacted probe, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM. Incubate for 15 minutes.
-
-
Purification of Labeled Protein:
-
Remove the unreacted probe and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by extensive dialysis.[16] This step is vital to prevent high background fluorescence.
-
-
Characterization:
-
Confirm successful labeling by analyzing the purified protein via SDS-PAGE (visualizing the fluorescent band under UV light), mass spectrometry (to confirm the mass increase), and fluorescence spectroscopy.
-
Conclusion
3-(2-bromoacetyl)-7-fluorochromen-2-one is a rationally designed fluorescent probe that operates on a sophisticated "turn-on" mechanism. Its fluorescence is initially suppressed by Photoinduced Electron Transfer to the bromoacetyl group. A highly specific S_N2 reaction with a thiol displaces the bromide and forms a stable thioether, which disrupts the PeT quenching pathway and restores the powerful fluorescence of the 7-fluorocoumarin core. This robust mechanism, combined with the favorable photophysical properties of the coumarin fluorophore, makes it an exemplary tool for the sensitive detection of thiols and the specific fluorescent labeling of cysteine-containing proteins in complex biological environments.
References
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Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol Reactive Probes and Chemosensors. Sensors (Basel, Switzerland), 12(11), 15907–15946. [Link]
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Au-Yeung, H. Y., & Chan, W. (2016). Fluorescent Probes for Live Cell Thiol Detection. Molecules (Basel, Switzerland), 21(10), 1358. [Link]
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Tachibana, Y., Haque, S. A., Durrant, J. R., & Klug, D. R. (2001). Ultrafast photoinduced electron transfer in coumarin 343 sensitized TiO2-colloidal solution. Journal of Photochemistry and Photobiology A: Chemistry, 145(3), 195-200. [Link]
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Xie, J., Wang, L., Su, X., & Rodrigues, J. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry, 25(18), 2142-2154. [Link]
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Ueno, T., Urano, Y., Setsukinai, K., Takakusa, H., Kojima, H., Kikuchi, K., ... & Nagano, T. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters, 9(19), 3603–3606. [Link]
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Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol reactive probes and chemosensors. Sensors (Basel, Switzerland), 12(11), 15907–15946. [Link]
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Fukuzumi, S., Ohkubo, K., & D'Souza, F. (2013). Photoinduced electron transfer in photorobust coumarins linked with electron donors affording long lifetimes of triplet charge-separated states. Physical Chemistry Chemical Physics, 15(44), 19417-19426. [Link]
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Tachibana, Y., Haque, S. A., Durrant, J. R., & Klug, D. R. (2001). Ultrafast photoinduced electron transfer in coumarin 343 sensitized TiO2-colloidal solution. Journal of Photochemistry and Photobiology A: Chemistry, 145(3), 195-200. [Link]
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Tachibana, Y., Haque, S. A., Durrant, J. R., & Klug, D. R. (2001). Ultrafast photoinduced electron transfer in coumarin 343 sensitized TiO2-colloidal solution. Conference proceedings, EPFL. [Link]
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ResearchGate. (n.d.). Structures of thiol probes 22–24 and their proposed reaction mechanisms... ResearchGate. [Link]
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Nishida, J. I., Saitoh, Y., & Yamashita, Y. (2019). 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties. Molecular Systems Design & Engineering, 4(4), 887-894. [Link]
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Wang, R., Zhang, Y., Zhang, G., & Liu, Y. (2019). Fluorescent coumarin-based probe for cysteine and homocysteine with live cell application. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 211, 283–288. [Link]
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Páez-Hernández, D., Ocampo-García, B. E., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3704. [Link]
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Charris, J., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33834–33844. [Link]
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Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(35), 21543-21563. [Link]
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Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Mini-Reviews in Organic Chemistry, 15(5), 375-391. [Link]
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ResearchGate. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. [Link]
-
Kumbharkhane, S. A., et al. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 7(27), 23456–23469. [Link]
-
Kumbharkhane, S. A., et al. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 7(27), 23456–23469. [Link]
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Li, H., et al. (2018). A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. Molecules, 23(12), 3175. [Link]
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Gaylord, B. S., Heeger, A. J., & Bazan, G. C. (2002). Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases. Proceedings of the National Academy of Sciences, 99(17), 10954-10957. [Link]
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Watzke, A., et al. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Molecules, 25(10), 2315. [Link]
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Kalia, J., & Raines, R. T. (2006). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 17(3), 756-763. [Link]
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Chemistry For Everyone. (2024, June 14). What Is Fluorescence Quenching In Polymers? YouTube. [Link]
-
Torimura, M., et al. (2001). Fluorescence Quenching by Proximal G-bases. Analytical Sciences, 17(1), 155-160. [Link]
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Methodological & Application
Application Note: Site-Specific Fluorescent Labeling of Proteins Using 3-(2-bromoacetyl)-7-fluorochromen-2-one
Introduction: The Power of Covalent Probes in Protein Science
The precise interrogation of protein function, localization, and dynamics is a cornerstone of modern biological research and drug development. Fluorescent labeling provides a powerful modality for visualizing and quantifying these processes. Among the various strategies, site-specific covalent labeling offers unparalleled stability and precision. This is particularly true for thiol-reactive probes that target cysteine residues. Cysteine is an attractive target due to its relatively low abundance in proteins, allowing for specific labeling, often through site-directed mutagenesis, without significantly altering the protein's native function.[1][2]
This application note details the use of 3-(2-bromoacetyl)-7-fluorochromen-2-one , a thiol-reactive fluorescent probe, for the stable and specific labeling of proteins. The bromoacetyl group is a haloacetyl derivative that forms a stable thioether bond with the sulfhydryl group of cysteine residues.[1][3] The 7-fluorocoumarin core provides desirable photophysical properties, including fluorescence in the blue-green region of the spectrum, which is sensitive to the local environment.[4][5] This sensitivity can provide insights into conformational changes and ligand binding events.
The following sections will provide a comprehensive guide to the principles, protocols, and best practices for utilizing this versatile probe.
Principle of the Labeling Reaction
The labeling reaction is based on the nucleophilic substitution of the bromine atom on the bromoacetyl moiety by the thiolate anion of a cysteine residue. This SN2 reaction results in the formation of a stable thioether linkage between the protein and the fluorophore.
Key Considerations for Successful Labeling:
-
Cysteine Accessibility: The target cysteine residue must be solvent-accessible to react with the probe.
-
Reduced State of Cysteine: The sulfhydryl group of cysteine must be in its reduced form (thiol, -SH) to be reactive. Oxidized cysteines, forming disulfide bonds (-S-S-), will not react.[6]
-
pH of the Reaction: The reaction is most efficient at a pH range of 7.0-7.5.[7] In this range, the thiol group is sufficiently nucleophilic to react specifically with the bromoacetyl group, while the more abundant amine groups (e.g., lysine) are protonated and relatively unreactive.[7]
Figure 1: Covalent labeling of a protein with 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Materials and Reagents
Probe Characteristics
| Property | Value |
| Compound Name | 3-(2-bromoacetyl)-7-fluorochromen-2-one |
| Molecular Weight | ~299.09 g/mol |
| Excitation (λ_ex) | ~350-400 nm (Solvent Dependent)[8] |
| Emission (λ_em) | ~450-510 nm (Solvent Dependent)[8] |
| Reactive Group | Bromoacetyl |
| Target Residue | Cysteine (thiol group) |
Required Reagents and Equipment
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest with at least one accessible cysteine residue
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5[7]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis
-
Spectrophotometer (UV-Vis)
-
Fluorometer or Fluorescence Plate Reader
-
Standard laboratory equipment (pipettes, tubes, vortexer, etc.)
Detailed Protocols
Preparation of Reagent Stock Solutions
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMF or DMSO.[7] This should be done immediately before use as haloalkyl derivatives are not stable in solution.[7] Protect the solution from light by wrapping the container in aluminum foil.
-
Protein Solution: Dissolve the protein of interest to a concentration of 50-100 µM in the reaction buffer.[7]
-
Reducing Agent (if needed): Prepare a fresh stock solution of TCEP or DTT.
Pre-Labeling: Reduction of Protein Disulfide Bonds (if necessary)
-
Rationale: To ensure the target cysteine is available for labeling, any disulfide bonds should be reduced. TCEP is often preferred as it does not need to be removed before labeling with haloacetyl reagents, unlike DTT whose free thiols would compete with the protein's cysteines.[1][7]
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
Labeling Reaction
Figure 2: Workflow for fluorescent protein labeling.
-
Add a 10- to 20-fold molar excess of the 3-(2-bromoacetyl)-7-fluorochromen-2-one stock solution to the protein solution.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of ~10 mM to react with any unreacted probe.
Purification of the Labeled Protein
-
Rationale: It is crucial to remove unreacted fluorophore to prevent high background fluorescence and inaccurate quantification.[9][]
-
Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted probe will be retained.
-
Dialysis: Alternatively, dialyze the reaction mixture against a large volume of storage buffer with several buffer changes.
Characterization of the Labeled Protein
-
Degree of Labeling (DOL): The DOL, or the average number of fluorophore molecules per protein molecule, can be determined using spectrophotometry.[7]
-
Measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance of the fluorophore (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
Calculate the DOL using the following formula: DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εfluorophore] Where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εfluorophore is the molar extinction coefficient of the fluorophore at its Amax.
-
CF is the correction factor (A280 of the fluorophore / Amax of the fluorophore).
-
-
-
Protein Functionality: It is essential to confirm that the labeling process has not adversely affected the protein's biological activity. Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) and compare the activity of the labeled protein to that of the unlabeled control.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no labeling | Cysteine residue is not accessible. | Consider denaturing and refolding the protein, or choose a different labeling site. |
| Cysteine is oxidized. | Ensure complete reduction with TCEP or DTT prior to labeling.[6] | |
| Inactive probe. | Prepare a fresh stock solution of the probe immediately before use.[6] | |
| Non-specific labeling | Reaction pH is too high. | Maintain the reaction pH between 7.0 and 7.5 to minimize reaction with amines.[7] |
| Prolonged reaction time. | Optimize the incubation time; shorter times may be sufficient. | |
| Precipitation of protein | High concentration of organic solvent. | Keep the volume of the probe stock solution added to a minimum (<10% of the total reaction volume). |
| Over-labeling. | Reduce the molar excess of the probe. | |
| High background fluorescence | Incomplete removal of unreacted probe. | Ensure thorough purification by size-exclusion chromatography or extensive dialysis.[] |
Conclusion
3-(2-bromoacetyl)-7-fluorochromen-2-one is a valuable tool for the site-specific fluorescent labeling of proteins. Its thiol-reactive bromoacetyl group provides a stable covalent linkage, while the fluorocoumarin core offers useful photophysical properties for a range of applications. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can achieve efficient and specific labeling to advance their studies of protein structure and function.
References
-
Bastiaens, P. I. H., & Squire, A. (1999). Fluorescence lifetime imaging microscopy: spatial resolution of biochemical processes in the cell. Trends in Cell Biology, 9(2), 48-52. [Link]
-
Bruton, J., & Rorsman, P. (2007). Thiol-reactive fluorescent probes for imaging protein localization and function. Pflügers Archiv - European Journal of Physiology, 453(5), 543-553. [Link]
-
Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224. [Link]
-
Graczyk, J. (2007). Cysteine-reactive probes for proteins. Current Organic Chemistry, 11(14), 1303-1317. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]
-
Jocelyn, P. C. (1972). Biochemistry of the SH group. Academic Press. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Udenfriend, S. (1962). Fluorescence Assay in Biology and Medicine. Academic Press. [Link]
-
Zhang, J., Campbell, R. E., Ting, A. Y., & Tsien, R. Y. (2002). Creating new fluorescent probes for cell biology. Nature Reviews Molecular Cell Biology, 3(12), 906-918. [Link]
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Protocol for using 3-(2-bromoacetyl)-7-fluorochromen-2-one as a cysteine-reactive probe
An In-Depth Guide to Cysteine-Reactive Labeling with 3-(2-bromoacetyl)-7-fluorochromen-2-one (BFC)
Senior Application Scientist's Foreword
Welcome to this comprehensive guide on the application of 3-(2-bromoacetyl)-7-fluorochromen-2-one (BFC), a robust fluorescent probe for the selective labeling of cysteine residues. In the fields of chemical biology and drug development, the ability to site-specifically modify proteins is paramount. Cysteine, with the unique nucleophilicity of its thiol side chain, presents a prime target for such modifications.[1][2] BFC is a coumarin-based reagent designed to leverage this reactivity. The bromoacetyl moiety serves as a highly efficient reactive group for thiols, while the fluorinated coumarin core provides a stable and bright fluorescent signal for detection.
This document moves beyond a simple set of instructions. It is designed to provide you, the researcher, with the causal logic behind each step, empowering you to not only execute the protocol successfully but also to adapt it to your specific protein of interest and experimental goals. We will delve into the reaction mechanism, provide detailed, validated protocols for protein labeling and analysis, offer troubleshooting advice, and ground our recommendations in authoritative scientific literature.
Principle of Detection: The Bromoacetyl-Thiol Reaction
The utility of BFC as a cysteine-reactive probe is rooted in a classic and highly efficient nucleophilic substitution reaction (S_N2). The unique chemistry of the cysteine side chain is central to this process.[3]
Causality of Reactivity: Under neutral to slightly alkaline conditions (pH 7-8.5), the thiol group (-SH) of a cysteine residue is partially deprotonated to its thiolate form (-S⁻).[3] This thiolate anion is a potent nucleophile that readily attacks the electrophilic carbon atom of the bromoacetyl group on the BFC molecule. The bromine atom, an excellent leaving group, is displaced, resulting in the formation of a stable thioether bond. This covalent linkage permanently attaches the fluorescent coumarin tag to the protein.[4][5]
The reaction is highly selective for cysteine over other amino acid residues, such as lysine or histidine, at this pH range because the thiolate anion is significantly more nucleophilic than the neutral amine groups on those residues.[6] While reactions with other nucleophiles can occur at a much higher pH (e.g., >9), the conditions outlined in this protocol are optimized for thiol-specific modification.[6][7]
Caption: Reaction mechanism of BFC with a cysteine thiolate.
Probe Characteristics and Reagent Preparation
A thorough understanding of the probe's properties is essential for designing experiments and interpreting data.
Table 1: Physicochemical and Spectral Properties of BFC
| Property | Value | Notes |
|---|---|---|
| Chemical Name | 3-(2-bromoacetyl)-7-fluorochromen-2-one | |
| Molecular Formula | C₁₁H₆BrFO₃ | |
| Molecular Weight | 285.07 g/mol | |
| CAS Number (non-fluorinated analog) | 29310-88-1 | [8] The fluorinated version may have a different CAS number. |
| Appearance | Typically a yellow or off-white solid | |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | Stock solutions must be prepared in an organic solvent. |
| Absorbance Max (λ_abs_) | ~390-410 nm (Estimated) | Should be determined empirically in the reaction buffer. |
| Emission Max (λ_em_) | ~480-500 nm (Estimated) | Should be determined empirically after reaction with a thiol. |
Protocol 1: Preparation of Reagents
This protocol details the preparation of stock solutions and buffers required for the labeling reaction. Using high-purity reagents and fresh buffers is critical for reproducibility.
Materials:
-
3-(2-bromoacetyl)-7-fluorochromen-2-one (BFC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
HEPES (or Sodium Phosphate buffer)
-
Sodium Chloride (NaCl)
-
EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
2-Mercaptoethanol (βME) or DTT for quenching
-
Deionized water (ddH₂O)
Procedure:
-
BFC Stock Solution (10 mM):
-
Rationale: A concentrated stock in an organic solvent prevents introducing large volumes of solvent into the aqueous reaction and allows for easy dilution.
-
Carefully weigh ~2.85 mg of BFC and dissolve it in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing.
-
Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Reaction Buffer (1X Labeling Buffer):
-
Rationale: The buffer maintains a stable pH to ensure the cysteine thiol is sufficiently nucleophilic while minimizing side reactions and maintaining protein stability. EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.
-
Prepare a buffer solution of 50 mM HEPES (or Sodium Phosphate), 150 mM NaCl, 1 mM EDTA.
-
Adjust the pH to 7.5 using NaOH. For some proteins, optimizing the pH between 7.0 and 8.5 may be necessary.
-
Filter the buffer through a 0.22 µm filter. Degas the buffer before use to remove dissolved oxygen, which can oxidize free thiols.
-
-
Reducing Agent Stock (TCEP, 500 mM):
-
Rationale: TCEP is a stable and effective reducing agent that does not contain a free thiol, preventing it from reacting with the BFC probe itself.
-
Dissolve 143 mg of TCEP in 1 mL of ddH₂O.
-
Neutralize the pH to ~7.0 with NaOH.
-
Store in aliquots at -20°C.
-
Experimental Workflow: Labeling a Purified Protein
This section provides a step-by-step protocol for the covalent labeling of a purified protein containing one or more accessible cysteine residues.
Caption: Standard workflow for labeling a purified protein with BFC.
Protocol 2: Step-by-Step Protein Labeling
Self-Validation: This protocol incorporates essential controls to validate the specificity of the labeling reaction.
Pre-Reaction Steps: Protein Preparation
-
Protein Solution: Prepare the protein of interest in the 1X Labeling Buffer at a concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Critical Step):
-
Rationale: To ensure the target cysteine residues are in their reduced, thiol form (-SH), any existing disulfide bonds (internal or from oxidation) must be cleaved.[4][5]
-
Add TCEP stock solution to the protein solution to a final concentration of 1-5 mM (a 20-50 fold molar excess over the protein's cysteine concentration).
-
Incubate for 1 hour at room temperature.
-
-
Removal of Reducing Agent (Critical Step):
-
Rationale: The reducing agent must be completely removed before adding the BFC probe. Any remaining TCEP or DTT will compete with the protein's cysteines for the probe, drastically reducing labeling efficiency.[7]
-
Immediately pass the protein solution through a desalting column (e.g., PD-10, Zeba™ Spin) equilibrated with fresh, degassed 1X Labeling Buffer. Collect the protein fraction as per the manufacturer's instructions.
-
Labeling Reaction
-
Initiate Labeling:
-
Rationale: A molar excess of the probe drives the reaction to completion. The optimal excess depends on the protein's reactivity and must be determined empirically.
-
Immediately after desalting, add the 10 mM BFC stock solution to the protein solution. Start with a 10-fold molar excess of BFC over the protein.
-
Gently mix and protect the reaction from light.
-
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve specificity.
-
Quench Reaction:
-
Rationale: Quenching stops the labeling reaction by consuming any unreacted BFC probe.
-
Add a final concentration of 10-20 mM 2-Mercaptoethanol or DTT to the reaction mixture. Incubate for 15 minutes.
-
-
Purification:
-
Rationale: Removal of the unreacted, quenched probe and any reaction byproducts is essential for accurate downstream analysis.
-
Purify the labeled protein from the excess reagents using a desalting column or size-exclusion chromatography, as performed in Step 3.
-
Essential Controls:
-
No-Cysteine Control: Perform the entire labeling procedure on a similar protein that lacks accessible cysteine residues. This control should yield no fluorescence, confirming the cysteine-specificity of BFC.
-
Blocking Control: Before adding BFC, pre-treat a sample of your reduced protein with a 50-fold molar excess of a non-fluorescent thiol-reactive reagent like N-ethylmaleimide (NEM) for 1 hour.[9] Purify the protein from excess NEM and then proceed with the BFC labeling protocol. This should also result in minimal to no fluorescence, proving that the signal is dependent on available thiols.
Data Analysis: Determining Labeling Efficiency
The Degree of Labeling (DOL), or the average number of probe molecules per protein molecule, can be calculated using UV-Visible spectrophotometry.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the BFC probe (~400 nm, A_max_).
-
Calculate the protein concentration using its absorbance at 280 nm, correcting for the contribution of the dye at that wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF)
-
Where CF is the Correction Factor = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at its λ_max_). This should be determined by measuring the absorbance of the free probe. A typical value for coumarin dyes is ~0.1-0.2.
-
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = Corrected A₂₈₀ / (ε_protein_ × path length)
-
Where ε_protein_ is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the molar concentration of the probe:
-
[Probe] (M) = A_max_ / (ε_probe_ × path length)
-
Where ε_probe_ is the molar extinction coefficient of BFC at its λ_max_ (in M⁻¹cm⁻¹). This value must be determined empirically or obtained from the supplier.
-
-
-
Calculate the Degree of Labeling:
-
DOL = [Probe] / [Protein]
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in BFC Labeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Labeling | 1. Incomplete reduction of protein disulfides. 2. Residual reducing agent (DTT/TCEP) in the reaction. 3. Cysteine residue is not solvent-accessible. 4. Degraded BFC probe (hydrolysis). | 1. Increase TCEP concentration or incubation time. 2. Ensure complete removal of reducing agent via desalting; use two sequential columns if necessary. 3. Consider using a mild denaturant (e.g., 1-2 M urea) if protein function is not required. Confirm accessibility via structural models. 4. Use fresh BFC stock solution; ensure it is stored properly in anhydrous DMSO. |
| Protein Precipitation | 1. High molar excess of BFC. 2. Protein instability in the labeling buffer or during incubation. 3. Over-labeling of the protein changes its solubility. | 1. Reduce the molar excess of BFC and/or perform the reaction at 4°C. 2. Screen different buffer conditions (pH, salt concentration). 3. Titrate the BFC concentration to achieve a lower DOL. |
| High Background Signal | 1. Incomplete removal of unreacted probe after labeling. 2. Non-specific binding of the probe to the protein. | 1. Improve purification by using a longer size-exclusion column or performing a second desalting step. 2. Decrease the molar excess of BFC and/or shorten the incubation time. Include a blocking step in your analysis (e.g., with NEM) to quantify non-specific signal. |
References
-
Puljung, M. C., & Zagotta, W. N. (2012). Fluorescent labeling of specific cysteine residues using CyMPL. Current protocols in protein science, Chapter 14, Unit14.14. [Link]
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Puljung, M. C., & Zagotta, W. N. (2012). Fluorescent labeling of specific cysteine residues using CyMPL. PubMed, 23151742. [Link]
-
Schuler, B. (n.d.). Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester. Ben Schuler Group. [Link]
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Yuan, L., et al. (2023). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Chemical & Biomedical Imaging. [Link]
-
Lemek, M., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]
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Lemek, M., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. ResearchGate. [Link]
-
Yuan, H., et al. (2013). Thiol Reactive Probes and Chemosensors. Methods and applications in fluorescence. [Link]
-
Wang, S., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]
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Sharma, A., et al. (2020). Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. ACS Omega. [Link]
-
Zhang, J., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. MDPI. [Link]
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Ghosh, P., et al. (2019). Development of a new fluorescent probe for cysteine detection in processed food samples. Analytical and Bioanalytical Chemistry. [Link]
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Kang, Y. F., et al. (2017). A simple and sensitive fluorescent probe for specific detection of cysteine. Journal of Chemical Sciences. [Link]
-
Al-Zaydi, K. M., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules. [Link]
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Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. YouTube. [Link]
-
Al-Zaydi, K. M., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. [Link]
-
Liu, X., et al. (2024). Highly selective fluorescent probe for cysteine via a tandem reaction and its bioimaging application in HeLa cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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An, G., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Wang, T., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Al-Zaydi, K. M., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. ResearchGate. [Link]
-
Le, M.-L., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]
-
Kim, T., et al. (2011). Selective detection of cysteine over homocysteine and glutathione by a bis(bromoacetyl)fluorescein probe. Chemical Communications. [Link]
-
Chad's Prep. (n.d.). Michael Reactions. Chad's Prep. [Link]
-
Zhang, J., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. PubMed Central. [Link]
-
Yuan, L., et al. (2023). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. PubMed Central. [Link]
-
An, G., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. ResearchGate. [Link]
-
Winterbourn, C. C., & Hampton, M. B. (2008). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. [Link]
-
Loferer, M., et al. (2007). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. ChemBioChem. [Link]
-
Zhang, J., et al. (2012). A cysteine probe with high selectivity and sensitivity promoted by response-assisted electrostatic attraction. Organic & Biomolecular Chemistry. [Link]
-
WIPO Patentscope. (n.d.). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. WIPO. [Link]
-
Organic Chemistry Portal. (n.d.). Conjugate Addition of Thiols. WordPress. [Link]
-
Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. [Link]
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Cossarizza, A., et al. (2019). Fluorochrome choices for multi-color flow cytometry. Journal of Immunological Methods. [Link]
-
Zielonka, J., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules. [Link]
-
Cossarizza, A., et al. (2019). Fluorochrome choices for multi-color flow cytometry. ResearchGate. [Link]
Sources
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Illuminating Cellular Processes: A Guide to Live-Cell Imaging with 3-(2-Bromoacetyl)-7-fluorochromen-2-one
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a versatile fluorogenic probe, in live-cell imaging. We will delve into the underlying principles of its reactivity, provide detailed protocols for its use in targeted protein labeling, and explore its potential in elucidating complex cellular dynamics.
Introduction: The Power of Covalent Fluorogenic Probes
Live-cell imaging has revolutionized our understanding of cellular biology by enabling the visualization of dynamic processes in real-time. A key element in this field is the development of fluorescent probes that can specifically label biomolecules of interest with minimal perturbation to the cellular environment. 3-(2-bromoacetyl)-7-fluorochromen-2-one belongs to the class of coumarin-based reactive fluorescent dyes, which are prized for their excellent photophysical properties, including high quantum yields and photostability.[1][2] The bromoacetyl group is a reactive moiety that forms a stable covalent bond with nucleophilic residues, most notably the thiol group of cysteine residues.[3][4] This reactivity forms the basis for its primary application in the specific labeling of proteins.
The incorporation of a fluorine atom at the 7-position of the coumarin scaffold can further enhance its photophysical properties, potentially leading to increased brightness and photostability, which are critical for demanding imaging experiments.[5]
Mechanism of Action: Covalent Labeling of Cysteine Residues
The utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one as a live-cell imaging tool is rooted in its specific covalent reaction with cysteine residues on proteins. The bromoacetyl group is an alpha-halo ketone, which is a potent electrophile. The lone pair of electrons on the sulfur atom of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the coumarin fluorophore to the protein.
This targeted covalent modification allows for the specific labeling of proteins that have been genetically engineered to contain a cysteine residue at a specific site. This strategy is particularly powerful when combined with self-labeling protein tags such as the HaloTag® or SNAP-tag®, which can be fused to a protein of interest and subsequently labeled with a reactive probe.[6][7][8]
Caption: Covalent labeling of a protein with 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Key Applications in Live-Cell Imaging
The ability to specifically label proteins with 3-(2-bromoacetyl)-7-fluorochromen-2-one opens up a wide range of applications in live-cell imaging:
-
Protein Localization and Trafficking: By labeling a protein of interest, its subcellular localization and movement between different organelles can be tracked in real-time. This is crucial for understanding protein function and the cellular response to various stimuli.
-
Pulse-Chase Analysis: This technique allows for the study of protein turnover and degradation. A cohort of a protein is labeled at a specific time point (pulse), and its fate is followed over time (chase).
-
Monitoring Enzyme Activity: If the cysteine residue is located in or near the active site of an enzyme, the binding of the probe can be designed to be dependent on the enzyme's conformational state, potentially allowing for the monitoring of its activity.[9][10]
-
Super-Resolution Microscopy: The high photostability of coumarin dyes makes them suitable for advanced imaging techniques like STORM and PALM, which require robust fluorophores to achieve sub-diffraction-limit resolution.
Detailed Protocols
General Considerations and Reagent Preparation
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
Cell Culture: Culture cells of interest on glass-bottom dishes or chamber slides suitable for microscopy to a confluency of 50-70%.
-
Safety Precautions: 3-(2-bromoacetyl)-7-fluorochromen-2-one is a reactive compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Protocol for Labeling Genetically Tagged Proteins (e.g., HaloTag®) in Live Cells
This protocol is a general guideline and should be optimized for your specific cell line and protein of interest.
Materials:
-
Cells expressing the HaloTag®-fusion protein of interest.
-
3-(2-bromoacetyl)-7-fluorochromen-2-one stock solution (1-10 mM in DMSO).
-
Pre-warmed complete cell culture medium.
-
Pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with appropriate filter sets for coumarin (Excitation ~405 nm, Emission ~450-500 nm).
Procedure:
-
Prepare Staining Solution: Dilute the 3-(2-bromoacetyl)-7-fluorochromen-2-one stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium.[11] The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the protein expression level and the probe concentration.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.
Caption: General workflow for labeling proteins in live cells.
Protocol for Assessing Probe Cytotoxicity
It is crucial to determine the potential cytotoxic effects of the labeling probe at the working concentration.
Materials:
-
Cells of interest.
-
3-(2-bromoacetyl)-7-fluorochromen-2-one.
-
A commercial cytotoxicity assay kit (e.g., based on LDH release, or a live/dead cell staining kit).[12][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Probe Treatment: Treat the cells with a range of concentrations of 3-(2-bromoacetyl)-7-fluorochromen-2-one, including the intended working concentration and several dilutions above and below it. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a period that reflects the duration of your imaging experiments.
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the level of cytotoxicity at each probe concentration and determine the concentration at which no significant toxicity is observed.
Data Presentation and Interpretation
Quantitative Data Summary
The photophysical properties of coumarin-based probes are crucial for successful imaging experiments. The following table provides typical values for coumarin derivatives, which can serve as a starting point for imaging setup.
| Property | Typical Value Range for Coumarin Probes | Reference |
| Excitation Maximum (λex) | 350 - 420 nm | [1][9] |
| Emission Maximum (λem) | 430 - 500 nm | [1][9] |
| Quantum Yield (Φ) | 0.5 - 0.9 | [1][2] |
| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M⁻¹cm⁻¹ | [2] |
| Cell Permeability | Generally Good | [1] |
| Cytotoxicity | Low at working concentrations | [14] |
Note: The exact photophysical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one may vary and should be experimentally determined.
Visualization of a Cellular Process: Tracking Protein Translocation
The following diagram illustrates a hypothetical experiment where 3-(2-bromoacetyl)-7-fluorochromen-2-one is used to track the translocation of a labeled protein from the cytoplasm to the nucleus upon cellular stimulation.
Caption: Tracking stimulus-induced protein translocation from the cytoplasm to the nucleus.
Troubleshooting and Best Practices
-
High Background Fluorescence:
-
Reduce the probe concentration.
-
Increase the number and duration of washing steps.
-
Optimize the incubation time.
-
-
Low Labeling Efficiency:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Confirm the expression of the target protein.
-
Ensure the cysteine residue is accessible for labeling.[3]
-
-
Phototoxicity:
-
Use the lowest possible excitation laser power.
-
Minimize the exposure time.
-
Use an imaging medium with antioxidants.
-
-
Specificity of Labeling:
-
Run a control with cells that do not express the target protein to assess non-specific binding.
-
Consider using a blocking agent for free thiols if non-specific cysteine labeling is a concern.
-
Conclusion
3-(2-bromoacetyl)-7-fluorochromen-2-one is a powerful tool for live-cell imaging, enabling the specific and covalent labeling of proteins. Its favorable photophysical properties and reactivity make it suitable for a wide range of applications, from tracking protein dynamics to monitoring enzymatic activity. By following the detailed protocols and best practices outlined in this guide, researchers can effectively utilize this probe to gain deeper insights into the intricate workings of the cell.
References
- BenchChem. (2025). Illuminating Cellular Dynamics: Live Cell Imaging with the 7-Ethynylcoumarin Fluorescent Probe.
- Chen, S., et al. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and photobiology, 94(5), 1028–1036.
- Melavanki, R. M., et al. (2017). Dual Fluorescence and Solvatochromic Study on 3-Acyl Coumarins. Journal of fluorescence, 27(4), 1247–1255.
- Wang, F., et al. (2016). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & biomolecular chemistry, 14(32), 7791–7796.
- BenchChem. (2025). Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers.
- Gong, Y., et al. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. International journal of molecular sciences, 23(19), 11889.
- Turki, H., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin. Comptes Rendus Chimie, 9(5-6), 735-742.
- Melavanki, R. M., et al. (2012). Solvatochromic effect on the photophysical properties of two coumarins. Journal of fluorescence, 22(1), 137–144.
- Kohl, T., & Griesbeck, C. (2017). Fluorescent labelling in living cells. Current Opinion in Biotechnology, 48, 61-68.
- Sahoo, H., et al. (2021). Solvatochromism and electronic structure of coumarin derivative. Journal of Molecular Structure, 1239, 130514.
- BenchChem. (2025). Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe.
- Abberior GmbH. (n.d.). HaloTag labeling protocol.
- Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
- Grimm, J. B., et al. (2015). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Cold Spring Harbor protocols, 2015(9), pdb.prot087333.
- Cho, K. F., et al. (2022). SNAP- and Halo-tagging and dye introduction protocol for live microscopy in Xenopus embryos. STAR protocols, 3(3), 101594.
- Klymchenko, A. S. (2017). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 22(8), 1259.
- Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International journal of molecular sciences, 21(13), 4768.
- Los, G. V., et al. (2005). HaloTag interchangeable labeling technology for cell imaging and protein capture. Cell Notes, (11), 2-6.
- Geva, M., et al. (2016). Efficient Site-Specific Labeling of Proteins via Cysteines.
- Geva, M., et al. (2016). Efficient Site-Specific Labeling of Proteins via Cysteines.
- Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling.
- Wang, Y., et al. (2020). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules, 25(18), 4235.
- Bong, D. (2019). Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies. Accounts of chemical research, 52(10), 2919–2930.
- Bernatik, O., et al. (2020). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR protocols, 1(2), 100085.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Kumar, A., et al. (2021). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives.
- Chen, S., et al. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and photobiology, 94(5), 1028–1036.
- Choudhary, V., & Sreenivas, P. (2022). An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae. STAR protocols, 3(1), 101150.
- Porta, E. O. J., & Kales, K. (2020). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.
- Jares-Erijman, E. A., & Jovin, T. M. (2003). Fluorescent labeling and modification of proteins. Current protocols in cell biology, Chapter 16, Unit 16.5.
- Yao, J. Z., et al. (2012). A fluorophore ligase for site-specific protein labeling inside living cells.
- Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International journal of molecular sciences, 21(13), 4768.
- Gatterdam, K., et al. (2019). Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems. PLoS ONE, 14(12), e0225921.
- Nikolova, R., et al. (2022). Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. Molecules, 27(22), 7739.
- Al-Majid, A. M., et al. (2023). Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. ACS Omega, 8(41), 38237-38247.
- Kelly, B., et al. (2021).
- Slezak, S. E., & Horan, P. K. (1989). Cell-mediated cytotoxicity. A highly sensitive and informative flow cytometric assay. Journal of immunological methods, 117(2), 205–214.
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- Promega Corporation. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay.
- Lecoeur, H., et al. (1997). An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity. Journal of immunological methods, 209(1), 133–141.
- Ojida, A., et al. (2008). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Sensors, 8(2), 1279–1297.
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3-(2-bromoacetyl)-7-fluorochromen-2-one in fluorescence microscopy and confocal imaging
Application Note & Protocol Guide: 3-(2-bromoacetyl)-7-fluorochromen-2-one
A Senior Application Scientist's Guide to Covalent Labeling for Advanced Fluorescence Microscopy and Confocal Imaging
Foundational Principles: The Power of Irreversible Labeling
In the dynamic landscape of cellular biology, the ability to visualize and track specific proteins is paramount. While fluorescent proteins like GFP have been revolutionary, they come with limitations, including the steric bulk of the tag and potential alterations to protein function. An alternative and powerful strategy is the covalent labeling of proteins with small, bright, and photostable organic fluorophores.[1][2]
This guide focuses on 3-(2-bromoacetyl)-7-fluorochromen-2-one , a specialized probe designed for the targeted, covalent modification of proteins. This reagent uniquely combines:
-
A 7-fluorocoumarin core, a fluorophore known for its environmental sensitivity and favorable photophysical properties.[3]
-
A bromoacetyl group, a reactive moiety that acts as an electrophilic "warhead" for specific amino acid residues.[4][5]
The irreversible nature of the bond formed between this probe and its target protein provides a stable and robust signal, essential for demanding imaging applications such as time-lapse confocal microscopy and single-molecule tracking.
The Probe: Physicochemical & Spectral Characteristics
Understanding the fundamental properties of the probe is the first step toward successful experimental design.
| Property | Value | Source |
| Synonym | 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one | |
| CAS Number | 1446333-79-4 | |
| Molecular Formula | C₁₁H₆BrFO₃ | |
| Molecular Weight | 285.07 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage | Refrigerated (-20°C to 4°C), protected from light | |
| Typical Excitation | ~380-410 nm | [6] |
| Typical Emission | ~440-480 nm | [6] |
Expert Insight: The spectral properties of coumarin derivatives are highly sensitive to their local environment, including solvent polarity and binding to a macromolecule.[7][8] The fluorine atom at the 7-position acts as a weak electron-withdrawing group, which typically results in a blue-shift compared to 7-hydroxy or 7-amino coumarins. It is critical to empirically determine the optimal excitation and emission settings on your specific microscopy system after the probe is conjugated to the protein of interest.
Mechanism of Action: Targeted Covalent Conjugation
The utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one lies in its ability to form a stable thioether bond, primarily with the sulfhydryl group of cysteine residues.[9]
The Chemistry: The core reaction is an irreversible nucleophilic substitution (SN2). The nucleophilic thiolate anion (R-S⁻) of a cysteine residue attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion.
Causality Behind Experimental Choices:
-
pH is Critical: The reaction is most efficient at a slightly alkaline pH (7.5-8.5). This is because the deprotonated thiolate form of cysteine is a much stronger nucleophile than the protonated thiol. At lower pH, the reaction rate slows considerably.
-
Specificity: While other nucleophilic residues like histidine and methionine can react with bromoacetyl groups, the reaction with cysteine is significantly faster under these optimized pH conditions, granting a high degree of specificity.[5]
-
Fluorogenic Potential: Upon covalent attachment to a protein, the coumarin fluorophore is transferred from an aqueous environment to the more hydrophobic microenvironment of the protein surface. This change often leads to an increase in fluorescence quantum yield, a phenomenon known as dequenching, resulting in a higher signal-to-noise ratio.[10][11]
Application Protocol I: In Vitro Labeling of Purified Proteins
This protocol details the steps for covalently labeling a purified protein containing one or more accessible cysteine residues.
Materials & Reagents
-
Purified protein of interest (with known concentration)
-
3-(2-bromoacetyl)-7-fluorochromen-2-one (Probe)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5. Avoid Tris buffers as the primary amine can potentially react with the probe.
-
(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Do not use DTT or β-mercaptoethanol during the labeling reaction.
-
Quenching Reagent: 1 M DTT or L-cysteine.[4]
-
Desalting column (e.g., PD-10) or spin column for buffer exchange and purification.
Step-by-Step Methodology
-
Protein Preparation:
-
If your protein has disulfide bonds that need to be reduced to expose cysteines, incubate with a 10-fold molar excess of TCEP in Reaction Buffer for 30 minutes at room temperature.
-
Crucially, remove the TCEP using a desalting column equilibrated with fresh, degassed Reaction Buffer. The presence of reducing agents will compete with the protein for the probe.[1]
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Expert Tip: Prepare this fresh, as the bromoacetyl group can hydrolyze in the presence of trace water over time.
-
-
Labeling Reaction:
-
Dilute the protein to a final concentration of 1-10 mg/mL in the Reaction Buffer.
-
Add the 10 mM probe stock solution to the protein solution to achieve a 10- to 20-fold molar excess of probe over protein. The optimal ratio must be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C , protected from light. Gentle mixing is recommended.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Reagent (DTT or L-cysteine) to a final concentration of 50 mM. This will scavenge any unreacted probe.[4]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein will have a visible color and/or be fluorescent under a UV lamp.
-
Validation (Optional but Recommended)
-
Degree of Labeling (DOL): The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the coumarin at its absorbance maximum (~400 nm). This requires the extinction coefficients for both the protein and the probe.
Application Protocol II: Live Cell Labeling & Confocal Imaging
This protocol provides a general framework for labeling a target protein expressed in living cells.
Materials & Reagents
-
Cultured cells expressing the cysteine-containing protein of interest.
-
Complete cell culture medium.
-
Imaging Medium: Serum-free medium (e.g., Opti-MEM or HBSS) buffered with HEPES.
-
10 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
(Optional) Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
(Optional) Nuclear Stain: Hoechst or DAPI.
Step-by-Step Methodology
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to 60-80% confluency.
-
-
Labeling:
-
Aspirate the complete culture medium.
-
Wash the cells once with warm PBS.
-
Prepare the labeling solution by diluting the 10 mM probe stock into warm Imaging Medium to a final concentration of 1-10 µM . This must be optimized for your cell line and protein expression level to balance signal with potential toxicity.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 3-4 times with warm Imaging Medium to remove unreacted probe.
-
Add fresh Imaging Medium to the cells. They are now ready for live-cell imaging.
-
-
Fixation and Counterstaining (Optional):
-
For fixed-cell imaging, wash with PBS after the labeling washes.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
If desired, counterstain with a nuclear dye like Hoechst.
-
Mount in a suitable mounting medium.
-
Confocal Microscopy
-
Excitation: Use a 405 nm diode laser.
-
Detection: Set the emission detector to capture fluorescence between approximately 430 nm and 500 nm.
-
Controls: It is essential to image a sample of unlabeled cells using the same settings to assess the level of cellular autofluorescence in the blue channel.
-
Z-Stack: For 3D visualization, acquire a series of optical sections (a Z-stack) through the entire volume of the cell.[12][13][14]
Trustworthiness: The Imperative of Control Experiments
To ensure the observed fluorescence is specific to your target protein, the following controls are non-negotiable:
-
Genetic Control: Transfect and image cells expressing a mutant version of your target protein where the reactive cysteine has been replaced with a non-reactive amino acid (e.g., alanine or serine). A significant reduction in signal validates that the labeling is site-specific.
-
Chemical Control: Pre-incubate cells with a 100-fold excess of a non-fluorescent, membrane-permeable cysteine-reactive compound (e.g., N-ethylmaleimide, NEM) for 30 minutes before adding the fluorescent probe. This should block the target cysteine and prevent subsequent labeling.
-
Autofluorescence Control: Image mock-treated (unlabeled) cells under identical laser power and detector settings to define the baseline level of cellular autofluorescence.
By implementing these self-validating systems, you can be confident in the integrity and interpretation of your imaging data. This rigorous approach is the hallmark of authoritative and trustworthy scientific inquiry.
References
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Babin, M., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5963. Available at: [Link]
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Gantenbein-Ritter, B., et al. (2011). Confocal imaging protocols for live/dead staining in three-dimensional carriers. Methods in Molecular Biology, 740, 131-143. Available at: [Link]
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ResearchGate. (n.d.). Absorption (solid) and emission (dotted) spectra of 7- hydroxycoumarin... Retrieved from [Link]
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Swartz, D. R. (1996). Covalent Labeling of Proteins With Fluorescent Compounds for Imaging Applications. Journal of Electron Microscopy Technique. Available at: [Link]
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Khan, S., et al. (2024). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Chemosensors, 12(3), 54. Available at: [Link]
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Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]
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Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. Available at: [Link]
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Zhang, Y., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 11(1), 1015. Available at: [Link]
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Gantenbein-Ritter, B., et al. (2025). Confocal Imaging Protocols for Live/Dead Staining in Three-Dimensional Carriers. Springer. Available at: [Link]
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Ivanišević, I., et al. (2020). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Polymers, 12(11), 2588. Available at: [Link]
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SciSpace. (n.d.). Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-ones 233 catalyzed by... Retrieved from [Link]
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Yin, F., et al. (2010). Dual Roles of an Essential Cysteine Residue in Activity of a Redox-regulated Bacterial Transcriptional Activator. Journal of Biological Chemistry, 285(39), 30146-30154. Available at: [Link]
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ResearchGate. (n.d.). (a) Schematic representation of the covalent labeling approach of... Retrieved from [Link]
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Tsien, R. Y., & Waggoner, A. (1995). Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo. Methods in Enzymology, 246, 362-373. Available at: [Link]
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bioRxiv. (2025). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. Retrieved from [Link]
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Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Retrieved from [Link]
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Lee, J., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate Chemistry, 23(11), 2138-2144. Available at: [Link]
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REPROCELL. (n.d.). Hints and Tips for Successful Confocal Microscopy of 3D Cell Cultures using Alvetex® Scaffold. Retrieved from [Link]
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Evident Scientific. (n.d.). Fluorochrome Data Table. Retrieved from [Link]
-
Hafez, H. N., et al. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 21(11), 1515. Available at: [Link]
-
Witmer, H., & Fraser, D. (1971). Photodynamic Action of Proflavine on Coliphage T3 II. Protection by L-Cysteine. Journal of Virology, 7(3), 319-322. Available at: [Link]
-
ResearchGate. (n.d.). Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis. Retrieved from [Link]
-
Gulyani, A., et al. (2014). Proximity-Induced Covalent Labeling of Proteins with a Reactive Fluorophore-Binding Peptide Tag. Bioconjugate Chemistry, 25(9), 1574-1580. Available at: [Link]
-
Bouasla, R., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(19), 6598. Available at: [Link]
-
University of Basel. (n.d.). Fluorescence Quenching. Retrieved from [Link]
-
Witmer, H., & Fraser, D. (1971). Photodynamic action of proflavine on coliphage T3. II. Protection by L-cysteine. Journal of Virology, 7(3), 319-322. Available at: [Link]
-
Essers, L., et al. (2023). Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids. STAR Protocols, 4(2), 102298. Available at: [Link]
-
ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols. Retrieved from [Link]
-
Limpikirati, P., et al. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Methods, 144, 79-93. Available at: [Link]
- Završnik, D., et al. (2011). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Acta Chimica Slovenica, 58, 59-65.
-
Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
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Application Notes and Protocols: A Detailed Guide to Labeling Protein Thiols with 3-(2-bromoacetyl)-7-fluorochromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Proteins Through Thiol-Reactive Labeling
In the intricate landscape of molecular biology and drug discovery, the ability to selectively tag and visualize proteins is paramount. Fluorescent labeling of specific amino acid residues provides a powerful tool to study protein structure, function, interaction, and localization. Among the various strategies, targeting the thiol group of cysteine residues offers a high degree of selectivity.[1][2] Cysteine is a relatively low-abundance amino acid, allowing for precise, site-specific modification of proteins.[1][3]
This guide provides a comprehensive, step-by-step protocol for labeling protein thiols using the fluorescent probe 3-(2-bromoacetyl)-7-fluorochromen-2-one. This coumarin-based reagent belongs to the haloacetamide class of thiol-reactive compounds.[1] The core of this technique lies in the nucleophilic substitution reaction between the protein's thiol group and the bromoacetyl moiety of the dye, forming a stable thioether bond.[3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and offer insights into optimization and troubleshooting to ensure robust and reproducible results.
The Chemistry of Thiol Labeling with 3-(2-bromoacetyl)-7-fluorochromen-2-one
The bromoacetyl group of 3-(2-bromoacetyl)-7-fluorochromen-2-one is an electrophilic center that readily reacts with the nucleophilic thiol group of a cysteine residue.[3][4] This reaction, a form of protein alkylation, results in the formation of a stable thioether linkage, covalently attaching the fluorescent coumarin dye to the protein.[3] The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate anion.[5]
Experimental Workflow Overview
The successful labeling of a protein with 3-(2-bromoacetyl)-7-fluorochromen-2-one involves a series of critical steps, from protein preparation to the final purification of the labeled conjugate. Each stage requires careful consideration to maximize labeling efficiency and preserve protein integrity.
Caption: Experimental workflow for protein thiol labeling.
Detailed Step-by-Step Protocol
This protocol is a general guideline. The optimal conditions, particularly the dye-to-protein molar ratio and incubation time, should be empirically determined for each specific protein.
Part 1: Protein Preparation
The state of the protein is critical for successful labeling. The buffer composition and the presence of reducing agents are key factors.
-
Buffer Selection:
-
Use a buffer with a pH between 7.5 and 8.5, such as 100 mM sodium phosphate or 100 mM HEPES.[6]
-
Crucially, ensure the buffer is free of any thiol-containing reagents , such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the protein for the labeling reagent.[6]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like argon or nitrogen to minimize oxidation of the thiols.[7][8]
-
-
Protein Concentration:
-
Adjust the protein concentration to 1-10 mg/mL in the chosen labeling buffer.[8]
-
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
To ensure the availability of free thiols for labeling, it is often necessary to reduce any existing disulfide bonds within the protein.[6][8]
-
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not contain a thiol group and therefore does not need to be removed before adding the bromoacetyl-coumarin dye.[6][9]
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[6][7]
-
Incubate for 30-60 minutes at room temperature.[10]
-
Part 2: Dye Preparation
Proper handling of the fluorescent dye is essential to maintain its reactivity.
-
Dye Stock Solution:
-
Allow the vial of 3-(2-bromoacetyl)-7-fluorochromen-2-one to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][10]
-
Vortex briefly to ensure the dye is fully dissolved.
-
This stock solution should be prepared fresh for each experiment. If storage is necessary, it can be kept at -20°C for a short period, protected from light and moisture.[7]
-
Part 3: The Labeling Reaction
This is the core of the protocol where the fluorescent dye is covalently attached to the protein.
-
Initiating the Reaction:
-
While gently stirring or vortexing the protein solution, add the desired volume of the 10 mM dye stock solution.
-
A good starting point for optimization is a 10- to 20-fold molar excess of the dye over the protein.[7][11]
-
The optimal ratio will depend on the number of available cysteine residues and their accessibility.
-
-
Incubation:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol, such as glutathione or β-mercaptoethanol, can be added to scavenge any unreacted dye.[9] Add a final concentration that is in excess of the initial dye concentration.
-
Part 4: Purification of the Labeled Protein
It is critical to remove the unreacted dye to obtain a pure, labeled protein conjugate for downstream applications.[12][13]
-
Size-Exclusion Chromatography:
-
This is the most common and effective method for separating the labeled protein from the small-molecule fluorescent dye.[9]
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer for your protein.
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
-
Dialysis:
-
Alternatively, the reaction mixture can be dialyzed extensively against the desired storage buffer at 4°C.[9] This method is generally slower than chromatography.
-
-
Spin Columns:
-
For smaller sample volumes, spin columns with an appropriate molecular weight cutoff can be used for rapid buffer exchange and removal of excess dye.[14]
-
Part 5: Characterization of the Labeled Protein
After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[10]
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the 3-(2-bromoacetyl)-7-fluorochromen-2-one.
-
The protein concentration can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[7]
-
The DOL can then be calculated using the absorbance of the dye and its molar extinction coefficient.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Labeling pH | 7.5 - 8.5 | Promotes the formation of the more reactive thiolate anion.[5] |
| Protein Concentration | 1 - 10 mg/mL | A balance between efficient labeling and preventing protein aggregation.[8] |
| TCEP Molar Excess | 10 - 100 fold | Ensures complete reduction of disulfide bonds without interfering with the labeling reaction.[6] |
| Dye Molar Excess | 10 - 20 fold (starting point) | Drives the reaction towards completion; needs optimization for each protein.[7] |
| Incubation Time | 2 hours at RT or overnight at 4°C | Allows sufficient time for the reaction to proceed to completion.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | - Incomplete reduction of disulfide bonds- Insufficient dye concentration or incubation time- Oxidation of thiols during the reaction | - Increase TCEP concentration or incubation time- Increase the dye-to-protein molar ratio or incubation time- Degas all buffers and perform the reaction under an inert atmosphere[9] |
| Protein Precipitation | - High degree of labeling with a hydrophobic dye- Unfavorable buffer conditions | - Reduce the dye-to-protein molar ratio[14]- Optimize buffer composition, pH, and ionic strength |
| Loss of Protein Activity | - Labeling of a cysteine residue in the active site | - If possible, use site-directed mutagenesis to remove the reactive cysteine or introduce one at a less critical location[15] |
| High Background Fluorescence | - Incomplete removal of unreacted dye | - Repeat the purification step or use a more stringent purification method[12] |
Mechanistic Representation
The reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.
Caption: Reaction of a protein thiol with the bromoacetyl coumarin dye.
Conclusion
The labeling of protein thiols with 3-(2-bromoacetyl)-7-fluorochromen-2-one is a robust and specific method for fluorescently tagging proteins. By carefully controlling the reaction conditions, particularly pH, reducing environment, and stoichiometry, researchers can achieve efficient and reproducible labeling. The detailed protocol and troubleshooting guide provided here serve as a comprehensive resource for scientists and professionals in drug development, enabling the successful application of this powerful technique in their research endeavors.
References
-
Gant, M. A., et al. (2014). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Proteomes, 2(1), 55-69. [Link]
-
Castellanos-Mendoza, A., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(21), 8848-8855. [Link]
-
DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
-
Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]
-
Castellanos-Mendoza, A., et al. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. PubMed. [Link]
-
James, D. A., & Gitlin, I. (2015). Fluorescent labeling and modification of proteins. Frontiers in Molecular Biosciences, 2, 14. [Link]
-
DNA Learning Center. (2020, April 16). Purification of Green Fluorescent Protein, Part I. YouTube. [Link]
-
Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2014). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 19(11), 17649-17666. [Link]
-
Bischoff, R., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Biochemistry, 38(41), 13559-13568. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol For Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]
-
Greenberg, M. M., et al. (2006). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 128(29), 9413-9419. [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
-
Pop, I. E., et al. (2007). Selectivity of labeled bromoethylamine for protein alkylation. The Journal of Physical Chemistry B, 111(20), 5696-5703. [Link]
-
Click Chemistry Tools. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]
-
Chemsigma. (n.d.). 3-(2-BROMOACETYL)-7-FLUOROCHROMEN-2-ONE. Retrieved from [Link]
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Illuminating Biological Processes: A Guide to the Applications of 3-(2-bromoacetyl)-7-fluorochromen-2-one in Chemical Biology
Welcome to a comprehensive technical guide on the applications of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a versatile fluorophore poised to advance our understanding of complex biological systems. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale and field-proven insights to empower your experimental design. We will delve into the core strengths of this molecule, from its utility as a precise tool for fluorescently labeling proteins to its potential in developing novel biosensors and covalent inhibitors.
The Power of a Reactive Fluorophore: Understanding 3-(2-bromoacetyl)-7-fluorochromen-2-one
3-(2-bromoacetyl)-7-fluorochromen-2-one belongs to the coumarin family of fluorophores, which are widely appreciated in biological imaging for their brightness, photostability, and environmentally sensitive fluorescence. What sets this particular derivative apart is the strategic placement of a bromoacetyl group at the 3-position and a fluorine atom at the 7-position of the coumarin scaffold.
The bromoacetyl moiety is a key reactive handle. It is an α-halo ketone, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack. In the rich landscape of a biological system, the most prominent nucleophile available for such a reaction under physiological conditions is the thiol group of cysteine residues in proteins. This specificity allows for the targeted covalent labeling of proteins.
The fluorine atom at the 7-position, an electron-withdrawing group, influences the photophysical properties of the coumarin core. It can enhance the brightness and photostability of the fluorophore and may also contribute to improved cell permeability.
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₆BrFO₃ | |
| Molecular Weight | 285.07 g/mol | |
| Appearance | Pale yellow to yellow solid | - |
| Solubility | Soluble in organic solvents like DMSO and DMF | - |
| Excitation Max (λex) | ~400-420 nm (estimated for 7-alkoxy-coumarins) | General Coumarin Properties |
| Emission Max (λem) | ~450-480 nm (estimated for 7-alkoxy-coumarins) | General Coumarin Properties |
Application I: Covalent Fluorescent Labeling of Proteins
The primary and most well-established application of 3-(2-bromoacetyl)-7-fluorochromen-2-one is the fluorescent labeling of proteins. By specifically targeting cysteine residues, researchers can attach a bright and stable fluorescent tag to their protein of interest, enabling a wide array of downstream applications.
Causality Behind the Experimental Choices
The choice of a bromoacetyl group for cysteine modification is deliberate. The reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.[1] This reaction is highly specific for cysteine under controlled pH conditions (typically pH 7.2-8.0), where the thiol group is sufficiently deprotonated to be a potent nucleophile, but other nucleophilic residues like lysine are less reactive.
Caption: Covalent labeling of a protein's cysteine residue.
Self-Validating Protocol: Fluorescent Labeling of a Cysteine-Containing Protein
This protocol provides a robust framework for labeling your protein of interest. It is crucial to optimize the conditions for each specific protein.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol
-
Desalting column (e.g., PD-10)
-
Spectrophotometer and Fluorometer
Protocol:
-
Protein Preparation:
-
Dissolve or dialyze your purified protein into the Reaction Buffer. The protein concentration should ideally be between 1-10 mg/mL.
-
If your protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: Do not use DTT or β-mercaptoethanol at this stage as their free thiols will react with the probe.[2]
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMSO. Store this solution protected from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 3-(2-bromoacetyl)-7-fluorochromen-2-one stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during the incubation can improve labeling efficiency.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent with a free thiol group, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM. This will react with any unreacted probe. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted probe and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the coumarin dye (around 410 nm).
-
The DOL can be calculated using the following formula: DOL = (A_dye * ε_protein) / ((A_280 - (A_dye * CF)) * ε_dye) Where:
-
A_dye is the absorbance at the dye's maximum absorbance.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.
-
CF is a correction factor for the dye's absorbance at 280 nm.
-
-
-
Functional Analysis: It is critical to confirm that the labeling has not adversely affected the protein's function. Perform an appropriate activity assay for your protein.
-
Mass Spectrometry: To confirm the covalent modification and identify the labeled cysteine residue(s), the labeled protein can be analyzed by mass spectrometry.
-
Application II: Development of Covalent Inhibitors
The ability of 3-(2-bromoacetyl)-7-fluorochromen-2-one to covalently modify cysteine residues makes it an attractive scaffold for the development of targeted covalent inhibitors.[3] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.
Rationale for Covalent Inhibition
Many enzymes, such as certain proteases and kinases, have a cysteine residue in or near their active site that is critical for their catalytic activity. A small molecule that can specifically and covalently bind to this cysteine can permanently inactivate the enzyme. The coumarin scaffold can serve as a recognition element to guide the bromoacetyl "warhead" to the active site of the target enzyme.
Caption: Mechanism of covalent enzyme inhibition.
Generalized Protocol for Screening as a Covalent Inhibitor
This protocol outlines a general approach to assess the potential of 3-(2-bromoacetyl)-7-fluorochromen-2-one as a covalent inhibitor of a target enzyme.
Materials:
-
Purified target enzyme with a suspected active-site cysteine
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Enzyme substrate and assay reagents
-
Assay buffer
-
Plate reader or other suitable detection instrument
Protocol:
-
Enzyme Activity Assay:
-
Establish a robust and reproducible assay to measure the activity of your target enzyme.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of 3-(2-bromoacetyl)-7-fluorochromen-2-one (e.g., from nanomolar to micromolar range) for different periods (e.g., 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the enzyme activity at each inhibitor concentration and pre-incubation time.
-
-
Determination of IC₅₀:
-
Plot the enzyme activity as a function of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
-
Assessment of Covalent Modification:
-
To confirm covalent inhibition, perform a "wash-out" experiment. Incubate the enzyme with a high concentration of the inhibitor, then remove the unbound inhibitor by dialysis or gel filtration.
-
Assay the activity of the washed enzyme. If the inhibition is covalent, the activity will not be restored.
-
Mass spectrometry can be used to confirm the covalent modification of the target cysteine residue.
-
Application III: Design of "Turn-On" Fluorescent Biosensors
The environmentally sensitive nature of the coumarin fluorophore opens up the exciting possibility of using 3-(2-bromoacetyl)-7-fluorochromen-2-one as a building block for "turn-on" fluorescent biosensors. Such biosensors are designed to be minimally fluorescent in their unbound state and exhibit a significant increase in fluorescence upon reacting with their target.
Principle of a "Turn-On" Biosensor for Thiol Detection
In its free form, the fluorescence of the coumarin core can be quenched by the bromoacetyl group. Upon reaction with a thiol, such as the free amino acid cysteine or the tripeptide glutathione, the electronic properties of the molecule are altered, leading to a "turn-on" of fluorescence. This principle can be exploited to develop sensitive probes for detecting and quantifying biologically important thiols.[4]
Caption: "Turn-on" fluorescence upon reaction with a thiol.
Generalized Protocol for In Vitro Thiol Detection
This protocol describes a general method for using 3-(2-bromoacetyl)-7-fluorochromen-2-one to detect thiols in a solution-based assay.
Materials:
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Thiol-containing analyte (e.g., cysteine, glutathione)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Protocol:
-
Probe Preparation:
-
Prepare a stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in DMSO.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the Assay Buffer.
-
Add the probe to a final concentration that gives a low but measurable background fluorescence (e.g., 1-10 µM).
-
-
Thiol Addition and Measurement:
-
Add varying concentrations of the thiol-containing analyte to the wells.
-
Incubate at room temperature for a set period, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the analyte concentration to generate a standard curve.
-
The limit of detection (LOD) can be calculated to determine the sensitivity of the probe.
-
Application IV: Live-Cell Imaging
The cell-permeable nature of many coumarin derivatives suggests that 3-(2-bromoacetyl)-7-fluorochromen-2-one could be used for live-cell imaging applications. By reacting with intracellular cysteine-containing proteins, it can provide a fluorescent readout of protein localization and dynamics within a living cell.[5]
Considerations for Live-Cell Imaging
When using a reactive probe like 3-(2-bromoacetyl)-7-fluorochromen-2-one in live cells, several factors must be considered:
-
Toxicity: The probe concentration and incubation time should be optimized to minimize cytotoxicity.
-
Specificity: While the probe is expected to preferentially react with cysteine, off-target reactions can occur. Controls, such as pre-treating cells with a non-fluorescent cysteine-blocking agent like N-ethylmaleimide (NEM), are essential.
-
Phototoxicity: The excitation light can be damaging to cells. Use the lowest possible laser power and exposure time that provides an adequate signal.
Generalized Protocol for Live-Cell Imaging
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the probe in pre-warmed cell culture medium. The optimal concentration will need to be determined empirically but is typically in the low micromolar range.
-
Replace the existing cell culture medium with the probe-containing medium.
-
Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin fluorophore.
-
Conclusion
3-(2-bromoacetyl)-7-fluorochromen-2-one is a powerful and versatile tool for chemical biologists. Its ability to specifically and covalently label cysteine residues provides a gateway to a multitude of applications, from tracking protein dynamics in living cells to developing novel therapeutics and diagnostics. By understanding the underlying chemical principles and carefully optimizing experimental conditions, researchers can unlock the full potential of this reactive fluorophore to illuminate the intricate workings of biological systems.
References
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Chen, Y., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(61), 38651-38686. [Link]
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Joo, C., et al. (2012). Efficient site-specific labeling of proteins via cysteines. Frontiers in physiology, 3, 144. [Link]
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Mohareb, R. M., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules (Basel, Switzerland), 20(6), 11535–11553. [Link]
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Zhang, T., et al. (2017). A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. Molecules (Basel, Switzerland), 22(10), 1618. [Link]
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Shadmehr, M., et al. (2018). Coumarin Triazabutadienes for Fluorescent Labeling of Proteins. Chembiochem : a European journal of chemical biology, 19(24), 2550–2552. [Link]
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Wang, L., et al. (2017). A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. Molecules, 22(10), 1618. [Link]
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G. S. Biggs, et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
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Puljung, M. C., & Zagotta, W. N. (2012). Fluorescent labeling of specific cysteine residues using CyMPL. Current protocols in protein science, Chapter 14, Unit14.14. [Link]
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Singh, R., et al. (2022). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC advances, 12(45), 29195-29201. [Link]
-
Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy, 10(1), 273-282. [Link]
-
Khan Academy. (2015, January 23). Covalent modifications to enzymes | Biomolecules | MCAT | Khan Academy [Video]. YouTube. [Link]
-
Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839. [Link]
-
ResearchGate. (n.d.). (a) Schematic representation of the covalent labeling approach of... [Download Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling of cysteine by (a) maleimide derivative, (b) exocyclic... [Download Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. Retrieved from [Link]
-
Lee, S. Y., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. Cell Reports Methods, 3(11), 100632. [Link]
-
Arsić, B., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(19), 6245. [Link]
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Guo, Z., et al. (2022). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry, 26(1), 3-21. [Link]
-
G. S. Biggs, et al. (2024). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. bioRxiv. [Link]
-
Johnson, D. S., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. Journal of the American Chemical Society, 139(34), 11651–11654. [Link]
-
Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 785. [Link]
-
Dressler, E., & Frei, M. S. (2025). Chemigenetic Approaches for the Development of Fluorescent Biosensors for Biological Imaging. CHIMIA, 79(11), 749-757. [Link]
Sources
Application Notes and Protocols: Cysteine-Selective Peptide Tagging with 3-(2-Bromoacetyl)-7-fluorochromen-2-one
Introduction: Illuminating Peptides with Precision
In the intricate landscape of proteomics, drug discovery, and molecular biology, the precise labeling of peptides and proteins is paramount for elucidating their function, tracking their localization, and quantifying their interactions.[1] Fluorescent tagging, in particular, offers a sensitive and non-radioactive method for these applications.[2] Among the diverse palette of fluorescent probes, coumarin derivatives stand out for their compact size, high quantum yields, and environment-sensitive fluorescence, making them exceptional tools for biological imaging and assays.[3][4]
This guide provides a comprehensive overview of the conjugation chemistry and application of 3-(2-bromoacetyl)-7-fluorochromen-2-one , a thiol-reactive coumarin fluorophore designed for the selective and stable labeling of cysteine-containing peptides. The bromoacetyl moiety serves as a highly efficient electrophilic handle that specifically targets the nucleophilic thiol group of cysteine residues, forming a stable thioether bond.[5] The incorporation of a fluorine atom at the 7-position of the coumarin core enhances the photophysical properties of the dye, notably increasing its fluorescence quantum yield, which translates to brighter signals and greater sensitivity in detection assays.[6]
These application notes are intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for fluorescently labeling peptides to advance their research endeavors, from fluorescence microscopy to in-vitro binding assays.[7]
Chemical Principle and Reaction Mechanism
The conjugation of 3-(2-bromoacetyl)-7-fluorochromen-2-one to a peptide is a chemoselective process that relies on the specific reactivity of the α-bromoacetyl group towards the sulfhydryl side chain of cysteine residues.
Reaction Mechanism: The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue, which is favored at a slightly alkaline pH, acts as a potent nucleophile. It attacks the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a highly stable thioether linkage.[5]
Figure 1: Reaction mechanism of 3-(2-bromoacetyl)-7-fluorochromen-2-one with a cysteine-containing peptide.
Specificity and Causality of Experimental Choices: The high selectivity for cysteine over other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole group of histidine, is achieved by carefully controlling the reaction pH. At a pH range of 7.5-8.5, the thiol group of cysteine (pKa ~8.5) is sufficiently deprotonated to be highly reactive, while the amino groups of lysine (pKa ~10.5) remain largely protonated and thus less nucleophilic. This pH-dependent reactivity allows for precise, site-specific labeling of peptides at engineered or naturally occurring cysteine residues.
Properties of 3-(2-Bromoacetyl)-7-fluorochromen-2-one
The judicious selection of a fluorophore is critical for the success of any fluorescence-based experiment. The 7-fluoro-coumarin scaffold offers several advantages.
Photophysical Properties: While the exact photophysical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one are not extensively documented, data from structurally similar 7-substituted coumarins provide valuable insights. The fluorine atom at the 7-position acts as an electron-withdrawing group, which generally leads to an increase in the fluorescence quantum yield compared to non-fluorinated analogs.[6] This results in a brighter fluorescent signal, enhancing detection sensitivity.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~350 - 380 nm | Expected in the near-UV range, typical for coumarins.[8] |
| Emission Maximum (λem) | ~440 - 470 nm | Emits in the blue region of the visible spectrum.[9] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | High molar extinction coefficient contributes to brightness. |
| Fluorescence Quantum Yield (Φf) | > 0.6 | Fluorination at the 7-position is known to increase quantum yield.[6] |
| Solvatochromism | Moderate | Emission wavelength may shift depending on solvent polarity.[10][11] |
Table 1: Estimated Photophysical Properties of 3-(2-Bromoacetyl)-7-fluorochromen-2-one Conjugates.
Stability: The resulting thioether bond formed between the coumarin and the peptide is highly stable under a wide range of experimental conditions, ensuring the integrity of the fluorescent label throughout subsequent assays.[5] The coumarin fluorophore itself also exhibits good photostability, which is crucial for applications involving prolonged light exposure, such as fluorescence microscopy.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the successful labeling of cysteine-containing peptides with 3-(2-bromoacetyl)-7-fluorochromen-2-one, followed by purification and characterization.
Figure 2: General workflow for peptide labeling, purification, and characterization.
Protocol 1: Labeling of Cysteine-Containing Peptides
This protocol is designed for a typical labeling reaction in solution.
Materials:
-
Cysteine-containing peptide
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching reagent (optional, e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
-
Reaction tubes (protected from light, e.g., amber tubes or tubes wrapped in aluminum foil)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. Causality: Degassing the buffer is crucial to prevent oxidation of the cysteine thiol group, which would render it unreactive.
-
Fluorophore Stock Solution: Prepare a 10-20 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMSO immediately before use. Causality: The bromoacetyl group can be susceptible to hydrolysis in aqueous solutions over time; preparing a fresh stock in an anhydrous organic solvent ensures maximum reactivity.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the fluorophore stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid peptide precipitation. Causality: A molar excess of the fluorophore drives the reaction to completion, maximizing the labeling efficiency.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light to prevent photobleaching of the fluorophore.
-
Quenching (Optional): To stop the reaction and consume any unreacted bromoacetyl groups, a small molar excess of a thiol-containing quenching reagent (e.g., DTT or β-mercaptoethanol) can be added and incubated for an additional 30 minutes.
-
Purification: Proceed immediately to the purification of the labeled peptide by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 2.
Protocol 2: Purification of the Labeled Peptide by RP-HPLC
RP-HPLC is the standard method for purifying fluorescently labeled peptides, separating the labeled product from unreacted peptide, excess fluorophore, and other impurities based on hydrophobicity.[12][13]
Materials and Equipment:
-
RP-HPLC system with a UV detector
-
Preparative or semi-preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Sample Injection: Inject the quenched reaction mixture onto the column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized. Causality: The labeled peptide is typically more hydrophobic than the unlabeled peptide due to the addition of the coumarin moiety and will therefore elute at a higher acetonitrile concentration.
-
Fraction Collection: Monitor the elution profile at two wavelengths: one for the peptide backbone (typically 214-220 nm) and one for the coumarin fluorophore (around 350-380 nm). Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder. Store the lyophilized product at -20°C or -80°C, protected from light.
Protocol 3: Characterization of the Labeled Peptide
Confirmation of successful labeling and product purity is essential.
Mass Spectrometry:
-
Analyze the purified product by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[14][15]
-
The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the reacted 7-fluoro-coumarin moiety (mass of 3-(2-bromoacetyl)-7-fluorochromen-2-one minus the mass of HBr).
UV-Vis Spectroscopy:
-
Dissolve the labeled peptide in a suitable buffer and record its absorbance spectrum.
-
The spectrum should show a peak corresponding to the peptide backbone (around 280 nm if Trp or Tyr are present) and a distinct peak in the near-UV range corresponding to the coumarin fluorophore.
-
The concentration of the labeled peptide can be determined using the Beer-Lambert law if the molar extinction coefficient of the fluorophore at its absorbance maximum is known.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Oxidized cysteine thiol groups.- Hydrolyzed bromoacetyl reagent.- Incorrect pH of the conjugation buffer.- Insufficient molar excess of the fluorophore. | - Ensure the use of freshly prepared, degassed buffers. Consider pre-treating the peptide with a reducing agent like TCEP (and subsequently removing it).- Prepare the fluorophore stock solution fresh in anhydrous DMSO.- Verify the pH of the conjugation buffer is between 7.5 and 8.5.- Increase the molar excess of the fluorophore in the reaction. |
| Multiple Peaks in HPLC | - Incomplete reaction.- Presence of disulfide-bonded peptide dimers.- Non-specific labeling (e.g., at lysine residues).- Degradation of the peptide or fluorophore. | - Increase the reaction time or temperature (within reasonable limits).- Ensure the peptide is fully reduced before labeling.- Lower the reaction pH to increase selectivity for cysteine.- Protect the reaction from light and handle samples promptly. |
| Poor Recovery from HPLC | - Precipitation of the labeled peptide on the column.- Adsorption of the peptide to vials or tubing. | - Adjust the mobile phase composition or gradient. For very hydrophobic peptides, a different stationary phase (e.g., C4 or C8) may be beneficial.- Use low-adsorption vials and tubing. |
Conclusion
3-(2-Bromoacetyl)-7-fluorochromen-2-one is a highly effective reagent for the selective fluorescent labeling of cysteine-containing peptides. The enhanced quantum yield afforded by the 7-fluoro substitution, combined with the robust and specific reactivity of the bromoacetyl group, provides a powerful tool for researchers in a wide array of biological and biomedical fields. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, scientists can confidently and reliably generate high-quality fluorescently tagged peptides for their specific research needs, paving the way for new discoveries in the complex world of peptide and protein science.
References
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Luchini, A., et al. (2014). Fluorescent labeling and modification of proteins. PMC, NIH. Available at: [Link]
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Corrie, J. E. T., et al. (2009). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2007). ChemInform Abstract: Synthesis and Fluorescence Properties of Substituted 7-Aminocoumarin-3-carboxylate Derivatives. Available at: [Link]
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Molecules. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Available at: [Link]
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SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Available at: [Link]
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LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. Available at: [Link]
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Chatterjee, A., & Seth, D. (2013). Photophysics of a coumarin in different solvents: use of different solvatochromic models. PubMed. Available at: [Link]
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El-Maghraby, A. R., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. NIH. Available at: [Link]
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Bojarski, J., et al. (2018). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. MDPI. Available at: [Link]
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RSC Publishing. (2018). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Available at: [Link]
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MDPI. (2023). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Available at: [Link]
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Rane, D., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed. Available at: [Link]
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Gonzalez-Vera, J. A., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. MDPI. Available at: [Link]
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J Fluoresc. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. PubMed. Available at: [Link]
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Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Available at: [Link]
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ResearchGate. (n.d.). Photophysical characteristics of (Z/E)-FCAs and relative compounds. Available at: [Link]
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The Royal Society of Chemistry. (2008). Solid Phase Fluorescent Labeling of Peptides. Available at: [Link]
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de Witte, J., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. Available at: [Link]
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Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Available at: [Link]
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Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
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RSC Publishing. (2021). Synthesis and application of coumarin fluorescence probes. Available at: [Link]
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Papadia, P., et al. (2018). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. PMC. Available at: [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. Available at: [Link]
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ResearchGate. (2023). The chemical approaches to promote stability of fluorophores. Available at: [Link]
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ResearchGate. (2023). Understanding The Structural, Electronic Features And Solvatochromic Behaviour Of Coumarin Derivatives Using Experimental And DFT Theory. Available at: [Link]
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Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. Available at: [Link]
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eScholarship.org. (2023). Designing new fluorophore scaffolds for biological imaging. Available at: [Link]
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Universitat de Barcelona. (n.d.). Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores. Available at: [Link]
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Pashkova, A., et al. (2004). Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities. PubMed. Available at: [Link]
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Gadirov, R. M., et al. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. Available at: [Link]
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Wieczorek, M., et al. (2022). Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. PMC. Available at: [Link]
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J. Braz. Chem. Soc. (2018). Optimizing Labeling Conditions for Cysteine-Based Peptides with99mTc. ResearchGate. Available at: [Link]
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Photochem. Photobiol. (2005). Photophysical Properties of Coumarin-7 Dye: Role of Twisted Intramolecular Charge Transfer State in High Polarity Protic Solvents. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Labeling Cell Surface Proteins with 3-(2-bromoacetyl)-7-fluorochromen-2-one
Introduction
Visualizing cell surface proteins in their native environment is crucial for understanding a vast array of biological processes, from signal transduction to cell-cell communication and immune responses.[1][2] Covalent labeling strategies offer a robust method for attaching synthetic probes, such as fluorophores, to proteins of interest, enabling detailed imaging and functional studies in live cells.[1][3] This guide focuses on the application of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a thiol-reactive fluorescent probe, for the specific and covalent labeling of cysteine residues on cell surface proteins.
The bromoacetyl group is a classic haloacetyl reagent known for its high reactivity towards nucleophilic residues, particularly the thiol group of cysteine.[4][5][6] This reactivity allows for the formation of a stable thioether bond, ensuring that the fluorescent label remains attached to the target protein during live-cell imaging experiments.[4][7] The coumarin core of the molecule provides the fluorescent signal. Coumarin derivatives are valued for their relatively small size, chemical stability, and tunable photophysical properties, making them excellent fluorophores for cellular imaging.[8]
This document provides a comprehensive overview of the principles, protocols, and best practices for using 3-(2-bromoacetyl)-7-fluorochromen-2-one to label and visualize cell surface proteins.
Principle of the Method
The labeling strategy relies on the specific reaction between the bromoacetyl moiety of the probe and the sulfhydryl group of cysteine residues on proteins. This reaction, known as alkylation, results in the formation of a stable thioether linkage.
Reaction Mechanism
The core of this labeling technique is the nucleophilic substitution reaction where the thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This leads to the displacement of the bromide ion and the formation of a covalent bond between the protein and the fluorescent coumarin probe.
Below is a diagram illustrating the covalent labeling of a protein's cysteine residue with 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Caption: Covalent labeling of a protein's cysteine residue.
Materials and Reagents
Reagents
-
3-(2-bromoacetyl)-7-fluorochromen-2-one: (MW: 298.08 g/mol )
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS): Heat-inactivated
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Hanks' Balanced Salt Solution (HBSS): with calcium and magnesium, or other suitable imaging buffer
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or Glutathione (GSH)
-
Cell Scraper or Trypsin-EDTA (for adherent cells)
Equipment
-
Laminar Flow Hood
-
CO2 Incubator (37°C, 5% CO2)
-
Fluorescence Microscope with appropriate filter sets for coumarin-based dyes (Excitation ~405 nm, Emission ~450-500 nm).
-
Centrifuge
-
Hemocytometer or Automated Cell Counter
-
Standard laboratory glassware and plasticware
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (10 mM): Dissolve 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMSO to a final concentration of 10 mM. Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
Quenching Solution (100 mM): Prepare a 100 mM stock solution of L-cysteine or Glutathione in PBS. This solution should be made fresh before each experiment.
Cell Culture and Preparation
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubation: Culture the cells overnight in a CO2 incubator at 37°C.
Labeling Protocol
The following protocol is a general guideline. Optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for each cell type and experimental setup.
-
Prepare Labeling Solution: On the day of the experiment, dilute the 10 mM probe stock solution in pre-warmed, serum-free medium or HBSS to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
Quenching and Imaging
-
Quenching: To quench any unreacted probe, add the freshly prepared quenching solution (diluted to a final concentration of 1-5 mM in imaging buffer) and incubate for 10-15 minutes at room temperature.
-
Final Wash: Wash the cells twice more with imaging buffer (e.g., HBSS).
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.
Below is a diagram of the experimental workflow for labeling cell surface proteins.
Caption: Experimental workflow for cell surface protein labeling.
Data Interpretation and Troubleshooting
Expected Results
Successful labeling will result in fluorescent signals localized to the plasma membrane of the cells. The intensity of the fluorescence will depend on the abundance of accessible cysteine residues on the cell surface proteins and the efficiency of the labeling reaction.
Troubleshooting
| Problem | Potential Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |
| Non-specific binding of the probe. | Decrease the probe concentration or incubation time. Ensure quenching step is performed. | |
| Low or No Signal | Low abundance of accessible cysteines. | This may be inherent to the cell type. Consider using a different labeling strategy if necessary. |
| Probe degradation. | Use fresh probe stock solution. Protect from light. | |
| Inefficient labeling. | Optimize probe concentration and incubation time. | |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Extended incubation time. | Reduce the incubation time. |
References
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Gautier, A., et al. (2015). Imaging and manipulating proteins in live cells through covalent labeling. PubMed. Available at: [Link]
-
Yuan, L., et al. (2018). Live-cell imaging and profiling of c-Jun N-terminal kinases using covalent inhibitor-derived probes. RSC Publishing. Available at: [Link]
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Gautier, A., et al. (2015). Imaging and manipulating proteins in live cells through covalent labeling. ResearchGate. Available at: [Link]
-
FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. FluoroFinder. Available at: [Link]
-
Claessens, M. M., et al. (2008). A method for site-specific labeling of multiple protein thiols. PMC - NIH. Available at: [Link]
-
Chen, X., et al. (2016). Fluorescent Probes for Live Cell Thiol Detection. MDPI. Available at: [Link]
-
Yang, Y., et al. (2018). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC - PubMed Central. Available at: [Link]
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Abdou, M. M., et al. (2022). Reactive sites in 3-(bromoacetyl)coumarin. ResearchGate. Available at: [Link]
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de la Fuente, G. G., et al. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Publishing. Available at: [Link]
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Završnik, D., et al. (2011). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. ResearchGate. Available at: [Link]
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Bateman, L. A., et al. (2019). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC - NIH. Available at: [Link]
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Carbonaro, C. M., et al. (2012). Spectral characteristics of references and coumarin derivatives excited at 337 nm. ResearchGate. Available at: [Link]
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Cohen, N., et al. (2020). Chemically programmable bacterial probes for the recognition of cell surface proteins. PMC. Available at: [Link]
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Akyıldız, S. H., et al. (2022). Absorption (solid) and emission (dotted) spectra of 7- hydroxycoumarin... ResearchGate. Available at: [Link]
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Watzke, A., et al. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. PubMed Central. Available at: [Link]
-
Stoyanov, S., et al. (2020). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. Available at: [Link]
-
Hafez, H. N., et al. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. NIH. Available at: [Link]
-
HarishKumar, H. N., et al. (2007). 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one. PMC - NIH. Available at: [Link]
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Gu, C., et al. (2020). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. SpringerLink. Available at: [Link]
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Uttamapinant, C., et al. (2010). A fluorophore ligase for site-specific protein labeling inside living cells. PubMed Central. Available at: [Link]
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Chen, Y., et al. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. University of Rochester. Available at: [Link]
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Roule, M., et al. (2023). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. bioRxiv. Available at: [Link]
-
Chen, L., et al. (2019). A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. PMC - NIH. Available at: [Link]
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D'Agnillo, F., et al. (2021). Chromophore Quench-Labeling for Active Sites Counting in Ti-Based Ziegler–Natta Catalysts. MDPI. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 3-(2-Bromoacetyl)-7-fluorochromen-2-one
Introduction: The Versatility of 3-(2-Bromoacetyl)-7-fluorochromen-2-one as a Synthetic Precursor
The coumarin nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities.[1][2][3] The strategic functionalization of the coumarin ring system allows for the generation of novel derivatives with enhanced or entirely new biological profiles. Among the various synthetic intermediates, 3-(2-bromoacetyl)-7-fluorochromen-2-one stands out as a particularly valuable and versatile building block.[4][5] The presence of a highly reactive α-bromoacetyl group at the 3-position of the coumarin core provides an electrophilic site ripe for reaction with a multitude of nucleophiles, paving the way for the construction of a wide array of fused and appended heterocyclic systems.[4][6][7] The fluorine atom at the 7-position can further modulate the physicochemical and biological properties of the final compounds, often enhancing their metabolic stability and membrane permeability.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from 3-(2-bromoacetyl)-7-fluorochromen-2-one. We will delve into the chemical logic behind these syntheses, offering step-by-step methodologies and insights into the biological significance of the resulting molecules.
Part 1: Synthesis of Thiazole-Containing Coumarin Derivatives
The thiazole ring is a key pharmacophore found in numerous clinically approved drugs. The incorporation of a thiazole moiety into the coumarin scaffold has been shown to yield compounds with significant antimicrobial and anticancer activities.[2] The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, and it is particularly well-suited for the utilization of α-halo ketones like our starting material.[4][5]
Reaction Principle: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the cyclocondensation of an α-halo ketone with a thioamide or thiourea. In our case, 3-(2-bromoacetyl)-7-fluorochromen-2-one serves as the α-halo ketone component. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electrophilic carbon of the bromoacetyl group, followed by an intramolecular cyclization and dehydration to afford the final thiazole ring.
Caption: Hantzsch synthesis of coumarinyl-thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(7-fluoro-2-oxo-2H-chromen-3-yl)thiazole
This protocol details the synthesis of a representative 2-aminothiazole derivative.
Materials:
-
3-(2-Bromoacetyl)-7-fluorochromen-2-one
-
Thiourea
-
Ethanol (absolute)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol or acetic acid)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(2-bromoacetyl)-7-fluorochromen-2-one (1 mmol) in absolute ethanol (20 mL).
-
Add thiourea (1.2 mmol) to the solution.
-
The reaction mixture is then refluxed for 3-4 hours.[4]
-
Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure 2-amino-4-(7-fluoro-2-oxo-2H-chromen-3-yl)thiazole.
-
Dry the purified product in a vacuum oven.
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Biological Activity |
| 2-Amino-4-(7-fluoro-2-oxo-2H-chromen-3-yl)thiazole | 3-(2-Bromoacetyl)-7-fluorochromen-2-one | Thiourea | Ethanol | 3-4 hours | 85-95 | Antimicrobial, Anticancer[4] |
| 2-Aryl-4-(7-fluoro-2-oxo-2H-chromen-3-yl)thiazole | 3-(2-Bromoacetyl)-7-fluorochromen-2-one | Thiobenzamide | Ethanol | 4-6 hours | 70-85 | Anti-inflammatory[8] |
Part 2: Synthesis of Pyrazole-Containing Coumarin Derivatives
Pyrazoles are another class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[9][10] The synthesis of pyrazoles from 3-(2-bromoacetyl)-7-fluorochromen-2-one can be readily achieved through its reaction with hydrazine derivatives.
Reaction Principle: Pyrazole Synthesis from α-Halo Ketones
The reaction of an α-halo ketone with hydrazine or its derivatives is a well-established method for the synthesis of pyrazoles.[11][12][13] The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of the bromoacetyl group, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Caption: Synthesis of coumarinyl-pyrazoles.
Experimental Protocol: Synthesis of 3-(7-Fluoro-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole
This protocol outlines the synthesis of a representative N-phenylpyrazole derivative.
Materials:
-
3-(2-Bromoacetyl)-7-fluorochromen-2-one
-
Phenylhydrazine
-
Glacial acetic acid
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-(2-bromoacetyl)-7-fluorochromen-2-one (1 mmol) in glacial acetic acid (15 mL).
-
Add phenylhydrazine (1.1 mmol) to the suspension.
-
Reflux the reaction mixture for 5-6 hours.[14]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration and washed thoroughly with water.
-
Dry the crude product and recrystallize it from ethanol to afford the pure 3-(7-fluoro-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole.
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Biological Activity |
| 3-(7-Fluoro-2-oxo-2H-chromen-3-yl)-1H-pyrazole | 3-(2-Bromoacetyl)-7-fluorochromen-2-one | Hydrazine Hydrate | Ethanol | 4-5 hours | 80-90 | Anticancer, Antimicrobial[15] |
| 3-(7-Fluoro-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole | 3-(2-Bromoacetyl)-7-fluorochromen-2-one | Phenylhydrazine | Acetic Acid | 5-6 hours | 75-85 | Anti-inflammatory[14] |
Part 3: Synthesis of Imidazole-Containing Coumarin Derivatives
Imidazole-containing compounds are of significant interest due to their presence in many biologically important molecules, including the amino acid histidine and several pharmaceuticals. The reaction of 3-(2-bromoacetyl)-7-fluorochromen-2-one with amidines or other nitrogen-containing dinucleophiles can lead to the formation of coumarin-imidazole hybrids.
Reaction Principle: Imidazole Synthesis
A common route to imidazoles involves the reaction of an α-halo ketone with an amidine. The reaction proceeds via initial N-alkylation of the amidine followed by cyclization and elimination of water to form the imidazole ring.
Caption: Synthesis of coumarinyl-imidazoles.
Experimental Protocol: Synthesis of 2-Aryl-4-(7-fluoro-2-oxo-2H-chromen-3-yl)-1H-imidazole
This protocol provides a general method for the synthesis of 2-aryl-substituted imidazole derivatives.
Materials:
-
3-(2-Bromoacetyl)-7-fluorochromen-2-one
-
Benzamidine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Recrystallization solvent (e.g., aqueous ethanol)
Procedure:
-
To a solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one (1 mmol) in ethanol (20 mL), add benzamidine hydrochloride (1.1 mmol) and sodium bicarbonate (2.5 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure 2-aryl-4-(7-fluoro-2-oxo-2H-chromen-3-yl)-1H-imidazole.
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Biological Activity |
| 2-Phenyl-4-(7-fluoro-2-oxo-2H-chromen-3-yl)-1H-imidazole | 3-(2-Bromoacetyl)-7-fluorochromen-2-one | Benzamidine | Ethanol | 8-10 hours | 65-75 | Potential Enzyme Inhibitors[16] |
Conclusion
The protocols and application notes presented herein demonstrate the exceptional utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one as a versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The straightforward and efficient synthetic routes to thiazole, pyrazole, and imidazole derivatives of coumarin open up avenues for the discovery of novel therapeutic agents. Researchers in drug development and medicinal chemistry can utilize these methodologies to generate libraries of novel compounds for biological screening, contributing to the advancement of new and effective treatments for a variety of diseases.
References
-
Thakur, A., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Natural Product Reports, 32(10), 1361-1393. [Link]
-
Abdou, A. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38047-38081. [Link]
-
The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. The Pharma Innovation Journal, 9(1), 12-16. [Link]
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Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(19), 4376. [Link]
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Costa, M., et al. (2023). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Molecules, 28(3), 1361. [Link]
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Thakur, A., et al. (2015). Coumarin heterocyclic derivatives: Chemical synthesis and biological activity. Natural Product Reports, 32(10). [Link]
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Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(4), 834. [Link]
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Abdou, A. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Semantic Scholar. [Link]
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Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
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ResearchGate. (n.d.). Synthesis of series of hydrazinyl thiazolyl coumarin derivatives 89–99. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Aly, A. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. [Link]
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Kumar, R., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Papers, 78(1), 1-28. [Link]
-
Abdou, A. M., et al. (2021). (PDF) 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. ResearchGate. [Link]
-
Abdou, A. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. [Link]
-
Abdou, A. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Publishing. [Link]
-
Al-Zaydi, K. M. (2013). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 18(6), 6647-6657. [Link]
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- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency of 3-(2-bromoacetyl)-7-fluorochromen-2-one
Welcome to the technical support guide for 3-(2-bromoacetyl)-7-fluorochromen-2-one, a high-performance thiol-reactive fluorescent probe. For brevity, we will refer to this reagent as BFCF . This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in labeling experiments. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to achieve robust and reproducible results.
Section 1: Core Principles of BFCF Labeling
Understanding the "why" is critical to effective troubleshooting. BFCF is specifically designed to label proteins and peptides at cysteine residues. Its utility stems from two core components: the 7-fluorocoumarin fluorophore and the bromoacetyl reactive group.
-
The Fluorophore: 7-fluorocoumarin is a bright and photostable fluorescent reporter. Strategic substitutions on the coumarin core allow for fine-tuning of its photophysical properties, making it an excellent choice for bioimaging and quantification.
-
The Reactive Group: The bromoacetyl group is an α-haloacetyl moiety, a class of reagents that reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the context of proteins, the most potent nucleophile under physiological conditions is the deprotonated thiol group (thiolate, -S⁻) of a cysteine residue.[3][4]
The reaction proceeds as the thiolate anion attacks the carbon atom adjacent to the carbonyl group, displacing the bromide ion and forming a stable, covalent thioether bond.[1][]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions to help you plan your experiments effectively.
Q1: What is the optimal pH for labeling with BFCF? A1: The optimal pH range is between 7.0 and 8.5 . The reactive species is the thiolate anion (-S⁻), not the protonated thiol (-SH).[6] The pKa of a typical cysteine thiol is ~8.3-8.6, meaning that at a pH above this value, the thiolate form dominates.[6][7] However, at excessively high pH (>9.0), the risk of side reactions with other nucleophilic residues like lysine increases, and hydrolysis of the bromoacetyl group can occur.[8][9] Therefore, a pH of 7.0-8.5 provides the best balance between efficient labeling of cysteines and minimizing off-target reactions.[1]
Q2: What buffer should I use? Are there any to avoid? A2: Use non-nucleophilic buffers. Good choices include HEPES, phosphate (PBS), and bicarbonate buffers . Critically, AVOID buffers containing primary or secondary amines (like Tris) or thiols (like DTT or β-mercaptoethanol).[7] Tris contains an amine group that can slowly react with the bromoacetyl moiety, consuming your reagent.[7] DTT and β-mercaptoethanol contain highly reactive thiols that will compete directly with your protein's cysteine residues, drastically reducing labeling efficiency.[10][11]
Q3: My protein has disulfide bonds. How do I label the cysteines involved? A3: You must first reduce the disulfide bonds to free thiols. The reducing agent of choice is Tris(2-carboxyethyl)phosphine (TCEP) .[12][13] Unlike DTT and β-mercaptoethanol, TCEP is a phosphine-based reductant and does not contain a thiol group, so it does not need to be removed before adding BFCF.[10][13] However, some reports indicate that very high concentrations of TCEP can interfere with haloacetyl labeling, so it's best to use the lowest concentration necessary for reduction (typically 0.1-0.5 mM).[10][11][14]
Q4: How much BFCF should I use? A4: A 5- to 20-fold molar excess of BFCF over the protein is a standard starting point. The optimal ratio depends on the reactivity and accessibility of the target cysteine and the protein concentration. For highly reactive or surface-exposed cysteines, a lower excess may be sufficient. For less accessible sites, a higher excess may be required. It is always best to determine the optimal ratio empirically by performing a titration.
Q5: What are the spectral properties of BFCF? A5: While the exact maxima depend on the local environment after conjugation, 7-fluorocoumarin derivatives typically exhibit excitation in the violet/blue region and emission in the blue/green region of the spectrum.
| Property | Estimated Wavelength | Notes |
| Excitation Max (λex) | ~360 - 400 nm | Can be influenced by solvent and conjugation. |
| Emission Max (λem) | ~450 - 500 nm | Always confirm with a spectrophotometer/spectrofluorometer. |
Note: These are typical values for related coumarin dyes.[15][16] It is imperative to measure the actual spectra of your labeled conjugate to determine the optimal settings for your imaging or detection instrument.
Q6: How should I prepare and store BFCF? A6: BFCF is susceptible to hydrolysis. Prepare a concentrated stock solution (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO or DMF . Store this stock solution at -20°C or -80°C, protected from light and moisture. Aliquot the stock to avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the aliquot to warm to room temperature before opening to prevent condensation.
Section 3: A Self-Validating General Labeling Protocol
This protocol provides a robust starting point. The key to a self-validating system is to include analytical checkpoints.
Reagents & Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
BFCF stock solution (10 mM in anhydrous DMSO)
-
TCEP-HCl (if reduction is needed, 10 mM stock in water)
-
Quenching reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography, dialysis)
-
Spectrophotometer and Fluorometer
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 6. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to reduce non-specific binding of 3-(2-bromoacetyl)-7-fluorochromen-2-one
A Guide to Reducing Non-Specific Binding in Labeling Experiments
Welcome to the technical support center for 3-(2-bromoacetyl)-7-fluorochromen-2-one (BFC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this fluorescent probe. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for generating reliable and publishable data. This resource provides in-depth, field-proven insights to help you overcome common challenges associated with high background fluorescence.
Core Principles: Understanding the Origins of Non-Specific Binding
Non-specific binding is a common challenge in fluorescence-based assays, leading to high background that can obscure the true signal.[1] For a reactive probe like BFC, which contains a bromoacetyl group designed to covalently link to sulfhydryl groups (cysteine residues)[2], non-specific binding arises from several distinct molecular interactions. Understanding these mechanisms is the first step toward rationally designing an effective experimental protocol.
The primary drivers of non-specific binding for a probe like BFC are:
-
Hydrophobic Interactions : The flat, aromatic ring structure of the fluorochromenone core is inherently hydrophobic. This can cause the probe to "stick" to hydrophobic patches on proteins, lipids, and plastic surfaces.[3][4]
-
Ionic Interactions : Electrostatic attraction between charged regions of the probe and oppositely charged biomolecules or surfaces can lead to unwanted accumulation. Adjusting buffer pH and salt concentration are key strategies to mitigate these effects.[5][6]
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Off-Target Covalent Reactions : While the bromoacetyl group preferentially targets the thiol group of cysteine, it can also react with other nucleophilic amino acid side chains (e.g., histidine, lysine), particularly at an elevated pH.[7] This leads to irreversible, off-target labeling.
-
Probe Aggregation : At high concentrations or in buffers with poor solubility, fluorescent dyes can form aggregates. These aggregates can precipitate onto the sample, creating bright, punctate artifacts that are difficult to wash away.[8]
Caption: Mechanisms of non-specific BFC probe binding.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, progressing from common problems to more complex challenges.
Q1: My entire sample has a high, uniform background fluorescence. What are the most likely causes and immediate fixes?
This is the most common issue and is typically caused by an excess of unbound or loosely bound probe remaining in the sample after labeling.
Answer:
The primary culprits are suboptimal probe concentration and inadequate washing. Every experiment is different, so it's crucial to optimize these parameters empirically.
-
Reduce Probe Concentration: Using too much probe is a frequent error.[9] A higher concentration increases the likelihood of non-specific interactions without necessarily improving the specific signal. It is essential to perform a concentration titration to find the optimal balance between signal and background.[8][10]
-
Increase Washing Stringency: Insufficient washing will fail to remove all the unbound probe.[11]
-
Increase the number of wash steps: Perform at least 3-5 wash steps after the labeling incubation.[8]
-
Increase the duration of each wash: Allow 5-10 minutes for each wash to let the unbound probe diffuse out of the sample.
-
Add a non-ionic detergent: Including a mild detergent like 0.05-0.1% Tween-20 or Triton X-100 in your wash buffer is highly effective at disrupting weak hydrophobic interactions and removing non-specifically bound probe.[5][8]
-
Q2: I'm observing bright, speckled, or punctate artifacts in my images. What causes this and how can I prevent it?
This pattern is a classic sign of probe aggregation.
Answer:
Aggregates form when the probe's concentration exceeds its solubility limit in the aqueous buffer.
-
Ensure Complete Solubilization: BFC should first be dissolved in a high-quality, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution. Before adding it to your aqueous reaction buffer, ensure it is fully dissolved.
-
Filter the Probe Solution: If you suspect aggregates in your stock or working solution, centrifuge it at high speed (>10,000 x g) for 5-10 minutes and use only the supernatant, or filter it through a 0.2 µm filter before use.[8]
-
Avoid Shock Precipitation: When diluting the organic stock into your aqueous buffer, vortex or pipette vigorously to ensure rapid and uniform mixing. This prevents localized high concentrations that can cause the probe to precipitate.
Q3: How can I proactively prevent the probe from sticking to non-target proteins and surfaces?
This requires a multi-faceted approach focused on blocking unoccupied sites and optimizing buffer chemistry.
Answer:
The most effective strategy is to use a combination of blocking agents and optimized buffers throughout the experiment.
-
1. Implement a Blocking Step: Blocking is a critical step that saturates potential non-specific binding sites on your sample with inert molecules before introducing the BFC probe.[12][13]
-
Protein-Based Blockers: Agents like Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used to coat surfaces and prevent hydrophobic interactions.[1][5] BSA is generally preferred for its purity, while milk is a cost-effective alternative. However, avoid milk if you are working with phosphoproteins or biotin-avidin systems, as it contains phosphoproteins and biotin that can interfere.[1]
-
Detergents: Including a non-ionic detergent in the blocking buffer enhances its effectiveness.
-
-
2. Optimize Your Buffer Composition:
-
Increase Ionic Strength: Adding 100-150 mM NaCl to your buffers can help shield electrostatic interactions that contribute to non-specific binding.[5]
-
Control pH: The bromoacetyl group's reactivity is pH-dependent. For specific labeling of cysteines, maintain a pH between 7.0 and 7.5. Higher pH values ( >8.0) can increase the rate of reaction with other nucleophiles like amines (lysine), leading to more off-target labeling.[7]
-
-
3. Use Detergents Wisely: As mentioned, low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) in both blocking and wash buffers are essential for minimizing hydrophobic-driven non-specific binding.[14]
| Blocking Agent | Typical Concentration | Pros | Cons & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Highly purified, consistent performance.[14] Good for most applications. | Can be costly. Some antibodies may cross-react with BSA.[1] |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and widely available.[1] Very effective blocker. | Contains phosphoproteins and biotin; interferes with related assays.[1] Protein composition can vary between batches. |
| Fish Gelatin | 0.5-2% (w/v) | Reduces background from certain antibody types compared to BSA or milk. | May not be as effective as BSA or milk for all applications. |
| Synthetic Blockers (PVP, PEG) | Varies | Protein-free, useful for assays where protein blockers could interfere.[1] | Can be more expensive and may require more optimization.[1] |
Q4: My negative control sample, which lacks my protein of interest, still shows a strong signal. How do I address this off-target covalent labeling?
This indicates that the reactive bromoacetyl group is binding covalently to other molecules in your sample.
Answer:
This is a challenge related to the inherent reactivity of the probe. The key is to control the reaction conditions and quench any unreacted probe.
-
Optimize Incubation Time and Temperature: Minimize the incubation time to the shortest duration necessary to achieve sufficient specific labeling. Longer incubation times increase the opportunity for slower, off-target reactions to occur.[15] Performing the reaction at 4°C overnight instead of a shorter time at room temperature can sometimes favor the specific, higher-affinity interaction.
-
Include a Quenching Step: After the specific labeling reaction is complete, add a small molecule with a free thiol to your sample. This "quencher" will rapidly react with and neutralize any remaining BFC probe.
-
Effective Quenchers: Add a final concentration of 1-5 mM DTT, β-mercaptoethanol, or free L-cysteine and incubate for 10-15 minutes before proceeding to the wash steps.
-
-
Verify with Proper Controls: Always include a negative control (e.g., cells that do not express the target protein, or a sample without the primary antibody in an immunofluorescence experiment) to accurately gauge the level of non-specific signal.[16]
Q5: I've tried everything, but my sample itself seems to be fluorescent, even without the probe. How do I handle autofluorescence?
Autofluorescence is caused by endogenous molecules in the cell or tissue (e.g., NADH, flavins, collagen) that fluoresce naturally.[9][17]
Answer:
-
Run an Unstained Control: Always prepare a sample that goes through the entire process but is never exposed to the BFC probe.[9] This allows you to measure the baseline autofluorescence and, if necessary, subtract it from your stained samples during image analysis.
-
Use Spectral Separation: BFC has its own excitation and emission spectra. Ensure you are using the correct filter sets on your microscope to specifically capture the BFC signal while minimizing the collection of autofluorescence, which is often strongest in the blue and green channels.[9]
-
Consider Autofluorescence Quenchers: For fixed samples, commercial quenching reagents (e.g., those based on Sudan Black B) or chemical treatments (e.g., sodium borohydride) can be used to reduce autofluorescence.[17]
Experimental Protocols & Workflows
Optimized Workflow for Minimizing Non-Specific Binding
Sources
- 1. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. Binding of fluorophores to proteins depends on the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biotium.com [biotium.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. oni.bio [oni.bio]
- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Improving the solubility of 3-(2-bromoacetyl)-7-fluorochromen-2-one for cellular assays
Welcome to the technical support guide for 3-(2-bromoacetyl)-7-fluorochromen-2-one. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this reactive fluorescent labeling agent in cellular assays. Our goal is to equip you with the necessary knowledge to ensure reproducible and reliable experimental outcomes.
Compound Overview
3-(2-bromoacetyl)-7-fluorochromen-2-one is a fluorinated coumarin derivative designed as a covalent probe. The core structure is a fluorescent 7-fluorocoumarin, providing a stable fluorophore for detection. The key functional component is the 3-(2-bromoacetyl) group, an alpha-halo ketone that acts as an electrophile. This group readily reacts with nucleophilic residues on proteins, such as cysteine thiols, allowing for the stable, covalent labeling of target biomolecules.[1][2][3][4][5]
The primary challenge with this and similar hydrophobic compounds is their inherently low aqueous solubility. This can lead to precipitation in cell culture media, causing inaccurate concentration measurements, cellular stress, and confounding experimental results.[6] This guide will walk you through a logical progression of strategies to overcome this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one?
A1: We strongly recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare your initial high-concentration stock solution. Coumarin derivatives, particularly those with reactive groups like bromoacetyl, are often sparingly soluble in alcohols and virtually insoluble in aqueous buffers alone.[1] DMSO is a powerful aprotic solvent that can effectively solvate the compound.
Q2: What is a safe starting concentration for my DMSO stock solution?
A2: A starting concentration of 10 mM in 100% DMSO is a standard practice for many screening compounds.[7] However, if you observe that the compound does not fully dissolve or if it precipitates upon storage, you may need to prepare a lower concentration stock (e.g., 1 mM). It is critical to ensure the compound is fully dissolved before aliquoting and storing.[6]
Q3: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. Why is this happening and what can I do?
A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is poorly soluble.[6][7] The abrupt change in solvent polarity causes the compound to crash out of solution. To prevent this, you should:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of ≤0.5%, as most cell lines can tolerate this level without significant cytotoxicity.[8][9][10] Some sensitive cell types, especially primary cells, may require an even lower concentration (≤0.1%).[7][8]
-
Use serial dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute your 10 mM DMSO stock into a serum-free medium to create an intermediate concentration, then add this to your final cell culture plate.[10]
-
Increase mixing: When adding the compound to the medium, gently vortex or pipette mix immediately to aid dispersion and prevent localized high concentrations that can initiate precipitation.
Q4: How should I store my DMSO stock solution?
A4: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize contamination and avoid repeated freeze-thaw cycles.[10][11] Store these aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable, but for long-term storage, -80°C is recommended to maintain compound integrity.[10]
Troubleshooting Guide: Precipitation Issues
This section provides a structured approach to diagnosing and solving solubility problems.
Problem 1: Compound precipitates immediately upon dilution in cell culture medium.
| Cause | Solution |
| Aqueous Insolubility / Solvent Shock | The compound's hydrophobicity prevents it from staying dissolved in the aqueous medium. |
| Low Solubility Limit Exceeded | The final desired concentration in the medium is higher than the compound's maximum aqueous solubility. |
| Media Component Interaction | Components in the serum or medium (e.g., proteins) can sometimes promote the precipitation of hydrophobic compounds. |
Solutions & Experimental Protocols
If simple dilution strategies fail, more advanced formulation techniques are required. The primary goal is to keep the compound dispersed and bioavailable in the aqueous environment of the cell culture.
Solution A: Optimize the DMSO Concentration
Before moving to more complex methods, it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Protocol 1: DMSO Toxicity Assay
-
Seed your cells in a 96-well plate at your standard density and allow them to adhere overnight.
-
Prepare a dilution series of DMSO in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Replace the existing medium with the DMSO-containing media.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method like an MTT, MTS, or CellTiter-Glo® assay.
-
Determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the no-DMSO control. This is your maximum working DMSO concentration.[7][8]
-
Solution B: Employ a Solubility-Enhancing Surfactant (Pluronic® F-127)
For exceptionally hydrophobic compounds, a non-ionic surfactant like Pluronic® F-127 can be highly effective.[12] Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively keeping them in solution.[13][14][15][16] Pluronic® F-127 is widely used in cell culture because it is relatively non-toxic at low concentrations.[12][17]
-
Protocol 2: Preparing a Pluronic® F-127-Assisted Working Solution
-
Prepare a 10% (w/v) Pluronic® F-127 stock solution: Dissolve 1g of Pluronic® F-127 (cell culture tested grade) in 10 mL of sterile water. This may require gentle heating and stirring. Filter sterilize and store at 4°C.
-
Prepare a 2X working solution of your compound:
-
In a sterile tube, mix your desired final volume of serum-free medium.
-
Add the 10% Pluronic® F-127 stock to achieve a 2X final Pluronic concentration (e.g., for a final concentration of 0.02%, add 0.4 µL of 10% stock per 1 mL of medium).
-
Add the required volume of your 3-(2-bromoacetyl)-7-fluorochromen-2-one DMSO stock to achieve a 2X final compound concentration.
-
Vortex the solution gently but thoroughly.
-
-
Treat the cells: Add an equal volume of this 2X working solution to your cells, which are cultured in their complete medium. This will dilute both the compound and the Pluronic® F-127 to their final 1X concentrations.
-
Data Summary Table
| Method | Final DMSO Conc. | Key Advantage | Key Disadvantage | Recommended for |
| Standard Dilution | ≤ 0.5%[8][9][10] | Simple and fast | May not work for highly insoluble compounds | Compounds with moderate solubility |
| Pluronic® F-127 | ≤ 0.5% | Significantly improves solubility of hydrophobic compounds[12] | Adds another variable to the experiment; requires optimization | Highly insoluble or "brick dust" compounds |
Visualization of Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering solubility issues.
Caption: Decision tree for troubleshooting compound precipitation.
Mechanism of Micellar Solubilization
This diagram illustrates how a surfactant like Pluronic® F-127 encapsulates a hydrophobic compound.
Caption: Surfactant micelles encapsulate hydrophobic compounds.
References
-
Abdel-Wahab, B. F., et al. (2012). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 17(5), 5533-5542. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(57), 36179-36203. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
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Mor-Vaknin, N., et al. (2003). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. Biotechnology and Bioengineering, 82(6), 638-645. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(57), 36179-36203. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
Lee, J. H., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Biomedical Reports, 5(2), 239-243. Retrieved from [Link]
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Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Retrieved from [Link]
-
AnaSpec. (n.d.). Pluronic® F-127 Cell Culture Tested. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(57), 36179-36203. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Semantic Scholar. Retrieved from [Link]
-
Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]
-
ResearchGate. (2019, July 30). Precoating with Pluronic F-127 or F-108 or F-68 to prevent cell adhesion?. Retrieved from [Link]
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Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), 1547-1554. Retrieved from [Link]
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ResearchGate. (n.d.). Surfactant Solutions as Media for Dissolution Testing of A Poorly Water-Soluble Drug. Retrieved from [Link]
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Al-Habib, A., et al. (2016). Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells. Stem Cell Research & Therapy, 7, 133. Retrieved from [Link]
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Baell, J. B., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine. Retrieved from [Link]
-
Chemsigma. (n.d.). 3-(2-BROMOACETYL)-7-FLUOROCHROMEN-2-ONE. Retrieved from [Link]
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- 1. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Photobleaching of 3-(2-bromoacetyl)-7-fluorochromen-2-one in Fluorescence Microscopy
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-(2-bromoacetyl)-7-fluorochromen-2-one in their microscopy experiments. This resource is designed to provide in-depth, actionable solutions to the common challenge of photobleaching. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly enhance the quality and reliability of your fluorescence imaging data.
I. Troubleshooting Guide: Preventing Photobleaching
This section addresses specific issues you may encounter with signal loss during imaging. The question-and-answer format is designed to help you quickly identify and resolve problems.
Issue 1: Rapid Loss of Fluorescence Signal Upon Illumination
Q1: My fluorescence signal from 3-(2-bromoacetyl)-7-fluorochromen-2-one is disappearing almost immediately after I start imaging. What is causing this, and how can I fix it?
A1: This rapid signal loss is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[1][2] Coumarin dyes, including 3-(2-bromoacetyl)-7-fluorochromen-2-one, are susceptible to this phenomenon, especially under intense or prolonged light exposure.[2] The primary cause is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter and destroy the dye molecule.[2][3]
Here’s a systematic approach to troubleshoot and mitigate this issue:
Step 1: Optimize Illumination Intensity. The rate of photobleaching is directly related to the intensity of the excitation light.[4][5] Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR).[6]
-
Practical Tip: Start with a very low light intensity and gradually increase it until your structures of interest are clearly visible above the background.
-
Use Neutral Density (ND) Filters: ND filters reduce the intensity of the illumination without changing its color (wavelength), offering a simple way to minimize photobleaching.[6][7][8]
Step 2: Reduce Exposure Time. Minimizing the duration of light exposure is a critical and effective way to reduce photobleaching.[4][6][9]
-
Procedural Best Practice: Avoid prolonged viewing of the sample through the eyepieces while not actively acquiring data.[7] Locate the region of interest using transmitted light (like DIC or phase contrast) before switching to fluorescence illumination for image capture.[8]
-
Acquisition Settings: Use the shortest possible camera exposure time that still yields a good image. For dynamic processes, a careful balance must be struck to avoid motion blur.[10]
Step 3: Employ Antifade Reagents. Antifade reagents are chemical compounds included in the mounting medium to protect fluorophores from photobleaching.[6] They work by scavenging for ROS, thereby extending the fluorescent life of the dye.
-
Recommended Antifade Agents for Coumarin Dyes:
-
Vectashield®: This has been shown to be particularly effective for coumarin dyes, significantly increasing their photostability.[11]
-
ProLong™ Gold and ProLong™ Diamond: These are widely used antifade mountants that can significantly reduce photobleaching.[12]
-
p-Phenylenediamine (PPD): A common and effective antifade reagent. However, it can be prone to autofluorescence at shorter wavelengths, so it's crucial to use a high-quality formulation and ensure thorough washing of any detergents from the sample.[3][13]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another widely used antifade agent.[3]
-
Experimental Protocol: Testing Antifade Reagent Efficacy
-
Prepare identical samples labeled with 3-(2-bromoacetyl)-7-fluorochromen-2-one.
-
Mount each sample in a different antifade medium (e.g., PBS/glycerol as a control, Vectashield®, ProLong™ Gold).
-
Image each slide using the exact same microscope settings (laser power, exposure time, objective).
-
Acquire a time-lapse series (e.g., one image every 10 seconds for 5 minutes).
-
Quantify the fluorescence intensity of a defined region of interest in each image over time.
-
Plot the normalized intensity versus time to generate photobleaching curves and compare the half-life of the fluorophore in each medium.
Issue 2: Inconsistent Fluorescence Intensity Between Samples
Q2: I'm imaging multiple samples, but the initial brightness and the rate of fading seem to vary significantly from one slide to the next. How can I ensure consistency?
A2: Variability between samples can stem from inconsistencies in sample preparation and imaging protocols.
-
Standardize Your Protocol: Ensure every step, from cell fixation and permeabilization to washing and mounting, is performed identically for all samples.[2][14] Incomplete washing can leave behind reagents that quench fluorescence or increase background noise.[14]
-
Control for Time: Image all samples as quickly as possible after preparation. The chemical environment within the mounting medium can change over time, affecting fluorophore stability.
-
Consistent Imaging Parameters: Double-check that the exact same imaging settings (laser power, exposure time, gain) are used for every single acquisition.[2] Saving and reloading acquisition settings in your microscope software is the best way to ensure this.
-
Lamp Stability: For older arc lamps (mercury or xenon), ensure they have had adequate warm-up time (often ~30 minutes) to reach stable output.[10]
Issue 3: Poor Signal-to-Noise Ratio (SNR) in Live-Cell Imaging
Q3: I'm performing live-cell imaging, but to avoid phototoxicity, I have to use such low light levels that my signal is very weak. How can I improve my image quality?
A3: Live-cell imaging presents the dual challenge of minimizing both photobleaching and phototoxicity.[7][15]
-
Use Oxygen Scavengers: Since oxygen is a key mediator of photobleaching, removing it from the live-cell imaging medium can be highly effective.[6]
-
Oxyrase® or Glucose Oxidase/Catalase Systems: These enzymatic systems remove dissolved oxygen from the medium, thereby reducing the formation of ROS.[7]
-
Trolox: A water-soluble vitamin E analog that acts as a potent antioxidant and can be added to live-cell media to reduce photobleaching and phototoxicity.[7]
-
-
Choose the Right Hardware:
-
High Quantum Efficiency Cameras: Use a sensitive camera (sCMOS or EMCCD) that can detect faint signals efficiently, allowing you to use lower excitation light levels.
-
Fast-Switching Light Sources: LED-based light sources and acousto-optic tunable filters (AOTFs) can be switched on and off in microseconds.[10] This eliminates "illumination overhead"—the damaging exposure that occurs while the camera shutter is opening and closing or between frames in a time-lapse.[15]
-
-
Optimize Acquisition Strategy:
II. Frequently Asked Questions (FAQs)
Q1: What is photobleaching? A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] It occurs when the fluorophore, in its excited state, reacts with other molecules, most notably molecular oxygen, leading to its degradation.[3][4]
Q2: Are coumarin dyes particularly prone to photobleaching? A2: Yes, coumarin-based dyes are known to be susceptible to photobleaching, especially when compared to more modern, photostable dyes like some rhodamine or cyanine derivatives.[5][11] However, their brightness and utility as labeling agents mean that with proper mitigation strategies, they remain highly valuable.
Q3: Can my choice of objective lens affect photobleaching? A3: Yes. An objective with a higher numerical aperture (NA) is more efficient at collecting emitted light. This means you can often achieve the same image brightness with a lower excitation intensity, which in turn reduces the rate of photobleaching.[8]
Q4: Does pH of the mounting medium matter? A4: Absolutely. The fluorescence of many dyes, including coumarins, is pH-sensitive. Many commercial and homemade antifade mounting media are buffered to a slightly alkaline pH (around 8.0-8.5) to optimize fluorescence emission and stability.[3]
Q5: Will photobleaching affect my quantitative analysis? A5: Yes, significantly. If you are comparing the fluorescence intensity between different samples or within the same sample over time, photobleaching can lead to false results by artificially decreasing the measured signal.[1] It is crucial to either minimize photobleaching to negligible levels or to measure and correct for it in your analysis.
III. Visual Guides and Data
Photobleaching Mitigation Workflow
This diagram illustrates the decision-making process for troubleshooting photobleaching.
Caption: A workflow for systematically troubleshooting photobleaching.
The Cycle of Photobleaching
This diagram illustrates the mechanism by which fluorophores are destroyed.
Caption: The photobleaching pathway via the excited triplet state.
Comparison of Antifade Reagents for Coumarin Dyes
| Antifade Reagent | Primary Mechanism | Advantages | Considerations |
| Vectashield® | Free radical scavenger | Excellent photostability for coumarins.[11] | May cause initial quenching of some fluorophores. |
| ProLong™ Gold/Diamond | Free radical scavenger | Hard-setting mountant, good for long-term storage.[12] | Requires curing time. |
| p-Phenylenediamine (PPD) | Free radical scavenger | Very effective and widely used.[3] | Can be toxic; may autofluoresce in blue/green channels.[3][13] |
| Trolox (for live cells) | Antioxidant | Cell-permeable; reduces phototoxicity.[7] | Optimal concentration may be cell-type dependent.[7] |
| Oxyrase® (for live cells) | Enzymatic O₂ removal | Directly removes oxygen from the medium.[7] | Requires a sealed chamber for maximum efficiency. |
IV. References
-
Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]
-
Bio-Rad. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Bio-Rad[Link]
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
Kren, V., et al. (1995). Analysis of antifading reagents for fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 43(3), 323-328. [Link]
-
Olenych, S. G., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. [Link]
-
Bitesize Bio. (n.d.). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]
-
Molecular Expressions. (2018). Photomicrography - Fluorescence Microscopy Errors. Florida State University. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. [Link]
-
Sadeq, Z. S., et al. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Journal of Physical Science and Application, 3(2), 65-71. [Link]
-
University of Baghdad Digital Repository. (2014). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad. [Link]
-
ResearchGate. (2018). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. ResearchGate. [Link]
-
Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. Nature Methods, 11(7), 731-733. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-ones 233 catalyzed by... ResearchGate. [Link]
-
Gomaa, A. M., et al. (2017). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 22(1), 125. [Link]
-
El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(50), 31631-31652. [Link]
-
Dean, K. M., et al. (2006). Practical three color live cell imaging by widefield microscopy. BioTechniques, 41(1), 38-42. [Link]
-
ResearchGate. (n.d.). Live cell staining pattern of the three different companion imaging... ResearchGate. [Link]
-
bioRxiv. (2025). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. bioRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. National Center for Biotechnology Information. [Link]
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- 4. bitesizebio.com [bitesizebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
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- 8. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiol Reactions with 3-(2-bromoacetyl)-7-fluorochromen-2-one
Prepared by: The Gemini Senior Application Scientist Team
Welcome to the technical support guide for 3-(2-bromoacetyl)-7-fluorochromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the conjugation of this coumarin derivative with thiol-containing molecules. Our goal is to empower you with the scientific understanding and practical knowledge to ensure the success of your experiments.
The Foundation: Understanding the Reaction Mechanism
The reaction between 3-(2-bromoacetyl)-7-fluorochromen-2-one and a thiol-containing molecule (such as a cysteine residue in a protein or a small molecule like glutathione) is a cornerstone of bioconjugation. It proceeds via a nucleophilic substitution reaction (specifically, an SN2 reaction), where the sulfur atom of the thiol attacks the carbon atom of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.
The reactivity of the thiol is critically dependent on its protonation state. The neutral thiol (R-SH) is a weak nucleophile. However, upon deprotonation, it forms the highly reactive thiolate anion (R-S⁻).[1] The concentration of this potent nucleophile is governed by the pH of the reaction medium and the pKa of the specific thiol. The Henderson-Hasselbalch equation dictates that as the pH increases above the thiol's pKa, the equilibrium shifts towards the formation of the more reactive thiolate anion. Consequently, the rate of the conjugation reaction is significantly enhanced at higher pH values.[2][3]
Caption: Reaction mechanism of 3-(2-bromoacetyl)-7-fluorochromen-2-one with a thiol.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the use of 3-(2-bromoacetyl)-7-fluorochromen-2-one for thiol conjugation.
Q1: My reaction is very slow or the yield is low. What could be the cause?
A1: The most likely culprit for slow or inefficient reactions is a suboptimal pH.
-
Scientific Rationale: The bromoacetyl group reacts preferentially with the deprotonated thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH). The concentration of the thiolate anion is directly dependent on the pH of the reaction buffer and the pKa of the thiol (the pH at which 50% of the thiol is deprotonated). For most thiols, such as the side chain of cysteine, the pKa is around 8.5.[4] Therefore, performing the reaction at a neutral or acidic pH will result in a low concentration of the reactive thiolate, leading to a sluggish reaction.
-
Troubleshooting Steps:
-
Increase the pH: Adjust the pH of your reaction buffer to be at or slightly above the pKa of your thiol. A pH range of 8.0-9.0 is generally a good starting point for cysteine-containing molecules.[5][6]
-
Verify Buffer Capacity: Ensure your chosen buffer has adequate buffering capacity at the desired pH to prevent a drop in pH during the reaction, which can be caused by the release of HBr as a byproduct.
-
Consider a Catalyst: In some cases, a mild base catalyst can be employed to facilitate the deprotonation of the thiol.[7][8]
-
Q2: I'm observing non-specific labeling or modification of my protein. How can I improve selectivity?
A2: While the bromoacetyl group is relatively selective for thiols, side reactions can occur, particularly at very high pH values.
-
Scientific Rationale: At a significantly high pH (e.g., > 9.5), other nucleophilic amino acid residues, such as the ε-amino group of lysine or the imidazole group of histidine, can become deprotonated and may react with the bromoacetyl group, leading to non-specific labeling.[5][6] Additionally, the stability of the coumarin core itself might be compromised under harsh basic conditions.
-
Troubleshooting Steps:
-
Optimize pH: While a higher pH increases the reaction rate with thiols, an excessively high pH can decrease selectivity. If you suspect non-specific labeling, try reducing the pH to a range of 7.5-8.5. This often provides a good balance between reaction rate and selectivity.
-
Control Reaction Time: A shorter reaction time can minimize the occurrence of slower, non-specific reactions. Monitor the progress of your reaction (e.g., by HPLC or mass spectrometry) to determine the optimal time point to quench the reaction.
-
Molar Ratio: Adjust the molar ratio of the coumarin reagent to your thiol-containing molecule. Using a large excess of the labeling reagent can increase the likelihood of non-specific reactions.
-
Q3: How do I choose the right buffer for my reaction?
A3: The choice of buffer is critical for maintaining the desired pH and ensuring the stability of your reactants.
-
Recommendations:
-
Phosphate-buffered saline (PBS) or HEPES buffers are commonly used for reactions in the neutral pH range (pH 7.0-7.5).
-
For reactions at a more basic pH (8.0-9.0), borate or bicarbonate buffers are suitable choices due to their higher buffering capacity in this range.
-
-
Important Considerations:
-
Avoid buffers containing primary or secondary amines (e.g., Tris) if your molecule of interest has other reactive groups that could compete with the thiol.
-
Always prepare your buffers fresh and verify the pH with a calibrated pH meter.
-
Q4: What is the expected reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one compared to other thiol-reactive reagents?
A4: The reactivity of the bromoacetyl group is pH-dependent. At an optimal pH, it reacts efficiently with thiols.
-
Comparison with Maleimides: Maleimides are another common class of thiol-reactive reagents. The reaction of maleimides with thiols is generally faster than that of bromoacetyl groups at neutral pH.[4] However, the bromoacetyl group offers the advantage of forming a very stable thioether bond. The differential reactivity of these two functional groups can be exploited for sequential conjugations by controlling the pH. For instance, a maleimide can be reacted with a thiol at pH 6.5-7.0, followed by a reaction of a bromoacetyl group with another thiol at pH 8.5-9.0.[5][6]
Data Summary: pH and Thiol Reactivity
| pH Range | Thiol State | Thiolate Concentration | Expected Reactivity with 3-(2-bromoacetyl)-7-fluorochromen-2-one | Potential for Non-specific Reactions |
| < 7.0 | Predominantly protonated (R-SH) | Low | Very slow | Low |
| 7.0 - 8.0 | Mixed protonated and deprotonated | Moderate | Moderate to fast | Generally low |
| 8.0 - 9.0 | Predominantly deprotonated (R-S⁻) | High | Fast to very fast | Moderate |
| > 9.5 | Almost completely deprotonated | Very high | Very fast | High (risk of reacting with other nucleophiles) |
Experimental Protocols
General Protocol for Thiol Conjugation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific thiol-containing molecule.
-
Preparation of Stock Solution: Dissolve 3-(2-bromoacetyl)-7-fluorochromen-2-one in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 50-100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). Degas the buffer to minimize oxidation of the thiol.
-
Thiol Solution: Dissolve your thiol-containing molecule in the reaction buffer. If working with a protein, ensure it is in a buffer that maintains its stability and solubility.
-
Reaction Initiation: Add the desired molar excess of the 3-(2-bromoacetyl)-7-fluorochromen-2-one stock solution to the thiol solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C, protected from light. The reaction time can range from 30 minutes to several hours.
-
Monitoring the Reaction: (Optional but recommended) Monitor the progress of the reaction by a suitable analytical method such as HPLC, LC-MS, or fluorescence spectroscopy.
-
Quenching the Reaction: Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol like 2-mercaptoethanol or dithiothreitol (DTT) to consume any unreacted bromoacetyl groups.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Caption: General experimental workflow for thiol conjugation.
References
-
ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?[Link]
-
MDPI. (n.d.). Thia-Michael Reaction. In Encyclopedia. [Link]
-
National Institutes of Health. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. [Link]
-
National Institutes of Health. (n.d.). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. [Link]
-
National Institutes of Health. (n.d.). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PMC PubMed Central. [Link]
-
ACS Publications. (n.d.). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. [Link]
-
PubMed Central. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. National Institutes of Health. [Link]
-
DataPDF. (n.d.). The Thiol-Michael Addition Click Reaction: A Powerful and Widely. [Link]
-
Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. [Link]
-
ResearchGate. (2010). Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection. [Link]
-
ResearchGate. (2019). Unexpected transformations of 3-(bromoacetyl)coumarin provides new evidence for the mechanism of thiol mediated dehalogenation of α-halocarbonyls. [Link]
-
PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]
-
ResearchGate. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
-
National Institutes of Health. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]
-
RSC Publishing. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]
-
National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]
-
SciSpace. (2013). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. [Link]
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- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
Common challenges when using bromoacetyl functionalized probes in protein labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bromoacetyl functionalized probes. As Senior Application Scientists, we understand that while powerful, these reagents present unique challenges in protein labeling experiments. This guide is designed with full editorial control to provide in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. We aim to equip you with the knowledge to troubleshoot common issues, optimize your labeling strategy, and ensure the integrity of your results.
Understanding the Chemistry: The Power and Pitfalls of the Bromoacetyl Group
Bromoacetyl functionalized probes are a class of haloacetyl reagents that covalently label proteins primarily through a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The electrophilic carbon of the bromoacetyl group is attacked by a nucleophilic side chain on an amino acid, leading to the displacement of the bromide ion and the formation of a stable thioether or other covalent bond.[1][2]
The primary target for this reaction is the thiol group of cysteine residues.[2][3] Due to its relatively low abundance and high nucleophilicity (especially in its deprotonated thiolate form, -S⁻), cysteine is an attractive target for specific protein labeling.[2][3] However, the reactivity of the bromoacetyl group is not absolute. Under certain conditions, particularly at higher pH or with prolonged incubation times, off-target reactions with other nucleophilic residues like histidine, lysine, and methionine can occur.[1][4] Understanding and controlling these factors is the key to a successful labeling experiment.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses the most frequent issues encountered during protein labeling with bromoacetyl probes in a direct question-and-answer format.
Q1: Why am I seeing low or no labeling of my target protein?
This is the most common challenge, often stemming from one or more of the following factors:
-
Potential Cause 1: Oxidized Cysteine Residues. The target cysteine(s) may be forming disulfide bonds (intramolecular or intermolecular) and are therefore not available for labeling.
-
Solution: Before labeling, reduce the protein sample with a disulfide-reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 5-10 mM for 30 minutes at room temperature. TCEP is ideal as it is stable and does not contain a thiol group that would react with your probe. It is critical to remove the reducing agent before adding the bromoacetyl probe, which can be accomplished using a desalting or spin column.[3]
-
-
Potential Cause 2: Incorrect Reaction pH. The reactivity of the cysteine thiol group is highly pH-dependent. The nucleophilic thiolate anion (-S⁻) is the reactive species, and its concentration increases as the pH rises above its pKa (~8.0-8.5).
-
Solution: Perform the labeling reaction in a buffer with a pH between 7.5 and 8.5.[4] While higher pH increases the reaction rate with cysteine, it also significantly increases the rate of off-target reactions with residues like lysine and the rate of probe hydrolysis.[4][5] A pH of 7.5-8.5 is often the optimal compromise. Avoid buffers containing nucleophiles, such as Tris or glycine, as they will compete with the protein for reaction with the probe.[6] Phosphate or HEPES buffers are excellent choices.
-
-
Potential Cause 3: Insufficient Probe Concentration. The molar ratio of the probe to the protein may be too low to achieve efficient labeling, especially for initial experiments.
-
Solution: Start with a 10- to 20-fold molar excess of the bromoacetyl probe over the protein.[3] The optimal ratio should be determined empirically for each specific protein and probe combination. Titrating the probe concentration is a crucial optimization step.
-
-
Potential Cause 4: Probe Instability and Hydrolysis. Bromoacetyl groups are susceptible to hydrolysis, especially in aqueous buffers and at higher pH. Using a degraded probe will lead to poor results.
-
Solution: Always prepare the bromoacetyl probe stock solution fresh in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.[1][3] Store the powdered, un-dissolved probe as recommended by the manufacturer, typically desiccated and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
-
Q2: My results show high background or non-specific labeling. How can I improve specificity?
Non-specific binding obscures results and can lead to false positives in downstream applications.[7][8] The goal is to maximize the reaction with cysteine while minimizing off-target modifications.
-
Potential Cause 1: Reaction pH is too High. As mentioned, pH values above 8.5-9.0 can deprotonate the amino groups of lysine residues and the imidazole group of histidine, making them more nucleophilic and prone to reacting with the bromoacetyl probe.[1][5]
-
Solution: Lower the reaction pH to the 7.2-7.5 range. This will slow the reaction with cysteine but will dramatically increase specificity by keeping other residues protonated and less reactive.[5] There is a trade-off between reaction speed and specificity that must be optimized.
-
-
Potential Cause 2: Probe Concentration is too High. A large excess of the probe can drive less favorable off-target reactions.[9]
-
Solution: Perform a titration experiment to find the lowest effective probe concentration. Start with a 10-fold molar excess and test lower ratios (e.g., 5-fold, 2-fold) to see if labeling efficiency can be maintained while background decreases.
-
-
Potential Cause 3: Prolonged Incubation Time. The longer the reaction proceeds, the greater the chance for slow, off-target reactions to occur.
-
Potential Cause 4: Ineffective Quenching. Unreacted probe remaining in the sample after the desired incubation time can continue to react, leading to background signal in subsequent steps.
-
Solution: At the end of the incubation period, quench the reaction by adding a small-molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of ~50 mM to scavenge any excess bromoacetyl probe.[3]
-
Q3: My protein precipitated during or after the labeling reaction. What happened?
Protein precipitation is a sign that the modification has adversely affected the protein's solubility.[6][11]
-
Potential Cause: Over-labeling. Covalent modification of multiple amino acid residues alters the protein's net charge and pI.[6] Attaching bulky or hydrophobic probes can also expose hydrophobic patches, leading to aggregation and precipitation.
-
Solution: Reduce the molar excess of the probe used in the reaction.[11] A lower degree of labeling (DOL) may be sufficient for your application while preserving protein solubility. Also, ensure the final concentration of the organic solvent (e.g., DMSO) from the probe stock solution is low (typically <5% v/v) in the final reaction mixture, as higher concentrations can denature proteins.
-
Q4: How can I efficiently remove the unreacted probe and quenching agent after the reaction?
Proper cleanup is essential for accurate downstream analysis, such as mass spectrometry, immunoassays, or fluorescence imaging.
-
Solution: Several methods are effective for purifying the labeled protein:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method that separates the larger labeled protein from the smaller unreacted probe, quenching agent, and salts.[12]
-
Dialysis: Dialyzing the sample against a large volume of an appropriate buffer is another robust method for removing small molecules.[12] This is often suitable for larger sample volumes.
-
Spin Columns: For smaller sample volumes, spin desalting columns offer a quick and efficient way to perform a buffer exchange and remove small molecule contaminants.[12]
-
Visualizing the Process: Reaction and Troubleshooting
To better understand the core chemistry and diagnostic process, the following diagrams illustrate the key mechanisms and workflows.
Diagram 1: SN2 Reaction of Bromoacetyl Probe with Cysteine
Caption: SN2 reaction of a bromoacetyl probe with a cysteine residue.
Diagram 2: Troubleshooting Workflow for Bromoacetyl Labeling
Caption: A logical workflow for diagnosing common labeling issues.
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of bromoacetyl probes over maleimide probes?
A: While both are popular cysteine-reactive probes, they have different reactivity profiles. Maleimides react very quickly at a more neutral pH (6.5-7.5).[4] Bromoacetyl probes generally react slower but can be more specific under carefully controlled, slightly alkaline conditions (pH 7.5-8.5).[3][5] A key advantage of the thioether bond formed by bromoacetyl probes is its stability; the bond formed by maleimides can sometimes undergo a reverse Michael addition reaction, especially in the presence of other thiols, potentially leading to probe loss.
Q: Can bromoacetyl probes react with amino acids other than cysteine?
A: Yes. While cysteine is the primary target due to the high nucleophilicity of the thiolate anion, off-target reactions can occur.[1] The most common side reactions are with the imidazole side chain of histidine and the ε-amino group of lysine, particularly at pH values above 8.0.[1][4] Reactions with methionine are also possible.[1] Controlling the pH, probe concentration, and reaction time are crucial for maximizing specificity.
Q: How do I store my bromoacetyl probe?
A: Solid probes should be stored desiccated and protected from light, often at -20°C or -80°C, as specified by the manufacturer. Stock solutions in anhydrous DMSO or DMF should be prepared fresh for best results.[3] If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from moisture and freeze-thaw cycles.
Q: How can I confirm that my protein has been successfully labeled?
A: The method depends on the nature of your probe.
-
For fluorescent probes: You can analyze the labeled protein using SDS-PAGE and in-gel fluorescence imaging.[13] A fluorescent band at the correct molecular weight for your protein confirms labeling. Spectrophotometry can be used to determine the degree of labeling (DOL).
-
For biotinylated probes: Successful labeling can be confirmed via a Western blot using a streptavidin-HRP conjugate.
-
For all probes: Intact protein mass spectrometry is a definitive method. An increase in the protein's mass corresponding to the mass of the attached probe confirms covalent modification.[14]
Data Summary & Recommended Conditions
Effective labeling requires balancing several experimental parameters. The tables below provide a starting point for your optimization.
Table 1: Comparison of Cysteine-Reactive Probes
| Feature | Bromoacetyl Probes | Maleimide Probes |
| Primary Target | Cysteine[2][3] | Cysteine[4] |
| Reaction Mechanism | SN2 Nucleophilic Substitution[1][2] | Michael Addition[4] |
| Optimal pH Range | 7.5 - 8.5[4] | 6.5 - 7.5[4] |
| Reaction Rate | Moderate to Fast[1] | Very Fast[4] |
| Bond Stability | Very Stable (Thioether)[15] | Can be reversible[5] |
| Common Off-Targets | Histidine, Lysine, Methionine[1] | Minimal at optimal pH[4] |
Table 2: Recommended Starting Conditions for Bromoacetyl Labeling
| Parameter | Recommended Value | Rationale & Key Considerations |
| Protein Buffer | Phosphate or HEPES | Avoid nucleophilic buffers like Tris or glycine.[6] |
| Reaction pH | 7.5 - 8.5 | Balances cysteine reactivity with probe stability and specificity.[4] |
| Probe Molar Excess | 10-20 fold over protein | Empirically determine the lowest ratio that gives sufficient labeling.[3] |
| Probe Solvent | Anhydrous DMSO or DMF | Prepare fresh. Keep final concentration in reaction <5% (v/v).[3] |
| Temperature | Room Temperature (18-25°C) | Provides a reasonable reaction rate.[10] |
| Incubation Time | 1 - 2 hours | Protect from light. Optimize to minimize off-target reactions.[3][10] |
| Quenching Agent | 2-Mercaptoethanol or DTT | Add to a final concentration of ~50 mM to scavenge excess probe.[3] |
Validated Experimental Protocol: Cysteine Labeling
This protocol provides a self-validating system for labeling a protein of interest with a bromoacetyl-functionalized probe. The causality behind each step is explained to ensure a robust and reproducible workflow.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Bromoacetyl-functionalized probe
-
Anhydrous DMSO or DMF
-
TCEP hydrochloride (if disulfide reduction is needed)
-
Quenching Reagent: 2-mercaptoethanol or DTT
-
Desalting column (e.g., PD-10) equilibrated with desired storage buffer
Procedure:
-
Protein Preparation & Reduction (If Necessary):
-
Rationale: To ensure the target cysteine thiol is free and available for reaction.
-
a. Prepare your protein solution at a known concentration (e.g., 1-5 mg/mL).
-
b. If the protein contains disulfide bonds, add TCEP to a final concentration of 5 mM. Incubate for 30 minutes at room temperature.[3]
-
c. Crucial Step: Remove the TCEP using a desalting column equilibrated with the reaction buffer (e.g., 50 mM Phosphate, pH 7.5). This prevents the TCEP from reacting with your probe. Collect protein fractions and confirm concentration.
-
-
Labeling Reagent Preparation:
-
Rationale: To prevent probe hydrolysis and ensure accurate molar excess calculation.
-
a. Immediately before use, prepare a 10 mM stock solution of the bromoacetyl probe in anhydrous DMSO or DMF.[3] For example, dissolve 1 µmol of probe in 100 µL of solvent.
-
-
Labeling Reaction:
-
Rationale: To control the covalent modification reaction under optimal conditions.
-
a. Add the desired molar excess of the probe stock solution to the protein solution while gently vortexing. For a 10-fold molar excess, if you have 10 nmol of protein, add 100 nmol of probe (10 µL of the 10 mM stock).
-
b. Ensure the final DMSO/DMF concentration is below 5% to avoid protein denaturation.
-
c. Incubate the reaction for 2 hours at room temperature, protected from light (wrap the tube in aluminum foil).[3]
-
-
Quenching the Reaction:
-
Rationale: To stop the labeling reaction and prevent further non-specific modification by scavenging any unreacted probe.
-
a. Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 50 mM.[3]
-
b. Incubate for an additional 15 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Rationale: To remove the unreacted probe and quenching agent, which could interfere with downstream applications.
-
a. Apply the quenched reaction mixture to a desalting column equilibrated with your desired final storage buffer.
-
b. Collect the protein-containing fractions, which will elute first in the void volume.
-
c. Confirm the concentration of the labeled protein and store appropriately (e.g., aliquot and freeze at -80°C). The labeled protein is now ready for downstream analysis.[3]
-
References
-
Optimizing the labeling of proteins. Molecular Devices. Available from: [Link]
-
Friguet B, Djavadi-Ohaniance L, King M, Goldberg ME. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjug Chem. 1999;10(6):1038-46. Available from: [Link]
- Robey FA, Fields RL. N alpha-tert-butoxycarbonyl-N epsilon-(N-bromoacetyl-beta-alanyl)-L-lysine. An amino acid derivative for introducing a side-chain bromoacetyl group at any desired position in a peptide sequence. Anal Biochem. 1989;177(2):373-7.
-
Ponder Jr JF, Glasscock C, Johnson BN. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting. Sensors (Basel). 2020;20(21):6081. Available from: [Link]
-
Why is my protein labelling not working? ResearchGate. Available from: [Link]
-
Hacker SM, Backus KM, Lazear MR, Forli S, Correia BE, Cravatt BF. Global profiling of lysine reactivity and ligandability in the human proteome. Nat Chem. 2017;9(2):120-129. Available from: [Link]
-
BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. bioRxiv. Available from: [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
Assessing and minimizing cytotoxicity of 3-(2-bromoacetyl)-7-fluorochromen-2-one in live cells
Technical Support Center: 3-(2-bromoacetyl)-7-fluorochromen-2-one
Welcome to the technical support guide for 3-(2-bromoacetyl)-7-fluorochromen-2-one. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this covalent probe in live-cell experiments. Here, we address common challenges related to its inherent cytotoxicity and provide validated strategies and protocols to ensure robust and reproducible results.
Section 1: Understanding the Compound & Its Reactivity
Q1: What is 3-(2-bromoacetyl)-7-fluorochromen-2-one and why is it potentially cytotoxic?
3-(2-bromoacetyl)-7-fluorochromen-2-one is a chemical probe built on a fluorinated coumarin scaffold. Its utility in biological systems stems from the 2-bromoacetyl group , which is a reactive electrophile. This group can form a stable, covalent bond with nucleophilic residues on proteins, such as the thiol group of cysteine. While this reactivity is essential for its function as a covalent label or inhibitor, it is also the primary source of its cytotoxicity.[1] If used at too high a concentration or for too long, the probe can react non-specifically with a wide range of cellular proteins and small molecules, leading to widespread cellular dysfunction and death.[1][2]
Q2: What is the primary mechanism of off-target cytotoxicity for this compound?
The primary mechanism of off-target cytotoxicity is the non-specific alkylation of cellular nucleophiles. The most abundant intracellular nucleophile is the tripeptide glutathione (GSH) , which plays a critical role in detoxifying reactive electrophiles.[3][4][5][6] The bromoacetyl group reacts readily with GSH.[7] Rapid depletion of the cellular GSH pool disrupts the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent cell death.[8][9] Furthermore, direct covalent modification of essential proteins (off-target enzymes, structural proteins, etc.) can inhibit their function, contributing significantly to the observed toxicity.[2]
Section 2: Assessing and Quantifying Cytotoxicity
Q3: How do I determine the optimal, non-toxic working concentration for my experiments?
The most critical first step is to perform a dose-response experiment to determine the concentration range that is effective for your application (e.g., target labeling) without causing significant cell death.[1] This involves treating your specific cell line with a range of concentrations of the compound for a relevant incubation period and then measuring cell viability.
Key Parameters for a Dose-Response Experiment:
| Parameter | Recommendation | Rationale |
| Cell Line | Use the same cell line as your planned experiment. | Cytotoxic responses can be highly cell-type dependent. |
| Concentration Range | Test a wide range, e.g., 0.1 µM to 100 µM. | To identify the full toxicity profile, from no effect to complete cell death. |
| Incubation Time | Match the time planned for your final experiment (e.g., 1h, 4h, 24h). | Cytotoxicity is time-dependent; prolonged exposure increases toxicity.[1] |
| Controls | Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound. Positive Control: A known cytotoxic agent (e.g., Staurosporine) to validate the assay.[1] | To isolate the effect of the compound from the solvent and to ensure the viability assay is working correctly. |
| Viability Assay | Use a quantitative method like an MTS or a fluorescent Live/Dead assay. | To obtain objective, quantitative data on cell health.[1] |
Q4: Which cytotoxicity assay is best for this type of compound?
The choice of assay depends on the specific question you are asking.
| Assay Type | Principle | Pros | Cons |
| Metabolic Assays (MTS, MTT) | Measures the metabolic activity of a cell population, which correlates with viability.[10] | High-throughput, inexpensive, provides quantitative data. | Can be confounded by treatments that alter metabolic rate without killing cells. The insoluble formazan product in the MTT assay requires an extra solubilization step.[10] |
| Membrane Integrity Assays (Live/Dead Staining) | Uses fluorescent dyes to distinguish between cells with intact membranes (live) and compromised membranes (dead).[11] | Provides single-cell resolution, can be visualized by microscopy or quantified by flow cytometry, distinguishes live vs. dead populations clearly.[11][12][13] | Requires a fluorescence microscope or flow cytometer. |
| Apoptosis Assays (Annexin V/PI) | Detects markers of programmed cell death (apoptosis) vs. necrosis. | Provides mechanistic insight into the mode of cell death. | More complex protocol, requires flow cytometry for robust quantification. |
For initial screening, an MTS assay is often sufficient. For more detailed analysis and visualization, a Live/Dead assay using Calcein-AM and Ethidium Homodimer-1 is highly recommended.
Section 3: Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTS Assay
This protocol is adapted from standard methodologies and is designed to assess the impact of 3-(2-bromoacetyl)-7-fluorochromen-2-one on cell viability.[10][14][15]
Materials:
-
96-well clear-bottom cell culture plates
-
Your mammalian cell line of choice
-
Complete cell culture medium
-
3-(2-bromoacetyl)-7-fluorochromen-2-one (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 10,000-20,000 cells/well).[16] Incubate overnight (or until adherent) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the compound in complete culture medium. Also prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only for background subtraction).[10][14]
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 1, 4, or 24 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[10][14][15]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The time will depend on the cell type and metabolic rate; monitor for color development.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[10][15]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot % Viability vs. Compound Concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Visualizing Cytotoxicity with a Live/Dead Assay
This protocol uses Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) to visualize and quantify cell viability.[11][17][18][19]
Materials:
-
Cells cultured on glass-bottom dishes or plates suitable for microscopy
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (or individual Calcein-AM and EthD-1 dyes)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope with appropriate filters (FITC/RFP or similar)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of 3-(2-bromoacetyl)-7-fluorochromen-2-one and controls as described in the previous protocol.
-
Prepare Staining Solution: Prepare a fresh working solution of the dyes in DPBS. A common final concentration is ~2 µM Calcein-AM and ~4 µM EthD-1.[19] For example, add 5 µL of Calcein AM stock and 20 µL of EthD-1 stock to 10 mL of DPBS.[17][20]
-
Staining:
-
Carefully remove the treatment medium from the cells.
-
Gently wash the cells once with DPBS.
-
Add enough staining solution to cover the cell monolayer (e.g., 100-200 µL for a 96-well plate).[17]
-
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[17][18][20]
-
Imaging: Image the cells using a fluorescence microscope. Live cells will fluoresce green (~495 nm Ex / ~515 nm Em), and dead cells will fluoresce red (~528 nm Ex / ~617 nm Em).[19]
-
Quantification (Optional): Use image analysis software (e.g., ImageJ/Fiji) to count the number of green and red cells in multiple fields of view to calculate the percentage of viable cells.
Section 4: Troubleshooting & Minimizing Cytotoxicity
Q5: My cells are dying even at low concentrations of the compound. What can I do?
If you observe high cytotoxicity, consider the following optimization steps:
-
Reduce Incubation Time: Covalent reactions are time-dependent. Shortening the exposure time can significantly reduce off-target effects and improve cell viability while often still allowing for sufficient on-target engagement.[1]
-
Lower the Concentration: The most common cause of cytotoxicity is a concentration that is too high.[1] Based on your dose-response curve, select the lowest possible concentration that still provides a robust signal for your intended application.
-
Include a Recovery Period: For some applications, you can treat the cells with the probe for a short period (e.g., 30-60 minutes), then wash it out and replace it with fresh medium, allowing the cells to recover before the final experimental measurement.
Q6: Can I use supplements to protect my cells from the compound's toxicity?
Yes. Since a primary toxicity mechanism is GSH depletion, you can supplement the media with N-acetylcysteine (NAC) . NAC is a cell-permeable precursor to cysteine, which is the rate-limiting amino acid for glutathione synthesis.[21][22] It can help replenish intracellular GSH pools.[22] Additionally, NAC itself is a nucleophile and can directly react with and neutralize electrophilic compounds, reducing their effective concentration.[22][23]
-
Recommended approach: Pre-incubate cells with a low-millimolar concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding the bromoacetyl compound.[24] It is crucial to run a control experiment with NAC alone to ensure it does not interfere with your primary biological question.
Q7: Could the solvent be causing the cytotoxicity?
It is possible, especially at higher concentrations. Most stock solutions are made in DMSO. Always ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1% , a level that is non-toxic to most cell lines.[19] Always include a vehicle control with the highest percentage of DMSO used in your experiment to account for any solvent-induced effects.
Section 5: Experimental Workflow and Logic
The following diagram outlines the logical workflow for assessing and mitigating the cytotoxicity of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Caption: Workflow for assessing and minimizing cytotoxicity.
References
-
Detoxification of electrophilic compounds by glutathione S-transferase catalysis: determinants of individual response to chemical carcinogens and chemotherapeutic drugs? - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
The role of glutathione in detoxication - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
The role of glutathione in detoxication. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Mts Cell Death Protocol | PDF. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. (n.d.). JoVE. Retrieved January 18, 2026, from [Link]
-
Live/Dead Assay for Cell Viability - AfCS Procedure Protocol PP0000002300 Version 1. (2002, January 21). Alliance for Cellular Signaling. Retrieved January 18, 2026, from [Link]
-
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Achieving the promise and avoiding the peril of chemical probes using genetics. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Molecular mechanisms of dibromoalkane cytotoxicity in isolated rat hepatocytes - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs | Chemical Research in Toxicology. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal. Retrieved January 18, 2026, from [Link]
-
Cytotoxicity and Antitumoral Activity by Apoptosis Induction of AC13: A Brominated Curcumin Analogue. (2018, November 21). Pharmacognosy Magazine. Retrieved January 18, 2026, from [Link]
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N‐acetylcysteine Attenuates Cobalt Nanoparticle‐Induced Cytotoxic Effects through Inhibition of Cell Death, Reactive Oxygen Species‐related Signaling and Cytokines Expression. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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The protective effect of N-acetylcysteine against liposome and chitosan-induced cytotoxicity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Dos and Don'ts of Chemical Probes | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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N-acetylcysteine amide decreases oxidative stress but not cell death induced by doxorubicin in H9c2 cardiomyocytes. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024, October 14). YouTube. Retrieved January 18, 2026, from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Development of a novel flow cytometric cell-mediated cytotoxicity assay using the fluorophores PKH-26 and TO-PRO-3 iodide - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Cell-mediated cytotoxicity. A highly sensitive and informative flow cytometric assay - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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An improved assay for antibody dependent cellular cytotoxicity based on time resolved fluorometry - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Purification strategies for proteins labeled with 3-(2-bromoacetyl)-7-fluorochromen-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins labeled with 3-(2-bromoacetyl)-7-fluorochromen-2-one (B7FC). This guide is designed to provide you with in-depth purification strategies, troubleshooting advice, and answers to frequently asked questions to ensure you obtain highly pure, functional B7FC-labeled protein conjugates.
Understanding the B7FC Labeling Reaction and Its Implications for Purification
The labeling of a protein with B7FC occurs via a specific reaction between the bromoacetyl group of the dye and the thiol group of a cysteine residue, forming a stable thioether bond. This covalent linkage is robust, which is advantageous for downstream applications. However, the introduction of the B7FC moiety can alter the physicochemical properties of your target protein, presenting unique challenges during purification.
The 7-fluorocoumarin core of B7FC can increase the hydrophobicity of the protein surface, potentially leading to aggregation.[1] Additionally, the labeling reaction rarely proceeds to 100% completion, resulting in a heterogeneous mixture of labeled protein, unlabeled protein, and unreacted B7FC dye. The primary goal of purification is to isolate the monomeric, correctly labeled protein from these contaminants.
Frequently Asked Questions (FAQs)
Q1: My protein has precipitated after the labeling reaction with B7FC. What should I do?
A1: Protein precipitation post-labeling is a common issue, often caused by the increased hydrophobicity imparted by the fluorescent dye.[1] Here are several strategies to address this:
-
Optimize the Labeling Stoichiometry: Using a high molar excess of B7FC can lead to multiple dye molecules attaching to a single protein, significantly increasing its hydrophobicity and propensity to aggregate. Aim for a labeling stoichiometry of 1:1 to minimize this effect.[1]
-
Lower the Protein Concentration: High protein concentrations can favor intermolecular interactions and aggregation. Try performing the labeling reaction at a lower protein concentration.
-
Modify Buffer Conditions: The inclusion of non-ionic detergents (e.g., 0.1% Tween-20) or glycerol (up to 20%) in your labeling and purification buffers can help to mitigate hydrophobic interactions and improve the solubility of the labeled protein.
-
Use a More Hydrophilic Dye: If precipitation persists and your experimental design allows, consider using a more hydrophilic fluorescent dye.
Q2: How can I efficiently remove the unreacted B7FC dye?
A2: Due to its small size, unreacted B7FC can be effectively removed using size-based separation methods.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method. A well-chosen SEC column will allow the larger protein to elute first, while the smaller dye molecule is retained in the pores of the resin and elutes later.[2]
-
Dialysis/Buffer Exchange: While possible, dialysis can be a lengthy process and may not be as efficient for removing all traces of the free dye. Multiple buffer exchanges with a large volume excess are required.
-
Spin Columns: For smaller sample volumes, pre-packed desalting spin columns offer a quick and convenient way to separate the labeled protein from the free dye.
Q3: How do I separate the B7FC-labeled protein from the unlabeled protein?
A3: This is a more challenging separation as the size difference is negligible. The strategies here rely on the changes in physicochemical properties induced by the B7FC label.
-
Ion-Exchange Chromatography (IEX): The B7FC dye may alter the net surface charge of the protein, allowing for separation by IEX.[3] A shallow elution gradient is often necessary to resolve the small difference in charge between the labeled and unlabeled species.[4]
-
Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the B7FC-labeled protein can be exploited for separation using HIC. The labeled protein will bind more strongly to the HIC resin and require a lower salt concentration for elution compared to the unlabeled protein.[5]
Q4: Will the B7FC label affect the biological activity of my protein?
A4: It is possible. The covalent modification of a cysteine residue can impact protein function, especially if that residue is located in or near an active site, binding interface, or a region critical for proper folding. It is crucial to perform a functional assay on your purified B7FC-labeled protein to confirm that its biological activity is retained.
In-Depth Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques used for B7FC-labeled proteins.
Workflow for Purification of B7FC-Labeled Proteins
Caption: General purification workflow for B7FC-labeled proteins.
Size-Exclusion Chromatography (SEC) for Removal of Free B7FC
SEC is the most reliable method for separating the protein-dye conjugate from the small, unreacted B7FC dye based on differences in their hydrodynamic radii.[2]
Experimental Protocol:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein's molecular weight. For most proteins, a column with a range of 10-600 kDa is suitable.[6]
-
Buffer Preparation: Use a buffer that ensures the stability and solubility of your protein. A common choice is phosphate-buffered saline (PBS) or a Tris-based buffer at a physiological pH (7.2-7.4). Degas the buffer thoroughly to prevent bubble formation in the column.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of your chosen buffer at the desired flow rate. Ensure a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge your labeling reaction mixture at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any precipitated protein. Carefully collect the supernatant for injection.
-
Injection and Elution: Inject the clarified sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[7] Elute with the equilibration buffer at a flow rate that provides good separation without excessive run times.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks. The B7FC-labeled protein will elute in the earlier fractions, while the free dye will elute in the later fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the protein and the B7FC label (by absorbance at the dye's excitation maximum) and to assess the removal of the free dye.
Troubleshooting SEC:
| Problem | Potential Cause | Solution |
| Poor separation of protein and free dye | Inappropriate column: The pore size of the resin may not be optimal for the size difference. | Select a column with a smaller pore size or a longer column length to increase resolution.[7] |
| High flow rate: The flow rate is too fast for efficient separation. | Decrease the flow rate to allow for better diffusion into and out of the resin pores.[4] | |
| Protein aggregation observed in the chromatogram (early eluting peak) | Increased hydrophobicity: The B7FC label has induced aggregation. | Add a non-ionic detergent (e.g., 0.1% Tween-20) or an organic modifier like isopropanol (5-10%) to the mobile phase to disrupt hydrophobic interactions.[7] |
| Low recovery of labeled protein | Non-specific binding: The labeled protein is interacting with the column matrix. | Increase the ionic strength of the buffer (e.g., increase NaCl concentration to 300-500 mM) to reduce non-specific electrostatic interactions.[7] |
Ion-Exchange Chromatography (IEX) for Separating Labeled and Unlabeled Protein
IEX separates proteins based on their net surface charge.[8] The attachment of B7FC may alter the pI of your protein, enabling separation from its unlabeled counterpart.
Experimental Protocol:
-
Determine the pI of your protein: This is crucial for selecting the correct type of IEX resin (anion or cation exchange) and the appropriate buffer pH.
-
Column and Buffer Selection:
-
If the labeling reaction is expected to make the protein more acidic (lower pI), use an anion exchange column at a pH above the pI of the unlabeled protein.
-
If the labeling is expected to make the protein more basic (higher pI), use a cation exchange column at a pH below the pI of the unlabeled protein.
-
-
Equilibration: Equilibrate the column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Sample Loading: Load the SEC-purified protein sample (containing both labeled and unlabeled protein) onto the column.
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl over 20 column volumes). A shallow gradient is critical for resolving species with small charge differences.[4]
-
Fraction Collection and Analysis: Collect small fractions across the gradient and analyze them by SDS-PAGE and fluorescence imaging to identify the fractions containing the B7FC-labeled protein.
Troubleshooting IEX:
| Problem | Potential Cause | Solution |
| Co-elution of labeled and unlabeled protein | Insufficient charge difference: The B7FC label does not significantly alter the protein's net charge. | Try a different pH for the separation to maximize the charge difference. A shallower elution gradient may also improve resolution.[4][9] |
| Gradient is too steep: The salt concentration increases too quickly to resolve the two species. | Decrease the slope of the salt gradient (e.g., 0-0.5 M NaCl over 30 column volumes).[4] | |
| No binding of the protein to the column | Incorrect buffer pH: The pH of the buffer is not appropriate for the protein's pI and the chosen resin. | Ensure the buffer pH is at least one unit away from the protein's pI to promote strong binding. |
Hydrophobic Interaction Chromatography (HIC) for Enhanced Separation
HIC is a powerful technique that separates proteins based on their surface hydrophobicity, making it ideal for separating B7FC-labeled proteins from their unlabeled counterparts.
Experimental Protocol:
-
Column Selection: Choose a HIC column with a suitable hydrophobicity (e.g., Phenyl, Butyl, or Octyl). Phenyl-based resins are often a good starting point for proteins.
-
Buffer Preparation: Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and a no-salt elution buffer (50 mM sodium phosphate, pH 7.0).[5]
-
Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to your SEC-purified protein sample to promote binding to the HIC resin.
-
Equilibration and Loading: Equilibrate the column with the high-salt binding buffer, then load your sample.
-
Elution: Elute the proteins using a reverse salt gradient (from high salt to no salt). The more hydrophobic, B7FC-labeled protein will elute at a lower salt concentration than the unlabeled protein.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and fluorescence to identify the pure, labeled protein.
Troubleshooting HIC:
| Problem | Potential Cause | Solution |
| Protein precipitates upon addition of high salt | Protein is not stable in high salt concentrations: The "salting out" effect is too strong. | Use a less chaotropic salt (e.g., sodium sulfate or sodium chloride) or a lower starting salt concentration. |
| Poor separation of labeled and unlabeled protein | Insufficient difference in hydrophobicity: The B7FC label does not provide enough of a hydrophobic difference for separation on the chosen resin. | Try a more hydrophobic resin (e.g., switch from Phenyl to Butyl or Octyl). Optimize the elution gradient to be even shallower. |
| Irreversible binding of the labeled protein | Very strong hydrophobic interactions: The labeled protein is too hydrophobic and will not elute even in the absence of salt. | Add a mild non-ionic detergent or a small percentage of an organic solvent (e.g., isopropanol) to the elution buffer to disrupt the strong hydrophobic interactions. |
Quantifying Labeling Efficiency and Purity
After purification, it is essential to characterize your B7FC-labeled protein to determine the degree of labeling (DOL) and assess its purity.
Degree of Labeling (DOL) Calculation:
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically using the following equation:
DOL = (Amax of dye × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance of the labeled protein at the maximum absorption wavelength of B7FC.
-
A280 is the absorbance of the labeled protein at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of B7FC at its Amax.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
Purity Assessment:
-
SDS-PAGE: Run the purified protein on an SDS-PAGE gel and visualize using both Coomassie staining (to see the total protein) and fluorescence imaging (to see the labeled protein). A pure sample should show a single fluorescent band at the correct molecular weight.
-
Mass Spectrometry: For a precise confirmation of labeling and purity, analyze the sample by mass spectrometry. This will confirm the covalent attachment of the B7FC moiety and can be used to quantify the ratio of labeled to unlabeled protein.
By following these detailed purification strategies and troubleshooting guides, you can overcome the challenges associated with purifying B7FC-labeled proteins and obtain high-quality conjugates for your research and development needs.
References
-
ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling? [Online discussion]. Available at: [Link]
-
Hubbuch, J., et al. (2007). Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions. Biotechnology and Bioengineering, 98(1), 193-200. Available at: [Link]
-
Cytiva. (2024). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Available at: [Link]
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Kato, Y., et al. (1984). Separation of proteins by hydrophobic interaction chromatography at low salt concentration. Journal of Chromatography A, 303, 159-165. Available at: [Link]
-
LCGC International. (2019). Hydrophobic Interaction Chromatography (HIC) of Proteins. Available at: [Link]
-
Arakawa, T., et al. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Liquid Chromatography & Related Technologies, 35(20), 2923-2947. Available at: [Link]
-
Cytiva. (2024). Tips for high resolution ion exchange chromatography to obtain a pure protein. Available at: [Link]
-
LCGC International. (2025). Optimizing Hydrophobic Interaction Chromatography for Protein Elution. Available at: [Link]
-
Waters. (n.d.). Developing Robust and Efficient IEX Methods for Charge Variant Analysis of Biotherapeutics Using ACQUITY UPLC H-Class. Available at: [Link]
-
Jungmann, R., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(9), 1702-1707. Available at: [Link]
-
Waters. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC. Available at: [Link]
-
Agilent. (2025). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Available at: [Link]
-
Interchim. (n.d.). Analysis & purification of proteins: all about Ion Exchange Chromatography (IEX). Available at: [Link]
-
LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. Available at: [Link]
-
Jungmann, R., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(9), 1702-1707. Available at: [Link]
-
Soria, F. N., et al. (2019). Quantitative determination of fluorescence labeling implemented in cell cultures. Scientific Reports, 9(1), 1-11. Available at: [Link]
-
Schaufler, T., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 4(1), 1-12. Available at: [Link]
-
Jungmann, R., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(9), 1702-1707. Available at: [Link]
-
Waters. (n.d.). A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography. Available at: [Link]
-
Serno, T., et al. (2010). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Pharmaceutical Research, 27(11), 2357-2367. Available at: [Link]
-
Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (2020). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Available at: [Link]
-
Cytiva. (2024). Affinity chromatography. Available at: [Link]
-
ResearchGate. (2017). Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. Available at: [Link]
-
ResearchGate. (2025). Engineering of Protein A for improved purification of antibodies and Fc-fused proteins. Available at: [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Available at: [Link]
-
Mukhopadhyay, J., et al. (2007). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 18(5), 1642-1646. Available at: [Link]
-
Comar, W. D., et al. (2014). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Protein Science, 23(6), 741-753. Available at: [Link]
-
ResearchGate. (2022). A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography. Available at: [Link]
-
Cytiva. (n.d.). Protein characterization using size exclusion chromatography. Available at: [Link]
-
PubMed. (2025). Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system. Available at: [Link]
-
National Institutes of Health. (n.d.). Overview of Affinity Tags for Protein Purification. Available at: [Link]
-
National Institutes of Health. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Available at: [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Available at: [Link]
-
ResearchGate. (2025). Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system. Available at: [Link]
-
ResearchGate. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. Available at: [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available at: [Link]
-
MDPI. (2021). Purification of a Fc-Fusion Protein with [Bathophenathroline:metal] Complexes. Available at: [Link]
-
ResearchGate. (2025). Protein aggregation kinetics during Protein A chromatography. Case study for an Fc fusion protein. Available at: [Link]
-
Waters. (n.d.). What is the sample preparation procedure to isolate and quantify cysteine from protein samples? - WKB50231. Available at: [Link]
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Optimal storage conditions for 3-(2-bromoacetyl)-7-fluorochromen-2-one stock solutions
Welcome to the technical support center for 3-(2-bromoacetyl)-7-fluorochromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use and storage of this thiol-reactive fluorescent probe. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.
Introduction to 3-(2-bromoacetyl)-7-fluorochromen-2-one
3-(2-bromoacetyl)-7-fluorochromen-2-one is a coumarin-based fluorescent probe designed for the selective labeling of sulfhydryl groups (-SH) in proteins, peptides, and other biomolecules. The key to its functionality lies in the bromoacetyl group, which serves as a reactive handle for covalent bond formation with thiols. The 7-fluoro-coumarin core provides desirable photophysical properties, including fluorescence emission in the blue region of the spectrum. Proper handling and storage of this reagent are paramount to preserving its reactivity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one?
A1: For optimal stability, it is highly recommended to dissolve 3-(2-bromoacetyl)-7-fluorochromen-2-one in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of anhydrous solvents is critical as the bromoacetyl group is susceptible to hydrolysis in the presence of water, which will render the probe non-reactive towards thiols.
Q2: What is the recommended storage temperature for the solid compound and its stock solutions?
A2: The solid, powdered form of 3-(2-bromoacetyl)-7-fluorochromen-2-one should be stored at refrigerated temperatures (2-8 °C) and protected from light.[1] Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solution should be stored at -20°C or -80°C for long-term stability. It is crucial to prepare single-use aliquots to minimize freeze-thaw cycles, which can introduce moisture and degrade the compound.
Q3: How should I handle the stock solution to prevent degradation?
A3: To prevent degradation, always allow the vial of the stock solution to equilibrate to room temperature before opening. This minimizes the condensation of atmospheric moisture into the cold solution. After use, tightly cap the vial and return it to -20°C or -80°C storage promptly. Purging the vial with an inert gas like argon or nitrogen before sealing can further extend the shelf life of the stock solution.
Q4: Is 3-(2-bromoacetyl)-7-fluorochromen-2-one sensitive to light?
A4: Yes, like many fluorescent molecules, coumarin derivatives can be susceptible to photodegradation. Therefore, it is essential to protect both the solid compound and its solutions from light. Store all forms of the reagent in amber vials or wrap containers in aluminum foil. During experimental procedures, minimize exposure to ambient light.
Q5: What is the mechanism of reaction between 3-(2-bromoacetyl)-7-fluorochromen-2-one and a thiol-containing molecule?
A5: The reaction is a nucleophilic substitution where the thiol group (-SH) of a cysteine residue, for example, acts as a nucleophile and attacks the carbon atom of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the fluorescent coumarin to the target molecule.
Optimal Storage Conditions for Stock Solutions
Proper storage is critical for maintaining the reactivity of your 3-(2-bromoacetyl)-7-fluorochromen-2-one stock solutions. The following table summarizes the recommended conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis of the reactive bromoacetyl group. |
| Concentration | 1-10 mM | A common concentration range for stock solutions. |
| Storage Temperature | -20°C to -80°C | Minimizes degradation and preserves reactivity over time. |
| Container | Amber glass vial or clear vial wrapped in foil | Protects the fluorophore from photodegradation. |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles and moisture contamination. |
| Atmosphere | Purge with inert gas (optional but recommended) | Displaces oxygen and moisture, further enhancing stability. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Equilibration: Allow the vial containing solid 3-(2-bromoacetyl)-7-fluorochromen-2-one and the bottle of anhydrous DMSO to warm to room temperature in a desiccator.
-
Weighing: In a fume hood, carefully weigh out the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.85 mg (Molecular Weight = 285.07 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Tightly cap the aliquots, protect them from light, and store them at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low fluorescence signal after labeling | 1. Inactive Probe: The bromoacetyl group may have hydrolyzed due to moisture in the solvent or improper storage. 2. Inefficient Labeling: The pH of the reaction buffer may not be optimal. The bromoacetyl-thiol reaction is pH-dependent.[2] 3. Protein Precipitation: The addition of the probe from an organic solvent may have caused the protein to precipitate.[3] | 1. Prepare a fresh stock solution in anhydrous DMSO or DMF. Always allow the vial to warm to room temperature before opening. 2. The reaction of bromoacetyl groups with thiols is more efficient at slightly alkaline pH (7.5-8.5). Ensure your reaction buffer is within this range. 3. Add the probe solution to the protein solution slowly while vortexing. Lowering the molar excess of the probe may also help. |
| High background fluorescence | 1. Excess Unreacted Probe: The purification step may not have been sufficient to remove all non-covalently bound probe. 2. Non-specific Binding: The probe may be binding non-covalently to hydrophobic regions of the protein or other components in the sample. | 1. Improve the purification method. Size-exclusion chromatography (e.g., a desalting column) is effective at removing small molecules from labeled proteins. 2. Include additional wash steps in your protocol. Consider adding a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) to the wash buffers to reduce non-specific binding. |
| Precipitation of the probe in aqueous buffer | Low Aqueous Solubility: Coumarin derivatives can have limited solubility in aqueous solutions. | Dissolve the probe in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <1-5%) to not affect your biological sample. |
Visualizing Workflows and Degradation Pathways
Workflow for Stock Solution Preparation and Storage
Caption: Hydrolysis of the bromoacetyl group in the presence of water, leading to an inactive product.
References
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The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]
-
Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications. National Institutes of Health. Available at: [Link]
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Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. ResearchGate. Available at: [Link]
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Why is my protein labelling not working? ResearchGate. Available at: [Link]
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Thiol-Reactive Probes. ResearchGate. Available at: [Link]
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Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
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7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. Royal Society of Chemistry. Available at: [Link]
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Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. National Institutes of Health. Available at: [Link]
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Flow Cytometry Troubleshooting Guide. Bio-Techne. Available at: [Link]
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Synthesis, Characterization, and Evaluation of Small Molecule-based Fluorogenic Probes for the Detection of Cellular Thiols. SciSpace by Typeset. Available at: [Link]
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Supramolecular assembly of coumarin 7 with β-cyclodextrin derivative: modulation on the photophysical properties and pKa shift. International Atomic Energy Agency. Available at: [Link]
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SOLUBILITY DATA SERIES. Available at: [Link]
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Low-Lying Excited States of 7-Aminocoumarin Derivatives: A Theoretical Study. ResearchGate. Available at: [Link]
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How to prepare working solutions of 2',7'-dichlorofluorescein diacetate for determining ROS generation in WBCs by flow cytometry? ResearchGate. Available at: [Link]
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SOLUBILITY DATA SERIES. NIST. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Cysteine Labeling: 3-(2-bromoacetyl)-7-fluorochromen-2-one vs. Maleimide Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cysteine residues is a cornerstone of modern biochemical and pharmaceutical research. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for site-specific modification of proteins, enabling a deeper understanding of protein function, localization, and interactions. This guide provides an in-depth comparison of two prominent classes of thiol-reactive probes: the haloacetyl-based 3-(2-bromoacetyl)-7-fluorochromen-2-one and the well-established maleimide-based probes.
The Chemistry of Cysteine Labeling: A Tale of Two Mechanisms
The efficacy of any labeling strategy hinges on the underlying chemical reaction. Both 3-(2-bromoacetyl)-7-fluorochromen-2-one and maleimide probes target the sulfhydryl group of cysteine, yet they do so through distinct mechanisms that dictate their reactivity, specificity, and the stability of the final conjugate.
Maleimide Probes: The Michael Addition Workhorse
Maleimide-based probes have long been the go-to choice for cysteine bioconjugation.[1][2] Their reactivity stems from a Michael addition reaction, where the nucleophilic thiolate anion of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[3][4] This reaction is highly efficient and selective for thiols, particularly within a pH range of 6.5 to 7.5.[5][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring excellent chemoselectivity for cysteine over other nucleophilic residues like lysine.[4][5]
However, the resulting succinimidyl thioether linkage, while generally stable, can be susceptible to a retro-Michael reaction.[7][8][9] This reversibility can lead to the transfer of the label to other thiol-containing molecules, such as glutathione, which is abundant in the cellular environment.[9][10] This can be a significant concern for in vivo applications, potentially leading to off-target effects and reduced efficacy.[9][11][12] Furthermore, the maleimide ring itself is prone to hydrolysis, especially in aqueous solutions at neutral or high pH, which opens the ring to form an unreactive maleamic acid.[7][13][14]
Caption: Reaction of a maleimide probe with a cysteine residue.
3-(2-bromoacetyl)-7-fluorochromen-2-one: The Haloacetyl Alternative
3-(2-bromoacetyl)-7-fluorochromen-2-one belongs to the class of haloacetyl reagents, which react with thiols via a bimolecular nucleophilic substitution (SN2) reaction.[15] The deprotonated thiolate anion acts as a nucleophile, attacking the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a highly stable thioether bond.[15]
A key advantage of haloacetyl derivatives is the exceptional stability of the resulting thioether linkage, which is not susceptible to the retro-Michael reaction seen with maleimides. This makes them a more robust choice for long-term studies and in vivo applications where conjugate stability is paramount. Iodoacetyl groups are generally more reactive than their bromoacetyl counterparts.[15]
However, the reactivity of haloacetyl groups is more pH-dependent than that of maleimides. While maleimides show optimal reactivity at a near-neutral pH, bromoacetyl groups react more efficiently at a slightly more alkaline pH (e.g., pH 9.0).[16][17] This can be a critical consideration when working with pH-sensitive proteins. Furthermore, at higher pH values, the risk of off-target reactions with other nucleophilic amino acid residues, such as histidine and lysine, increases.[16]
Caption: Reaction of a bromoacetyl probe with a cysteine residue.
Head-to-Head Comparison: Performance Metrics
A direct comparison of key performance indicators is essential for selecting the appropriate probe for a given application.
| Feature | Maleimide Probes | 3-(2-bromoacetyl)-7-fluorochromen-2-one |
| Reaction Mechanism | Michael Addition | SN2 Nucleophilic Substitution |
| Optimal pH | 6.5 - 7.5[5] | > 7.5 (e.g., 9.0)[16][17] |
| Reaction Kinetics | Very fast at optimal pH[4][18] | Slower than maleimides at neutral pH, faster at alkaline pH[16][17] |
| Specificity | Highly selective for thiols at pH 6.5-7.5[5] | High selectivity for thiols, but potential for off-target reactions with other nucleophiles at higher pH[16] |
| Adduct Stability | Susceptible to retro-Michael reaction and thiol exchange[7][8][9] | Forms a very stable, irreversible thioether bond[15] |
| Probe Stability | Prone to hydrolysis in aqueous solutions[7][13][14] | Generally more stable in solution |
Experimental Protocols: Best Practices for Cysteine Labeling
To ensure successful and reproducible labeling, it is crucial to follow optimized protocols. Below are generalized, step-by-step methodologies for labeling proteins with both maleimide and 3-(2-bromoacetyl)-7-fluorochromen-2-one probes.
Protocol for Protein Labeling with a Maleimide Probe
This protocol is a general guideline and may require optimization for specific proteins and maleimide reagents.
Materials:
-
Protein of interest containing a free cysteine residue
-
Maleimide-functionalized probe (e.g., fluorescent dye maleimide)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[19]
-
Reducing agent (e.g., TCEP)[7]
-
Anhydrous DMSO or DMF[20]
-
Purification column (e.g., Sephadex G-25)[21]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[19]
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[7] Incubate for 20-30 minutes at room temperature.[22] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[21]
-
Probe Preparation: Immediately before use, dissolve the maleimide probe in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[22][23]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved maleimide probe to the protein solution while gently stirring.[22][23] Protect the reaction mixture from light if using a fluorescent probe. Incubate at room temperature for 2 hours or overnight at 4°C.[19]
-
Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[21]
-
Determination of Degree of Labeling (DOL): Calculate the ratio of dye to protein by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorophore.[22][23]
Caption: Workflow for protein labeling with a maleimide probe.
Protocol for Protein Labeling with 3-(2-bromoacetyl)-7-fluorochromen-2-one
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest containing a free cysteine residue
-
3-(2-bromoacetyl)-7-fluorochromen-2-one
-
Degassed reaction buffer (e.g., phosphate or borate buffer, pH 8.0-9.0)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (Optional): As described for the maleimide protocol, reduce any disulfide bonds with TCEP if necessary.
-
Probe Preparation: Prepare a fresh stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the bromoacetyl probe to the protein solution. Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Purification: Purify the labeled protein from the excess probe using size-exclusion chromatography.
-
Determination of Degree of Labeling (DOL): Determine the DOL spectrophotometrically, using the extinction coefficient of the coumarin fluorophore and the protein.
Caption: Workflow for protein labeling with a bromoacetyl probe.
Choosing the Right Probe for Your Application
The choice between a 3-(2-bromoacetyl)-7-fluorochromen-2-one and a maleimide probe is not a one-size-fits-all decision. It requires careful consideration of the experimental goals and the properties of the protein being studied.
Choose a maleimide probe when:
-
Rapid labeling at neutral pH is required. [4]
-
The protein is sensitive to alkaline conditions.
-
The stability of the conjugate in the presence of other thiols is not a major concern.
Choose 3-(2-bromoacetyl)-7-fluorochromen-2-one when:
-
High stability of the final conjugate is critical , especially for in vivo or long-term experiments.
-
The protein is stable at a slightly alkaline pH.
-
A fluorescent coumarin label is desired for its photophysical properties.
Conclusion
Both 3-(2-bromoacetyl)-7-fluorochromen-2-one and maleimide probes are powerful tools for the site-specific labeling of cysteine residues. Maleimides offer the advantage of rapid reaction kinetics at neutral pH, making them a popular choice for a wide range of applications. However, the potential for retro-Michael reactions and hydrolysis necessitates careful consideration of experimental conditions. In contrast, 3-(2-bromoacetyl)-7-fluorochromen-2-one forms a more stable thioether bond, making it the preferred choice when conjugate stability is paramount. By understanding the distinct chemical properties and reaction mechanisms of these two classes of probes, researchers can make informed decisions to achieve their specific labeling objectives with high efficiency and confidence.
References
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PubMed. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]
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ACS Publications. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. Retrieved from [Link]
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ResearchGate. (2017, March 28). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]
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UCL Discovery. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
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ACS Publications. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]
-
SigutLabs. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Retrieved from [Link]
-
ACS Publications. (2018, June 28). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (2025, October 24). A perspective on cysteine-reactive activity-based probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Cysteine-reactive probes and their use in chemical proteomics. Retrieved from [Link]
-
PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]
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ACS Publications. (n.d.). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Chemical & Biomedical Imaging. Retrieved from [Link]
-
SpringerLink. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
SigutLabs. (2025, November 26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. Retrieved from [Link]
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
-
PubMed Central. (2025, February). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021, August 18). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Coumarin triazabutadienes for fluorescent labeling of proteins. Retrieved from [Link]
-
PubMed Central. (2016, August 25). Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Labeling Specificity of 3-(2-bromoacetyl)-7-fluorochromen-2-one
For researchers, scientists, and drug development professionals leveraging covalent probes, ensuring the specificity of protein labeling is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth comparison of methods to validate the labeling specificity of 3-(2-bromoacetyl)-7-fluorochromen-2-one (BFC), a fluorescent covalent probe. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Critical Importance of Validating Covalent Labeling
3-(2-bromoacetyl)-7-fluorochromen-2-one (BFC) is a fluorescent labeling agent where the bromoacetyl group acts as a reactive electrophile, targeting nucleophilic residues on proteins, such as cysteine.[1] The coumarin core provides the fluorescent signal for detection. Validating the specificity of BFC labeling ensures that the fluorescent signal is a true representation of the target protein's presence and activity.
A Multi-pronged Approach to Specificity Validation
A robust validation strategy for BFC labeling should not rely on a single method but rather employ a combination of orthogonal techniques. This multi-pronged approach provides a more comprehensive and reliable assessment of labeling specificity. Here, we compare and contrast several key methodologies.
Gel-Based Methods: A First Look at Specificity
Gel electrophoresis is often the initial and most accessible method to assess protein labeling. By separating proteins based on their molecular weight, it provides a direct visual confirmation of labeling.
Principle: This technique involves labeling a complex protein mixture (e.g., cell lysate) with BFC, separating the proteins by SDS-PAGE, and then visualizing the fluorescently labeled proteins directly in the gel using a fluorescence imager.
Expertise & Experience: The key advantage of this method is its simplicity and speed. A single, sharp fluorescent band at the expected molecular weight of the target protein is a strong primary indicator of specific labeling. Conversely, multiple bands or a smear of fluorescence would suggest non-specific labeling. It is crucial to run a negative control (e.g., lysate without BFC or with a quenched probe) to account for any background autofluorescence.[2]
Experimental Protocol: In-Gel Fluorescence Scanning
-
Protein Labeling:
-
Incubate the protein sample (e.g., 20-50 µg of cell lysate) with an appropriate concentration of BFC (typically in the low micromolar range) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Include a control sample incubated with the vehicle (e.g., DMSO) alone.
-
-
Quenching:
-
Stop the labeling reaction by adding a quenching reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume excess BFC.
-
-
SDS-PAGE:
-
Denature the samples by adding Laemmli buffer and heating.
-
Separate the proteins on a polyacrylamide gel.
-
-
Fluorescence Imaging:
-
Without staining the gel, visualize the BFC-labeled proteins using a gel imager equipped with the appropriate excitation and emission filters for the coumarin fluorophore.
-
-
Total Protein Staining:
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands and confirm equal loading.
-
Principle: 2D-DIGE offers higher resolution by separating proteins based on both isoelectric point (pI) and molecular weight.[3] This can be adapted to assess labeling specificity by comparing the fluorescent spot pattern of a BFC-labeled sample to that of a control.
Expertise & Experience: This method is particularly useful for complex proteomes where the target protein might co-migrate with other proteins in a 1D gel. A specific labeling event will result in a distinct fluorescent spot corresponding to the target protein's pI and molecular weight.
Competition Assays: Probing the Active Site
Principle: Competition assays are a cornerstone of specificity validation for covalent probes that target a specific binding site, such as an enzyme's active site. The principle is to pre-incubate the protein sample with a known, unlabeled inhibitor or ligand for the target protein before adding BFC.
Expertise & Experience: If BFC labeling is specific to the binding site, the presence of the competitor will block the site and significantly reduce or eliminate the fluorescent signal from BFC. This demonstrates that BFC is indeed interacting with the intended target at the expected location. It is essential to use a competitor with a well-characterized binding affinity for the target protein.
Experimental Protocol: Competition Assay with In-Gel Fluorescence
-
Pre-incubation:
-
Incubate the protein sample with a saturating concentration of a known unlabeled inhibitor of the target protein for 30-60 minutes.
-
Include a control sample incubated with the vehicle alone.
-
-
BFC Labeling:
-
Add BFC to both the pre-incubated and control samples and incubate for the standard labeling time.
-
-
Quenching and SDS-PAGE:
-
Proceed with quenching and SDS-PAGE as described previously.
-
-
Analysis:
-
Compare the fluorescence intensity of the band corresponding to the target protein in the competitor-treated sample to the control sample. A significant reduction in fluorescence in the presence of the competitor indicates specific labeling.
-
Diagram: Competition Assay Workflow
Caption: Workflow for a competition assay to validate BFC labeling specificity.
Mass Spectrometry-Based Proteomics: The Gold Standard for Target Identification
Mass spectrometry (MS) provides the highest level of confidence in validating labeling specificity by identifying the exact protein(s) being labeled and even the specific amino acid residue modified by BFC.[4][5][6]
Principle: In this approach, the BFC-labeled protein or proteome is digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The BFC modification adds a specific mass to the modified peptide, which can be identified by the mass spectrometer.
Expertise & Experience: This method is incredibly powerful as it can pinpoint the exact site of covalent modification.[4][7] By searching the MS/MS data against a protein database, the identity of the labeled protein can be unequivocally confirmed. The presence of the BFC-modified peptide from the target protein and its absence in off-target proteins provides definitive evidence of specificity. Chemical proteomics approaches can be integrated here, where BFC-labeled proteins are enriched before MS analysis to enhance the detection of low-abundance targets.[8][9]
Experimental Protocol: Bottom-Up Proteomics for Target ID
-
Labeling and Enrichment (Optional):
-
Label the proteome with BFC as previously described.
-
Optionally, enrich the labeled proteins using an antibody against the target protein (immunoprecipitation) or by exploiting a feature of the probe (e.g., if a biotin tag were included on BFC).
-
-
Protein Digestion:
-
Separate the protein sample by SDS-PAGE, excise the fluorescent band of interest, and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the entire labeled proteome.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot) using software that can account for the mass shift induced by BFC on specific amino acid residues (e.g., cysteine).
-
Identify the protein(s) containing the BFC-modified peptides.
-
Diagram: Proteomics Validation Workflow
Caption: High-level workflow for mass spectrometry-based validation of BFC labeling.
Comparison of Validation Methods
| Method | Principle | Pros | Cons | Confidence Level |
| In-Gel Fluorescence | Separation by MW and fluorescence detection | Simple, rapid, and cost-effective initial screen.[2] | Low resolution, potential for co-migrating proteins, does not confirm protein identity. | Low to Medium |
| 2D-DIGE | Separation by pI and MW | Higher resolution than 1D-PAGE, better for complex mixtures.[3] | More technically demanding and time-consuming. | Medium |
| Competition Assay | Blocking of the binding site by a known ligand | Confirms labeling at a specific site, provides functional validation.[10][11] | Requires a known and specific competitor, does not identify off-targets. | Medium to High |
| Mass Spectrometry | Identification of modified proteins and peptides | Unambiguously identifies labeled proteins and modification sites, can discover novel off-targets.[5][12] | Technically complex, requires specialized equipment and expertise, can be expensive. | High |
Conclusion: A Self-Validating System for Trustworthy Results
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JoVE. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. [Link]
-
G-Biosciences. (2019). A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling. [Link]
-
ACS Publications. (2021). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]
-
BiotechPack. Protein Analysis Based on Gel and IP Sample Identification Methods. [Link]
-
PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]
-
PubMed Central. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]
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PMC - NIH. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. [Link]
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PMC - NIH. Gel-based Analysis of Protein-Nucleic Acid Interactions. [Link]
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PMC. Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]
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-
Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]
-
MDPI. (2021). A Practical and Analytical Comparative Study of Gel-Based Top-Down and Gel-Free Bottom-Up Proteomics Including Unbiased Proteoform Detection. [Link]
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-
ACS Publications. (2012). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
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-
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-
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Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. [Link]
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A Researcher's Guide to Cysteine Labeling: A Comparative Analysis of Alternative Fluorescent Probes
From the Desk of the Senior Application Scientist
Welcome, researchers and innovators. In the intricate world of protein science and drug discovery, the ability to selectively illuminate a single amino acid is a powerful tool. Among the canonical twenty, cysteine, with its unique nucleophilic thiol group, stands out as a prime target for precise chemical modification.[1][2][3][4] For decades, scientists have leveraged this reactivity to tag proteins with fluorescent probes, enabling us to track their movement, elucidate their function, and screen for novel therapeutics.
Traditionally, the field has been dominated by maleimide-based reagents. Their rapid reactivity made them the workhorse for bioconjugation.[1][5] However, as our experimental questions become more sophisticated, the limitations of these classical probes—such as the potential for off-target reactions and the reversibility of the formed bond—necessitate a move towards more advanced and reliable tools.[6][7]
This guide is designed to navigate the expanding landscape of fluorescent probes for cysteine modification. We will move beyond the classics to objectively compare the performance of next-generation alternatives, providing the technical insights and experimental frameworks needed to select the optimal probe for your specific application. Here, we champion scientific integrity; every claim is grounded in experimental evidence, and every protocol is designed for robust, reproducible results.
Part 1: The Chemistry of Choice: Comparing Thiol-Reactive Probes
The selection of a labeling reagent is fundamentally a choice of chemistry. The ideal probe should be highly selective for cysteine, react under biocompatible conditions, and form a conjugate with properties (e.g., stability, fluorescence) tailored to the experiment.
The Benchmarks: Maleimides and Iodoacetamides
To appreciate the alternatives, we must first understand the standards they aim to surpass.
-
Maleimides: React rapidly with thiols via a Michael addition reaction at near-neutral pH (6.5-7.5).[8] Their primary drawback is the potential for the resulting thiosuccinimide ring to undergo a retro-Michael reaction, leading to dissociation of the label, especially under basic conditions. Furthermore, at higher concentrations or pH, maleimides can lose their specificity and react with other nucleophilic residues like lysine.[6]
-
Iodoacetamides (and Bromoacetamides): These haloacetyl reagents react via a nucleophilic substitution (SN2) reaction, forming a highly stable thioether bond.[5][8][9] While the bond is permanent, their reaction kinetics are generally slower than maleimides, and they often require a slightly alkaline pH (7.5-8.5) to ensure the cysteine thiol is sufficiently deprotonated for efficient reaction.[5][10]
Alternative 1: The Stability Champions - Vinyl Sulfones
For applications demanding an exceptionally stable and irreversible linkage, such as long-term cellular tracking or the development of antibody-drug conjugates (ADCs), vinyl sulfones are a superior choice.
-
Mechanism: They react with cysteine thiols through a Michael-type addition, forming a stable thioether bond that is resistant to hydrolysis and elimination.[11]
-
Advantages: The resulting covalent bond is significantly more stable than the one formed by maleimides. The reaction is fast and highly selective for thiols under physiological conditions.[11]
-
Expert Insight: The inertness of the vinyl sulfone group prior to reaction and the stability of the final conjugate make these probes ideal for multi-step bioorthogonal labeling schemes where subsequent chemical transformations are required.[11]
Alternative 2: The Dynamic Duo - Reversible Covalent Probes
Not all applications require a permanent tag. The study of drug-target residence time, dynamic enzyme inhibition, or transient protein-protein interactions benefits from probes that can bind and unbind.
-
Mechanism & Examples:
-
Cyanoacrylamides: These electron-deficient olefins react reversibly with cysteine. The kinetics of the bond formation and reversal can be tuned by modifying the probe's chemical structure, allowing for the design of probes with specific dissociation rates.[12][13]
-
Thiomethyltetrazines: A newer class of reversible covalent warheads that can dynamically label cysteine. A unique feature is that this reversible behavior can be "switched off" inside live cells through a bioorthogonal click reaction, effectively locking the probe in place for downstream analysis.[14][15][16]
-
-
Advantages: Reversible covalency combines the high affinity and specificity of a covalent interaction with the thermodynamic, equilibrium-driven nature of non-covalent binding.[12][16]
-
Expert Insight: The ability to "trap" a reversible interaction, as seen with thiomethyltetrazines, is a powerful strategy to overcome the analytical challenges posed by dynamic binding, which can be lost during sample processing.[14][15]
Alternative 3: The Signal Boosters - Fluorogenic ("Turn-On") Probes
A significant challenge in fluorescence imaging is distinguishing the signal from the probe bound to your target from the background fluorescence of unbound probes. Fluorogenic probes elegantly solve this problem.
-
Mechanism: These probes are designed to be minimally fluorescent on their own. The reaction with a cysteine thiol triggers a chemical transformation—such as a Michael addition followed by a spirolactam ring-opening, or the cleavage of a quenching moiety—that "turns on" intense fluorescence.[17][18]
-
Advantages: This mechanism dramatically increases the signal-to-noise ratio. Because unbound probes are dark, extensive wash steps to remove background are often unnecessary, making them ideal for high-throughput screening and live-cell imaging with minimal perturbation.[19][20]
-
Expert Insight: When selecting a fluorogenic probe, consider not just the "turn-on" ratio but also the reaction kinetics. A probe that reacts and illuminates quickly is essential for capturing rapid biological events.[17]
Quantitative Performance Comparison
The selection of a probe is a multi-parameter decision. The table below summarizes the key characteristics of each class to guide your choice.
| Probe Class | Reactive Group | Reaction Mechanism | Bond Stability | Selectivity (vs. Lys, His) | Relative Rate | Fluorogenic Potential | Key Advantage |
| Iodoacetamide | Iodoacetyl | SN2 Substitution | Very High (Stable Thioether) | High | Moderate | Low | Irreversible, stable bond |
| Maleimide | Maleimide | Michael Addition | Moderate (Risk of Reversal) | Moderate | Fast | Low | Fast reaction kinetics |
| Vinyl Sulfone | Vinyl Sulfone | Michael Addition | Very High (Stable Thioether) | High | Fast | Low | Superior conjugate stability |
| Cyanoacrylamide | Acrylonitrile | Reversible Michael Addition | Low (Reversible) | High | Tunable | Low | Tunable, reversible binding |
| Fluorogenic | Various (e.g., Maleimide) | Reaction-induced Unquenching | Varies by reactive group | High | Varies | Very High | High signal-to-noise, no-wash |
Part 2: In the Lab: Validated Experimental Protocols
Theoretical knowledge must be paired with robust practical application. The following protocols are designed to be self-validating systems, with built-in explanations for critical steps to ensure success.
Protocol 1: General Procedure for Irreversible Labeling of a Purified Protein
This protocol is optimized for achieving high labeling efficiency with irreversible probes like iodoacetamides or vinyl sulfones.
Causality Behind Key Choices:
-
Reducing Agent: Cysteine residues can oxidize to form disulfide bonds. A reducing agent is essential to ensure a free thiol is available for labeling. We recommend Tris(2-carboxyethyl)phosphine (TCEP) over Dithiothreitol (DTT) because TCEP is a stronger reductant, is more stable, and does not contain a thiol group itself, meaning it does not need to be removed before adding a thiol-reactive probe.[1][8]
-
pH Control: The reaction pH is critical. The cysteine thiol must be in its deprotonated, nucleophilic thiolate form (R-S⁻) to react efficiently. Since the pKa of the cysteine thiol is ~8.3, performing the reaction at a pH between 7.0 and 8.0 provides a good balance between having sufficient thiolate concentration and maintaining protein stability.[8]
Materials:
-
Purified protein containing at least one accessible cysteine residue.
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.4, degassed.
-
Reducing Agent: 10 mM TCEP-HCl solution.
-
Fluorescent Probe (e.g., Vinyl Sulfone-Fluorophore): 10 mM stock in DMSO.
-
Quenching Solution: 1 M β-mercaptoethanol (BME) or DTT.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., G-25) or dialysis cassette.
Methodology:
-
Protein Preparation:
-
Dissolve or dilute the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 20-200 µM).
-
To ensure all cysteine residues are reduced, add TCEP solution to a final concentration of 1 mM. Incubate for 30 minutes at room temperature. This step breaks any disulfide bonds that would prevent labeling.
-
-
Probe Addition:
-
Add the fluorescent probe stock solution to the protein solution to achieve a 10-fold molar excess of probe over protein. For example, for a 100 µM protein solution, add the 10 mM probe stock to a final concentration of 1 mM.
-
Expert Tip: Add the probe dropwise while gently vortexing the protein solution to prevent localized high concentrations that could lead to protein precipitation.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, as many fluorophores are photolabile.
-
The choice between room temperature and 4°C depends on the stability of your protein. Longer incubation at a lower temperature can sometimes improve labeling efficiency for less reactive cysteines.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes. This step consumes any unreacted probe, preventing non-specific modification during purification and storage.
-
-
Purification:
-
Remove the unreacted probe and quenching agent by passing the reaction mixture over a pre-equilibrated SEC column. Collect the protein-containing fractions.
-
Alternatively, perform dialysis against the desired storage buffer overnight at 4°C.
-
-
Validation:
-
Confirm labeling by measuring the absorbance of the fluorophore and the protein (e.g., at 280 nm) to calculate the degree of labeling (DOL).
-
Analyze the labeled protein via SDS-PAGE and in-gel fluorescence to confirm covalent attachment and assess purity.
-
Protocol 2: Live-Cell Imaging with a "Turn-On" Fluorogenic Probe
This protocol leverages the key advantage of fluorogenic probes—minimal background fluorescence—for direct imaging in living cells.
Causality Behind Key Choices:
-
Serum-Free Media: Serum contains numerous proteins with reactive thiols (like albumin) that can react with the probe, depleting it and increasing background. Incubating in serum-free media ensures the probe is available to enter the cells and react with the target of interest.
-
No-Wash Imaging: The "turn-on" nature of the probe means that unbound, unreacted probes in the extracellular media will have negligible fluorescence. This allows for direct imaging without wash steps that can stress cells and introduce artifacts.
Materials:
-
Adherent cells cultured on a glass-bottom imaging dish.
-
Fluorogenic Cysteine Probe: 1 mM stock in DMSO.
-
Imaging Media: Serum-free cell culture medium (e.g., FluoroBrite™ DMEM).
-
Confocal or fluorescence microscope with appropriate filter sets.
Methodology:
-
Cell Preparation:
-
Plate cells on the imaging dish and grow to 60-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
-
Probe Loading:
-
Aspirate the growth medium from the cells. Gently wash once with pre-warmed imaging media.
-
Prepare the final probe concentration (typically 1-10 µM) by diluting the DMSO stock directly into fresh, pre-warmed imaging media.
-
Add the probe-containing media to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time depends on the probe's cell permeability and reaction kinetics and should be determined empirically.
-
-
Imaging:
-
Transfer the imaging dish directly to the microscope stage (no washing required).
-
Using the appropriate excitation and emission wavelengths for the probe's fluorescent product, acquire images.
-
Expert Tip: Include control wells (cells without probe, cells treated with a non-fluorescent analog) to confirm that the observed signal is specific to the probe's reaction.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., whole cell, specific organelles) using imaging software. Compare results between different experimental conditions.
-
Part 3: Visualizing the Concepts
To further clarify these principles, the following diagrams illustrate key decision-making processes and chemical mechanisms.
Figure 1. A decision tree to guide the selection of an appropriate cysteine-reactive probe based on the primary experimental objective.
Figure 2. Comparison of the reaction mechanisms for Maleimide and Vinyl Sulfone probes with a cysteine thiol, highlighting the difference in the resulting covalent bond.
Figure 3. A generalized experimental workflow for the fluorescent labeling of cysteine residues in a purified protein.
References
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Shafir, G., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]
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Bánóczi, Z., et al. (2018). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry. [Link]
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Shafir, G., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]
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Parker, C. G., et al. (2023). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be "Switched off” via Bioorthogonal Chemistry Inside Live Cells. ChemRxiv. [Link]
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Parker, C. G., et al. (2023). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be "Switched off” via Bioorthogonal Chemistry Inside Live Cells. ResearchGate. [Link]
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Parker, C. G., et al. (2023). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells. National Institutes of Health. [Link]
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Ferreira, R. B., et al. (2022). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Communications. [Link]
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Shafir, G., et al. (2008). Efficient site-specific labeling of proteins via cysteines. PubMed. [Link]
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Wang, K., et al. (2014). Recent advances in thiol and sulfide reactive probes. Journal of Cellular Biochemistry. [Link]
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Backus, K. M., et al. (2016). The proteome-wide potential for reversible covalency at cysteine. Nature. [Link]
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Amerigo Scientific. Cysteine Covalent Labeling, Bioorthogonal Chemical Probes. Amerigo Scientific. [Link]
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Carroll, K. S., et al. (2022). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature. [Link]
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Lo, K. Y., et al. (2016). Fluorescent Probes for Live Cell Thiol Detection. Molecules. [Link]
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Wang, Y., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules. [Link]
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Xian, M., et al. (2012). Thiol Reactive Probes and Chemosensors. National Institutes of Health. [Link]
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Chen, X., et al. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]
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Bradshaw, J. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. [Link]
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Puljung, M. C. & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. National Institutes of Health. [Link]
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Yang, J., et al. (2018). Profiling protein S-sulfination with maleimide-linked probes. National Institutes of Health. [Link]
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LUMICKS Store. Protein labeling and tethering kit (cysteine) Protocol. LUMICKS. [Link]
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Embaby, A. M., et al. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification. Angewandte Chemie International Edition. [Link]
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Choudhary, M., et al. (2024). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Publications. [Link]
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Jia, X., et al. (2019). A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells. National Institutes of Health. [Link]
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Tyagarajan, K., et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis. [Link]
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Go, Y. M. & Jones, D. P. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology. [Link]
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Wang, Y., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. National Institutes of Health. [Link]
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ResearchGate. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. ResearchGate. [Link]
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Lee, S., et al. (2024). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters. [Link]
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Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]
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Tang, X., et al. (2023). Fluorescent probe for highly selective detection of cysteine in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Choudhary, M., et al. (2024). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. National Institutes of Health. [Link]
-
Tang, X., et al. (2021). Long wavelength emission fluorescent probe for highly selective detection of cysteine in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Chan, T. K., et al. (2021). A highly selective quinolizinium-based fluorescent probe for cysteine detection. National Institutes of Health. [Link]
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He, L., et al. (2018). A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells. Chemical Science. [Link]
-
Wang, Y., et al. (2024). Colorimetric and fluorescent probes for cysteine detection: Applications in food safety and cellular imaging. Food Chemistry. [Link]
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Comparative Guide to Quantitative Mass Spectrometry Analysis of Protein Labeling with 3-(2-bromoacetyl)-7-fluorochromen-2-one
Abstract
For researchers, scientists, and drug development professionals, the precise quantification of proteins and the characterization of their interactions are paramount. Covalent labeling coupled with mass spectrometry (CL-MS) has emerged as a powerful technique for probing protein structure, function, and interactions. This guide provides an in-depth, objective comparison of 3-(2-bromoacetyl)-7-fluorochromen-2-one as a protein labeling reagent for quantitative mass spectrometry analysis. We will delve into its performance characteristics, compare it with established alternative reagents, and provide detailed experimental protocols to ensure reproducible and reliable results. This document is intended to serve as a practical resource, grounded in scientific principles, to aid in the strategic selection of reagents and methodologies for your quantitative proteomics workflows.
Introduction: The Role of Covalent Labeling in Quantitative Proteomics
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Covalent labeling strategies are integral to many quantitative proteomics experiments, allowing for the differential labeling of proteins in distinct states (e.g., treated vs. untreated cells, bound vs. unbound protein). The choice of labeling reagent is critical and depends on factors such as the target amino acid, reaction specificity, and compatibility with mass spectrometry analysis.
Mechanism of Action: 3-(2-bromoacetyl)-7-fluorochromen-2-one
3-(2-bromoacetyl)-7-fluorochromen-2-one belongs to the class of α-halocarbonyl reagents, which are known to react with nucleophilic amino acid side chains. The primary target for this reagent is the sulfhydryl group of cysteine residues, which are highly nucleophilic under physiological conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiolate attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond. The coumarin scaffold of the reagent also possesses inherent fluorescence, which can be advantageous for certain applications.
Caption: Reaction of 3-(2-bromoacetyl)-7-fluorochromen-2-one with a protein cysteine residue.
Comparative Analysis of Cysteine-Reactive Labeling Reagents
The selection of a cysteine labeling reagent is a critical decision in the design of a quantitative proteomics experiment. Here, we compare 3-(2-bromoacetyl)-7-fluorochromen-2-one with two widely used classes of cysteine-reactive reagents: iodoacetamide (IAM) and maleimide derivatives.
| Feature | 3-(2-bromoacetyl)-7-fluorochromen-2-one | Iodoacetamide (IAM) & Derivatives | N-ethylmaleimide (NEM) & Derivatives |
| Reaction Mechanism | Nucleophilic substitution | Nucleophilic substitution | Michael addition |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Specificity | High for Cysteine | High for Cysteine, potential for reaction with other nucleophiles (e.g., His, Lys, Met) at high pH or concentration | Very high for Cysteine under controlled pH |
| Stability of Adduct | Stable thioether bond | Stable thioether bond | Thioether bond, but the succinimide ring can be prone to hydrolysis or retro-Michael reaction. |
| Mass Shift (Da) | Specific to the coumarin derivative | +57.02 (IAM) | +125.05 (NEM) |
| Fluorescence | Yes (Coumarin moiety) | No (unless a fluorescent tag is incorporated) | No (unless a fluorescent tag is incorporated) |
| Key Advantages | Intrinsic fluorescence, good reactivity | Well-characterized, readily available, relatively inexpensive | High specificity and rapid reaction kinetics |
| Potential Limitations | Less commonly used, potential for off-target reactions under non-optimal conditions | Can exhibit lower specificity at higher pH | The formed adduct can be less stable than that from haloacetyl reagents |
Experimental Section: A Validated Workflow for Quantitative Analysis
This section provides a detailed, step-by-step protocol for the quantitative analysis of protein labeling using 3-(2-bromoacetyl)-7-fluorochromen-2-one. This workflow is designed to be self-validating, with built-in quality control steps.
A-Technical-Guide-to-Navigating-the-Cross-Reactivity-of-3-2-bromoacetyl-7-fluorochromen-2-one-with-Nucleophilic-Residues
A Technical Guide to Navigating the Cross-Reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one with Nucleophilic Residues
In the landscape of chemical biology and drug discovery, the precise modification of proteins is paramount. Covalent probes, such as 3-(2-bromoacetyl)-7-fluorochromen-2-one, are invaluable tools for labeling proteins, enabling researchers to study their function, localization, and interactions.[1][2][3] The bromoacetyl group, a reactive electrophile or "warhead," is designed to form a stable covalent bond with a specific nucleophilic amino acid residue on a target protein.[4][5] While often targeted towards cysteine residues due to the high nucleophilicity of the thiol group, the potential for cross-reactivity with other nucleophilic residues, such as histidine, lysine, and methionine, is a critical consideration that can impact the specificity and interpretation of experimental results.[6][7]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one and outlines a systematic approach to investigating its cross-reactivity with various nucleophilic amino acid residues.
The Chemistry of Reactivity: A Tale of Nucleophilicity and Environment
The reaction between the bromoacetyl group of 3-(2-bromoacetyl)-7-fluorochromen-2-one and a nucleophilic amino acid residue is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nucleophile, in this case, the side chain of an amino acid, attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion and forming a stable thioether (with cysteine), alkylated imidazole (with histidine), alkylated amine (with lysine), or sulfonium ion (with methionine).
The intrinsic reactivity of the nucleophilic residues plays a significant role. Cysteine's thiol group is a potent nucleophile at physiological pH, making it a primary target for bromoacetyl probes.[6] However, the nucleophilicity of other residues is highly dependent on the local microenvironment and the pH of the surrounding solution.[8][9][10]
-
Cysteine (Cys): The thiol side chain (-SH) has a pKa of approximately 8.3. At physiological pH (~7.4), a significant portion exists as the highly nucleophilic thiolate anion (-S⁻).
-
Histidine (His): The imidazole side chain has a pKa of around 6.0. At physiological pH, it is partially protonated. The unprotonated form is nucleophilic and can react with the bromoacetyl group.
-
Lysine (Lys): The ε-amino group of the side chain has a high pKa (~10.5) and is predominantly protonated and thus non-nucleophilic at physiological pH.[10] However, in specific protein microenvironments that lower its pKa, it can become a potential site for modification.
-
Methionine (Met): The thioether side chain is a relatively weak nucleophile but can be alkylated under certain conditions.
The pH of the reaction buffer is a critical experimental parameter that can be modulated to influence the selectivity of the labeling reaction.[9][11] By performing the labeling at a lower pH, the protonation state of lysine and, to some extent, cysteine can be favored, potentially reducing their reactivity and enhancing the relative modification of other residues like histidine. Conversely, a higher pH will deprotonate more of the thiol and amino groups, increasing their nucleophilicity and the overall rate of reaction.
Experimental Design for Assessing Cross-Reactivity
A robust investigation into the cross-reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one necessitates a well-controlled experimental setup. The use of model peptides or proteins with defined sequences containing the nucleophilic residues of interest is a cornerstone of this approach.
Workflow for Assessing Cross-Reactivity:
Caption: Experimental workflow for assessing the cross-reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Detailed Experimental Protocols
1. Preparation of Model Peptides:
-
Rationale: Synthetic peptides offer a clean and controlled system to study the intrinsic reactivity of individual amino acid residues without the complexity of a full protein structure.
-
Protocol:
-
Synthesize or purchase high-purity (>95%) peptides with sequences such as:
-
Cys-peptide: Ac-Gly-Cys-Gly-Gly-NH₂
-
His-peptide: Ac-Gly-His-Gly-Gly-NH₂
-
Lys-peptide: Ac-Gly-Lys-Gly-Gly-NH₂
-
Met-peptide: Ac-Gly-Met-Gly-Gly-NH₂
-
-
Dissolve each peptide in a suitable solvent (e.g., water or a buffer compatible with mass spectrometry) to a final concentration of 1 mg/mL.
-
2. Reaction with 3-(2-bromoacetyl)-7-fluorochromen-2-one:
-
Rationale: Varying the pH of the reaction buffer allows for the systematic investigation of its effect on the protonation state and, consequently, the reactivity of the nucleophilic side chains.
-
Protocol:
-
Prepare a 10 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in DMSO.
-
Prepare a series of reaction buffers (e.g., 100 mM phosphate buffer) at different pH values (e.g., 6.0, 7.4, 8.5).
-
In separate microcentrifuge tubes, mix 10 µL of each peptide stock solution with 80 µL of a specific pH buffer.
-
Initiate the reaction by adding 10 µL of the 10 mM probe stock solution (final probe concentration of 1 mM).
-
Incubate the reactions at room temperature for a defined period (e.g., 1 hour).
-
Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM to consume any unreacted probe.
-
3. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying the modification of peptides.[12][13][14] It allows for the separation of modified and unmodified peptides and their subsequent fragmentation to pinpoint the exact site of modification.
-
Protocol:
-
Dilute the quenched reaction mixtures with an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Inject the samples onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in both full scan (MS1) and tandem MS (MS/MS) modes.
-
In MS/MS, select the precursor ions corresponding to the expected masses of the modified peptides and fragment them to confirm the modification site.
-
Data Presentation and Interpretation
The results of the LC-MS/MS analysis can be summarized in a table to facilitate a clear comparison of the reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one with the different nucleophilic residues at various pH values.
Table 1: Relative Reactivity of Nucleophilic Residues with 3-(2-bromoacetyl)-7-fluorochromen-2-one at Different pH Values
| Nucleophilic Residue | % Modification at pH 6.0 | % Modification at pH 7.4 | % Modification at pH 8.5 |
| Cysteine | 85% | 98% | >99% |
| Histidine | 45% | 60% | 75% |
| Lysine | <5% | 15% | 40% |
| Methionine | <2% | <5% | <5% |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Interpretation of Results:
The hypothetical data in Table 1 illustrates the expected trends in reactivity.
-
Cysteine is highly reactive across all tested pH values, with reactivity increasing at higher pH due to the increased population of the more nucleophilic thiolate anion.
-
Histidine shows significant reactivity that is also pH-dependent, with increased modification at higher pH as the imidazole ring becomes deprotonated.
-
Lysine exhibits low reactivity at acidic and neutral pH due to the protonated state of its ε-amino group. However, at a more basic pH, its reactivity increases as the amino group becomes deprotonated.
-
Methionine shows minimal reactivity under these conditions, confirming its relatively low nucleophilicity towards the bromoacetyl probe.
Mechanistic Insights and Controlling Specificity
The observed reactivity patterns are directly linked to the pKa of the nucleophilic side chains and the reaction mechanism.
Caption: Generalized SN2 reaction mechanism of 3-(2-bromoacetyl)-7-fluorochromen-2-one with a nucleophilic amino acid residue.
To enhance the specificity of labeling for a particular residue, several strategies can be employed:
-
pH Optimization: As demonstrated, adjusting the pH is a powerful tool to modulate the relative reactivity of different nucleophiles.[11]
-
Reaction Time: Shorter incubation times will favor the modification of the most reactive residues, such as cysteine.
-
Probe Concentration: Using a lower concentration of the probe can help to minimize off-target modifications.
-
Blocking Agents: In cases where cysteine modification is undesirable, a reversible cysteine-blocking agent can be used prior to labeling with the bromoacetyl probe.
Conclusion
A thorough understanding and investigation of the cross-reactivity of 3-(2-bromoacetyl)-7-fluorochromen-2-one are essential for its effective and accurate use in chemical biology and drug discovery. By systematically evaluating the influence of factors such as pH and employing robust analytical techniques like LC-MS/MS, researchers can gain a clear picture of the probe's selectivity profile. This knowledge enables the design of more specific labeling experiments and the confident interpretation of the resulting data, ultimately advancing our understanding of protein function and accelerating the development of novel therapeutics.
References
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Robey, F. A., & Fields, R. L. (1989). N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Biochemistry, 28(24), 9513–9520. [Link]
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Toro, D. I., & Myers, J. K. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS Computational Biology, 8(11), e1002761. [Link]
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Waring, M. J. (2016). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 21(9), 1214. [Link]
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Robey, F. A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. WIPO Patentscope, US5066716. [Link]
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Keipert Labs. (2018). pH Dependence and the Isoelectric Point of Amino Acids. YouTube. [Link]
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Simionescu, R., & Simon, M. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4677–4684. [Link]
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van der Wal, S., et al. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 13(1), 4781. [Link]
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Poeggeler, B., et al. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants, 11(10), 1982. [Link]
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Vividion Therapeutics. (2021). Fragment-based covalent ligand discovery. Vividion Therapeutics. [Link]
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ResearchGate. (2021). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]
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Panda, S. S. (2018). How does pH affect chemical reactions and molecules (example amino acids)? Quora. [Link]
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bioRxiv. (2023). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. bioRxiv. [Link]
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Chemistry LibreTexts. (2020). 18.2: Reactions of Amino Acids. Chemistry LibreTexts. [Link]
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MDPI. (2021). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
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MDPI. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. MDPI. [Link]
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Clark, J. (2023). the acid base behaviour of amino acids. Chemguide. [Link]
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MDPI. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
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Lonsdale, R., & Ward, R. A. (2018). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Journal of Chemical Information and Modeling, 58(7), 1217–1230. [Link]
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MDPI. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
Osaka University. (2023). Development of versatile fluorescent protein labeling probes for live-cell imaging. Osaka University. [Link]
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Ham, A. J. L., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(1), 265–276. [Link]
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Imai, K., et al. (1995). Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents. Analytical Sciences, 11(3), 431–435. [Link]
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Robey, F. A. (1991). beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 461–467. [Link]
-
Khan Academy. (2013). Special cases: Histidine, proline, glycine, cysteine | MCAT | Khan Academy. YouTube. [Link]
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Comparing the quantum yield and brightness of 3-(2-bromoacetyl)-7-fluorochromen-2-one to other fluorophores
A Comparative Analysis of Fluorophore Performance: Evaluating 3-(2-bromoacetyl)-7-fluorochromen-2-one
As a Senior Application Scientist, this guide provides an in-depth comparison of the photophysical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one relative to other widely-used fluorophores. We will delve into the critical metrics of quantum yield and brightness, provide the experimental framework for their determination, and discuss the implications for researchers in molecular biology, bio-imaging, and drug development.
The Fundamentals: Quantum Yield and Molecular Brightness
In the realm of fluorescence, two key parameters dictate the performance of a fluorophore: the fluorescence quantum yield (Φ) and the molar extinction coefficient (ε) .
-
Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[1] A fluorophore with a quantum yield of 1.0 (or 100%) is maximally efficient, emitting one photon for every photon it absorbs.[2] Substances with high quantum yields are considered highly fluorescent.[2]
-
Molar Extinction Coefficient (ε) quantifies how strongly a substance absorbs light at a given wavelength. A higher extinction coefficient means the fluorophore is more effective at capturing incident light, a prerequisite for fluorescence.
These two factors combine to define the Molecular Brightness , a practical measure of a fluorophore's utility in an experimental setting. It is calculated as the product of the quantum yield and the molar extinction coefficient.[3]
Brightness = ε x Φ
A bright fluorophore is crucial for achieving high sensitivity and a strong signal-to-noise ratio, particularly when labeling targets with low expression levels.
The Subject of Our Analysis: 3-(2-bromoacetyl)-7-fluorochromen-2-one
Our focus compound, 3-(2-bromoacetyl)-7-fluorochromen-2-one, belongs to the coumarin family of fluorophores. Coumarins are known for their significant photophysical properties, stemming from their π-conjugated structures, which makes them valuable in various optical applications.[4] The key features of this specific derivative are:
-
A 7-fluorochromen-2-one core: This is the fluorescent component of the molecule. Fluorine substitution can often enhance photostability and quantum yield.
-
A 3-(2-bromoacetyl) group: This is a reactive moiety. The bromoacetyl group is an alpha-halo ketone, which is a valuable functional group for the site-specific alkylation of nucleophiles, particularly the thiol groups of cysteine residues in proteins.[5][6][7][8] This makes the compound a potential tool for covalent labeling of biomolecules.
Comparative Fluorophore Data
To establish a performance benchmark, we will compare our compound of interest against several of the most widely used fluorophores in biological research. The table below summarizes their key photophysical properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| FITC (Fluorescein isothiocyanate) | 495 | 525 | 75,000 | 0.92 | 69,000 |
| TRITC (Tetramethylrhodamine isothiocyanate) | 550 | 580 | 87,000[9] | ~0.2 - 0.4* | ~17,400 - 34,800 |
| Alexa Fluor™ 488 | 495 | 519 | 71,000[10] | 0.92[10] | 65,320 |
| Cy®5 | 649 | 666 | 250,000[11] | 0.20[11] | 50,000 |
| 3-(2-bromoacetyl)-7-fluorochromen-2-one | Not Available | Not Available | Not Available | Not Available | Not Available |
*Note on TRITC: The quantum yield of rhodamine derivatives can be highly dependent on the solvent and conjugation state.
Experimental Protocol: Determining Relative Fluorescence Quantum Yield
The most reliable and common method for determining the fluorescence quantum yield of an unknown compound is the comparative method.[12][13] This involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield.[1][12] Quinine sulfate in a 0.1 M perchloric acid solution is a widely accepted standard (Φ = 0.60).[2]
Causality Behind Experimental Choices
-
Why a comparative method? Absolute quantum yield measurements require specialized equipment like an integrating sphere to capture all emitted photons.[1][14] The comparative method is more accessible, relying on standard fluorometers, and provides high accuracy when performed correctly.[12][13]
-
Why keep absorbance below 0.1? At higher concentrations, the "inner filter effect" can occur. This is where the sample itself reabsorbs some of the emitted fluorescence, leading to an artificially low measured intensity and an inaccurate quantum yield value.[12] Maintaining an absorbance of ≤ 0.1 at the excitation wavelength minimizes this effect.[12][13]
-
Why use a standard with overlapping absorbance? To make a valid comparison, the standard and the test sample should absorb light at the same excitation wavelength.[12]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.1 M HClO₄).
-
Prepare a stock solution of the test compound (3-(2-bromoacetyl)-7-fluorochromen-2-one) in a suitable solvent (e.g., ethanol or DMSO).
-
From these stock solutions, prepare a series of dilutions for both the standard and the test sample, ensuring the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1.[12]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the test sample at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test sample.
-
Crucially, all instrument settings (e.g., excitation wavelength, slit widths) must remain identical for all measurements of both the standard and the test sample. [13]
-
Record the emission spectrum of the solvent blank as well, to allow for background subtraction.
-
-
Data Analysis:
-
For each fluorescence spectrum, integrate the area under the emission curve. This gives the integrated fluorescence intensity.
-
Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the best-fit line for each plot. The gradient is proportional to the quantum yield.[12]
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation:[12]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the known quantum yield of the standard.
-
Gradₓ is the gradient from the plot for the test sample.
-
Gradₛₜ is the gradient from the plot for the standard.
-
ηₓ is the refractive index of the solvent used for the test sample.
-
ηₛₜ is the refractive index of the solvent used for the standard.
-
-
Visualizing the Concepts
Molecular Brightness
Caption: Relationship between Molar Extinction Coefficient, Quantum Yield, and Brightness.
Experimental Workflow for Relative Quantum Yield
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion for the Researcher
While established fluorophores like Alexa Fluor 488 and FITC provide excellent performance in the green spectrum, the utility of a reactive coumarin dye like 3-(2-bromoacetyl)-7-fluorochromen-2-one lies in its potential for site-specific covalent labeling. Its bromoacetyl group offers a distinct advantage for targeting cysteine residues, enabling precise bioconjugation.
The lack of readily available photophysical data necessitates experimental characterization. By following the detailed protocol outlined in this guide, researchers can accurately determine the quantum yield and, subsequently, the brightness of this and other novel fluorophores. This empirical data is essential for making an informed decision on whether its brightness and spectral properties are suitable for their specific application, balancing the benefits of its reactive handle against the performance of commercially available alternatives.
References
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]
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The determination of fluorescence quantum yields. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Alexa Fluor 488 Dye Profile. (n.d.). FluoroFinder. Retrieved January 19, 2026, from [Link]
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Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved January 19, 2026, from [Link]
-
Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021, November 30). ACS Omega. Retrieved January 19, 2026, from [Link]
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Quantum yield. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved January 19, 2026, from [Link]
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Cy5 Spectrum: Key Properties & Applications. (n.d.). baseclick GmbH. Retrieved January 19, 2026, from [Link]
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Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging. (n.d.). arXiv. Retrieved January 19, 2026, from [Link]
-
Chemical structure and basic photophysical properties of coumarin and benzo[g]coumarin derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Fluorescent labeling and modification of proteins. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Cyanine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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TetraMethylRhodamine (TRITC,TMRIA). (n.d.). Interchim. Retrieved January 19, 2026, from [Link]
-
Photophysical properties of different coumarin derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions. Retrieved January 19, 2026, from [Link]
-
TRITC (Tetramethylrhodamine isothiocyanate). (n.d.). TdB Labs. Retrieved January 19, 2026, from [Link]
-
TRITC (Tetramethylrhodamine isothiocyanate). (n.d.). TdB Labs. Retrieved January 19, 2026, from [Link]
-
Relative quantum yield of three Alexa Fluor dyes, bound to different biomolecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Quinine Sulfate as a Fluroescence Quantum Yield Standard. (n.d.). DTIC. Retrieved January 19, 2026, from [Link]
-
3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis & Spectral Studies of few 3-Bromoacetyl chromones & 2-Aminothiazolyl chromones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Spectral studies of few 3-Bromoacetyl chromones & 2- Aminothiazolyl chromones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fluorochrome Ex (nm) Em (nm) Filter LP e(cm- M- ) Quantum Yield Brightness intensity Brightness Laser. (n.d.). Retrieved January 19, 2026, from [Link]
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How to assess the stability of the covalent bond between 3-(2-bromoacetyl)-7-fluorochromen-2-one and proteins
An In-Depth Guide to Assessing the Covalent Bond Stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one with Proteins
For researchers, scientists, and drug development professionals, the advent of targeted covalent inhibitors and probes has opened new frontiers in biology and medicine. The efficacy and safety of these molecules are critically dependent on the stability of the covalent bond they form with their target protein. An unstable linkage can lead to off-target effects and a truncated duration of action, while an overly stable bond might raise toxicity concerns.
This guide provides a comprehensive framework for assessing the stability of the covalent bond formed between proteins and 3-(2-bromoacetyl)-7-fluorochromen-2-one, a reagent that combines a highly reactive bromoacetyl warhead with a fluorescent coumarin reporter. We will delve into the underlying chemistry, compare its performance with common alternatives, and provide detailed, field-tested protocols to empower your research.
Part 1: The Chemistry of a Stable Thioether Linkage
The functionality of 3-(2-bromoacetyl)-7-fluorochromen-2-one is twofold. The bromoacetyl group serves as an electrophilic "warhead," while the fluorinated coumarin acts as a fluorescent reporter. The primary targets for the bromoacetyl moiety on a protein are nucleophilic amino acid side chains. Due to its high reactivity and relatively low abundance, the deprotonated thiol group (thiolate) of a cysteine residue is the most common target.[1][2][3]
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The cysteine thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a highly stable thioether bond.[4] Unlike linkages formed by some other chemistries, this thioether bond is generally considered irreversible under physiological conditions and is not susceptible to exchange reactions with other biological thiols like glutathione.[4][5]
Part 2: Methodologies for Assessing Covalent Bond Stability
To rigorously assess the stability of this covalent bond, a multi-faceted approach is recommended. Here, we detail three orthogonal methods, from direct mass measurement to indirect functional readouts.
Method A: Mass Spectrometry (The Gold Standard)
Expertise & Experience: Mass spectrometry (MS) provides the most direct and unambiguous evidence of covalent modification and its stability.[6][7][8] By measuring the mass of the intact protein, we can confirm the addition of the small molecule. Monitoring this specific mass over time under various stress conditions provides a direct measure of bond integrity.[9][10]
Caption: Workflow for MS-based covalent bond stability assessment.
Experimental Protocol 1: Intact Protein Stability Assay
-
Protein Labeling:
-
Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If necessary, reduce any existing disulfide bonds with 5-10 mM TCEP for 30 minutes at room temperature.
-
Add a 5- to 10-fold molar excess of 3-(2-bromoacetyl)-7-fluorochromen-2-one (from a fresh DMSO stock) to the protein solution.
-
Incubate for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Purification: Remove unreacted reagent using a desalting column (e.g., PD-10) or spin filtration, exchanging the protein into the desired buffer for the stability study.
-
Stability Challenge:
-
Aliquot the purified, labeled protein. For a baseline (T=0) sample, immediately quench any potential degradation by adding 0.1% formic acid and freeze at -80°C.
-
Incubate the remaining aliquots under stress conditions. Examples include:
-
Thiol Challenge: Add L-glutathione or DTT to a final concentration of 5-10 mM.
-
Plasma Stability: Incubate in 90% human or mouse plasma.
-
-
Incubate at 37°C. At designated time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot and immediately quench and freeze as described for the T=0 sample.
-
-
LC-MS Analysis:
-
Analyze all time-point samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[9]
-
Deconvolute the resulting spectra to determine the intact mass of the protein.
-
Quantify the relative peak intensities of the labeled protein (Protein + 266.02 Da) and any appearing unlabeled protein over time. The stability is determined by the rate of disappearance of the labeled mass peak.
-
Method B: Fluorescence Polarization (FP) Assay
Expertise & Experience: This method leverages the intrinsic fluorescence of the coumarin tag. FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.[11] A small, free fluorescent molecule tumbles rapidly, resulting in low polarization. When covalently attached to a large protein, its tumbling slows dramatically, leading to a high polarization value. This change can be used to monitor bond stability in real-time.[12][13]
Experimental Protocol 2: FP Dissociation Assay
-
Adduct Formation:
-
In a microplate well, combine the target protein (at a concentration optimized for a good signal window, typically low nM to µM range) and a stoichiometric amount of the bromoacetyl-coumarin reagent in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Incubate for a sufficient time to ensure complete covalent reaction (e.g., 2 hours), protected from light. Measure the FP value to establish a stable baseline for the covalent complex (Max FP).
-
-
Dissociation Challenge:
-
To one set of wells, add a very high concentration (e.g., 1000-fold excess) of a non-fluorescent, high-affinity binder or an unlabeled version of the covalent molecule.
-
To a control set of wells, add only assay buffer.
-
-
Monitoring:
-
Read the fluorescence polarization of the plate kinetically over an extended period (e.g., every 5 minutes for several hours) at constant temperature.
-
-
Data Analysis:
-
If the covalent bond is stable, the FP signal will remain high and unchanged in the "challenge" wells, as the fluorescent tag cannot be displaced.
-
If the bond is labile, the fluorescent tag will slowly dissociate, and the competitor will occupy the binding site. This dissociation will be observed as a time-dependent decrease in the FP signal. The rate of this decrease can be used to calculate the bond's off-rate (koff) and half-life.
-
Method C: Functional Assays (for Enzyme Targets)
Expertise & Experience: If the protein target is an enzyme and the covalent modification leads to its inhibition, the stability of the bond can be inferred from the reversibility of this inhibition.[14][15] This provides crucial functional data that complements the direct biophysical measurements. The key experiment is a "jump dilution" or washout test.
Experimental Protocol 3: Enzyme Activity Washout Assay
-
Covalent Inhibition: Incubate the enzyme with a saturating concentration (e.g., 10-fold IC50) of the bromoacetyl-coumarin reagent for a time sufficient to achieve maximal inhibition.
-
Removal of Unbound Inhibitor: Rapidly dilute the enzyme-inhibitor complex by a large factor (e.g., 100-fold or more) into a solution containing the enzyme's substrate. This "jump dilution" reduces the concentration of the free inhibitor to negligible levels. Alternatively, rapidly remove the unbound inhibitor using a spin desalting column.
-
Monitor Activity Recovery: Immediately after dilution, measure the enzyme's activity over time using a continuous read assay (e.g., monitoring changes in absorbance or fluorescence).
-
Data Analysis:
-
Stable Bond: If the covalent bond is stable, enzyme activity will not recover over the course of the experiment.
-
Unstable Bond: If the bond is labile, the inhibitor will dissociate from the enzyme, leading to a time-dependent recovery of enzymatic activity. The rate of activity recovery corresponds to the dissociation rate of the covalent bond.
-
Part 3: Comparative Analysis with Alternative Covalent Chemistries
The choice of covalent warhead has profound implications for conjugate stability. The bromoacetyl group in 3-(2-bromoacetyl)-7-fluorochromen-2-one forms a thioether bond, which is a key point of comparison.
Comparison 1: Bromoacetamides vs. Maleimides
Maleimides are perhaps the most common alternative for cysteine modification. They react via a Michael addition to form a succinimidyl thioether. However, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of biological thiols like albumin and glutathione.[5][16][17] This can lead to the transfer of the payload to other molecules, which is a significant liability in therapeutic applications. In contrast, the thioether bond formed from a bromoacetamide is not prone to this exchange, making it a more stable linkage for in vivo applications.[5]
Caption: Stability pathways of bromoacetamide vs. maleimide adducts.
Table 1: Comparative Stability of Thioether Conjugates
| Parameter | Bromoacetamide Linkage | Maleimide Linkage |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Bond Type | Thioether | Thiosuccinimide |
| Primary Instability Pathway | Generally stable | Retro-Michael Addition / Thiol Exchange[5][16] |
| Hypothetical Half-Life (Human Plasma, 37°C) | > 150 hours | 20 - 100 hours |
| Hypothetical Half-Life (5 mM Glutathione, 37°C) | > 200 hours | 5 - 20 hours |
Comparison 2: Cysteine-Targeting vs. Lysine-Targeting (NHS Esters)
N-hydroxysuccinimide (NHS) esters are widely used to target the primary amines of lysine residues, forming a very stable amide bond.[18] While the resulting conjugate bond is robust, the NHS ester reagent itself is highly prone to hydrolysis in aqueous buffers, which can lead to low and variable labeling efficiencies.[19] This presents a different set of challenges compared to bromoacetamides, which are more stable in solution, allowing for more controlled and efficient labeling reactions.
Table 2: Comparison of Reagent and Conjugate Stability
| Parameter | Bromoacetamide (targets Cys) | NHS Ester (targets Lys) |
| Target Residue | Cysteine (thiol) | Lysine (primary amine) |
| Reagent Stability in Aqueous Buffer (pH 7.5) | Moderate to High | Low (prone to hydrolysis)[19] |
| Conjugate Bond Type | Thioether | Amide |
| Conjugate Bond Stability | High (Irreversible) | Very High (Irreversible) |
| Key Experimental Consideration | Ensure cysteines are reduced and accessible | Control reaction time and pH to minimize hydrolysis and maximize labeling efficiency |
Conclusion
Assessing the stability of a covalent adduct is not a one-size-fits-all process. For 3-(2-bromoacetyl)-7-fluorochromen-2-one, the resulting thioether bond is anticipated to be highly stable, a significant advantage over chemistries like maleimides that are prone to thiol exchange.
A rigorous evaluation should employ orthogonal methods. Mass spectrometry provides the definitive, direct measurement of bond integrity and should be the cornerstone of any stability claim. Fluorescence-based assays offer a higher-throughput, real-time alternative that leverages the intrinsic properties of the coumarin tag, while functional assays provide essential validation of the bond's impact on biological activity. By combining these approaches, researchers can build a comprehensive and trustworthy profile of their covalent conjugate, paving the way for confident application in drug discovery and chemical biology.
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Fluorescent coumarin-alkynes for labeling of amino acids and peptides via manganese(i)-catalyzed C–H alkenylation - Chemical Communications (RSC Publishing). [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(2-Bromoacetyl)-7-fluorochromen-2-one: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Bromoacetyl)-7-fluorochromen-2-one, a compound characterized by its reactive bromoacetyl group and fluorinated coumarin core. Our objective is to equip you with the necessary knowledge to manage this process responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Disclaimer: This document provides guidance based on the chemical properties of the functional groups within 3-(2-Bromoacetyl)-7-fluorochromen-2-one. However, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling and disposal. The SDS will contain the most accurate and comprehensive safety and disposal information.[1][2]
Understanding the Compound: A Triumvirate of Reactivity
To effectively manage the disposal of 3-(2-Bromoacetyl)-7-fluorochromen-2-one, we must first appreciate its chemical nature. The molecule's properties are a composite of its three key structural features:
-
An Acetyl Bromide Moiety: This functional group is highly reactive and susceptible to rapid hydrolysis in the presence of water, forming acetic acid and hydrobromic acid.[3] This reactivity is a primary consideration in its safe disposal.
-
A Halogenated Organic Structure: The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic waste.[4][5] This dictates its segregation from non-halogenated waste streams to ensure proper disposal, as halogenated waste requires specific incineration processes.[6]
-
A Coumarin Core: Coumarin and its derivatives can be harmful to aquatic life and must be disposed of as hazardous waste, avoiding release into the environment.[7]
Pre-Disposal Considerations: The Foundation of Safety
Before initiating any disposal procedure, a thorough risk assessment is paramount. Adherence to the following preliminary steps will mitigate potential hazards.
Personal Protective Equipment (PPE)
Given the corrosive nature of acetyl bromides and the potential for skin and eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Use nitrile rubber gloves.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.
Spill Management
In the event of a spill, immediate action is crucial to prevent the spread of contamination and potential exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (for larger spills): For larger spills, once absorbed, cautiously cover the material with a 1:1:1 mixture of sodium carbonate, bentonite (clay cat litter), and sand.
-
Collect and Dispose: Carefully sweep the absorbed and neutralized material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 3-(2-Bromoacetyl)-7-fluorochromen-2-one. This process involves a quenching step to neutralize the reactive acetyl bromide group, followed by proper waste segregation.
Part 1: Quenching the Reactive Acetyl Bromide
This step is critical to neutralize the reactivity of the bromoacetyl group, making the waste safer to handle and store. This procedure should be performed in a chemical fume hood.
-
Prepare a Quenching Solution: In a separate flask, prepare a dilute solution of sodium bicarbonate or a similar weak base in water.
-
Cool the Reagent: If you are disposing of a significant quantity of the neat compound, it is advisable to cool the flask containing the 3-(2-Bromoacetyl)-7-fluorochromen-2-one in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the quenching solution to the flask containing the compound. Be prepared for some gas evolution (carbon dioxide).
-
Stir and Monitor: Stir the mixture gently and continue to add the quenching solution until the reaction ceases (no more gas evolution).
-
Neutralization Confirmation: Check the pH of the resulting solution to ensure it is near neutral (pH 6-8).
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[2]
-
Select the Correct Waste Container: The neutralized solution should be disposed of in a designated halogenated organic waste container.[4][8] These containers are typically labeled and color-coded for easy identification.
-
Labeling: Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and a list of its contents, including the reaction products (e.g., "neutralized 3-(2-Bromoacetyl)-7-fluorochromen-2-one solution").[1][9]
-
Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory.[9][10] Do not overfill the container.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural steps.
Caption: Decision tree for the proper segregation and disposal of laboratory chemical waste.
Caption: Step-by-step workflow for quenching reactive bromoacetyl compounds.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 3-(2-Bromoacetyl)-7-fluorochromen-2-one is a non-negotiable aspect of sound scientific practice. By understanding the inherent reactivity of this compound and adhering to the outlined quenching and segregation procedures, researchers can ensure a safe laboratory environment and contribute to the broader goal of environmental stewardship. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety (EHS) department for guidance.
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A Researcher's Comprehensive Guide to Handling 3-(2-Bromoacetyl)-7-fluorochromen-2-one
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-(2-Bromoacetyl)-7-fluorochromen-2-one (CAS No. 1446333-79-4).[1] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and experimental integrity. The core of this compound's reactivity lies in its α-bromo ketone functional group, a potent electrophile and lachrymator.[2] Understanding this is fundamental to its safe handling.
Hazard Assessment: Understanding the Reactivity
3-(2-Bromoacetyl)-7-fluorochromen-2-one is a member of the α-halo ketone family, which are known for their significant reactivity.[3] The primary hazard stems from the electrophilic nature of the carbon atom alpha to the carbonyl group, making it susceptible to nucleophilic attack. This reactivity is precisely what makes it a valuable tool in drug development, often as a "warhead" for targeted covalent inhibitors, but it also dictates the necessary handling precautions.[3]
Key Hazards:
-
Corrosive: Similar α-bromoacetyl compounds are known to cause severe skin burns and eye damage.[2][4][5] Contact with skin or mucous membranes can lead to immediate irritation and potential chemical burns.
-
Lachrymator: This compound is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[2]
-
Respiratory Irritant: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.[5]
| Hazard Classification | Anticipated Effects | Sources |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [2][4][5] |
| Eye Damage/Irritation | Causes serious eye damage; lachrymator. | [2][4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [4] |
| Acute Toxicity (Inhalation) | Material is destructive to mucous membranes and upper respiratory tract. | [5] |
| Acute Toxicity (Dermal) | May be harmful if absorbed through the skin. | [5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[7] For procedures with a higher risk of splashing or aerosolization, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves. Double gloving with nitrile gloves is a recommended practice to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.[8]
-
Body Protection: A lab coat is essential to protect against skin contact and contamination of personal clothing.[7] For larger quantities or procedures with a high splash risk, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Below is a decision-making workflow for selecting the appropriate level of PPE.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for minimizing risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2] Refrigerated storage is recommended.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimentation:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary materials and equipment in advance to minimize the time spent handling the open compound.
-
Containment: All weighing, transferring, and preparation of solutions must be performed within a certified chemical fume hood.[7] This is the primary engineering control to prevent exposure.
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Use a tared container to minimize transfers.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Reaction: During the reaction, ensure adequate ventilation and maintain containment. Monitor the reaction for any signs of unexpected changes.
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[4][7] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][5] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of 3-(2-Bromoacetyl)-7-fluorochromen-2-one and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7] As a brominated and fluorinated organic compound, it must be treated as halogenated organic waste.[9][10]
Waste Segregation and Collection:
-
Designated Waste Container: All waste materials, including the chemical itself, any reaction byproducts, and contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the specific chemical name.[11][12]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[9][12] This is crucial for proper disposal and cost management, as the disposal methods for these two waste streams differ significantly.[12]
The following diagram outlines the correct waste disposal workflow.
By adhering to these protocols, you can effectively manage the risks associated with handling 3-(2-Bromoacetyl)-7-fluorochromen-2-one, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
